2-Phthalimidopropionic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-6(11(15)16)12-9(13)7-4-2-3-5-8(7)10(12)14/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWUITKBAWTEAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880899 | |
| Record name | 2-Phthalimidopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19506-87-7, 21860-84-4, 29588-83-8 | |
| Record name | 1,3-Dihydro-α-methyl-1,3-dioxo-2H-isoindole-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19506-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phthalimidopropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019506877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phthaloyl-DL-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021860844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Isoindolineacetic acid, 1,3-dioxo-alpha-methyl-, delta- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029588838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC236670 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236670 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 19506-87-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13404 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phthalimidopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phthalimidopropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phthaloyl-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2-Phthalimidopropionic Acid from L-Alanine
This document provides an in-depth technical guide for the synthesis of 2-Phthalimidopropionic acid, also known as N-Phthaloyl-L-alanine. This compound is a critical chiral building block and a protected form of the amino acid L-alanine, widely utilized in peptide synthesis and the development of pharmaceutical agents.[1][2] The phthaloyl group serves as a robust protecting group for the primary amine of alanine, stable under a variety of reaction conditions yet removable when required, making it an invaluable tool in multi-step organic synthesis.[1]
This guide is intended for researchers, chemists, and professionals in drug development, offering a comprehensive overview of the synthesis, including mechanistic insights, detailed experimental protocols, and critical considerations for maintaining stereochemical integrity.
Core Principles: The Phthaloylation Reaction
The synthesis of N-Phthaloyl-L-alanine from L-alanine and phthalic anhydride is a classic example of a nucleophilic acyl substitution followed by a dehydration-cyclization reaction. The process is efficient and generally high-yielding.
Reaction Mechanism
The reaction proceeds in two key stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the L-alanine amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of phthalic anhydride. This opens the anhydride ring to form a phthalamic acid intermediate (an amic acid).
-
Intramolecular Cyclization & Dehydration: The newly formed carboxylic acid and amide functionalities of the intermediate are positioned proximally. Upon heating, an intramolecular nucleophilic acyl substitution occurs where the amide nitrogen attacks the adjacent carboxylic acid group. This is followed by the elimination of a water molecule to form the stable, five-membered imide ring, yielding the final N-Phthaloyl-L-alanine product.[1]
Caption: Figure 1: Reaction Mechanism of L-Alanine Phthaloylation.
A Critical Consideration: Preservation of Chirality
The starting material, L-alanine, possesses a stereocenter. A primary concern in this synthesis is the potential for racemization (the formation of an equal mixture of L- and D-enantiomers), which can be induced by harsh conditions, particularly high temperatures (above 150°C).[3] For applications in pharmaceuticals and peptide synthesis, maintaining the enantiomeric purity of the product is paramount. The protocols outlined in this guide are designed to be performed under conditions that minimize this risk, such as using temperatures just below the boiling point of the solvent or carefully controlled thermal melts.[3]
Experimental Synthesis Protocols
Two primary methods for the synthesis of N-Phthaloyl-L-alanine are presented below. Method A utilizes a solvent at reflux, a traditional and highly reliable approach. Method B offers a solvent-free alternative, which can be considered a more environmentally friendly or "green" chemistry approach.
Method A: Thermal Condensation in Glacial Acetic Acid
This protocol is a robust and widely cited method that involves refluxing the reactants in a suitable high-boiling solvent, which also acts as a catalyst and facilitates the removal of water.[1][4][5]
Materials & Equipment:
-
L-alanine
-
Phthalic Anhydride
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Rotary evaporator (for solvent removal)
-
Beakers, graduated cylinders, filtration apparatus
-
Ethanol (for recrystallization)
Step-by-Step Protocol:
-
Reactant Setup: In a round-bottom flask, combine equimolar amounts of L-alanine (e.g., 0.1 mol, 8.91 g) and phthalic anhydride (e.g., 0.1 mol, 14.81 g).
-
Solvent Addition: Add glacial acetic acid to the flask (e.g., 50-60 mL). The solvent should be sufficient to create a stirrable slurry.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath.[1][5] Maintain a gentle reflux with continuous stirring for 2-4 hours.[5] The reaction mixture should become a clear solution as the reactants are consumed.
-
Solvent Removal: After the reflux period, allow the mixture to cool slightly. Remove the bulk of the glacial acetic acid under reduced pressure using a rotary evaporator.[1] This will typically result in a viscous, oily residue.
-
Precipitation & Isolation: Allow the residue to cool to room temperature. Pour the cooled residue into a beaker of cold water with stirring. The product, being insoluble in water, will precipitate as a white solid.
-
Purification by Recrystallization: Collect the crude product by vacuum filtration and wash it thoroughly with cold water. Purify the solid by recrystallizing from a suitable solvent, such as an ethanol/water mixture. Dissolve the crude product in a minimum amount of hot ethanol, and add hot water dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven to yield pure N-Phthaloyl-L-alanine.
Method B: Solvent-Free Thermal Condensation
This "neat" reaction avoids the use of organic solvents, reducing waste and simplifying the work-up procedure. The key is precise temperature control to promote the reaction while preventing degradation or racemization.[1]
Materials & Equipment:
-
L-alanine
-
Phthalic Anhydride
-
Flask or beaker suitable for heating
-
High-temperature oil bath with a temperature controller
-
Stirring mechanism (magnetic or overhead)
-
Spatula, beakers
-
Ethyl acetate or Ethanol/Water (for recrystallization)
Step-by-Step Protocol:
-
Reactant Preparation: Thoroughly grind equimolar amounts of L-alanine and phthalic anhydride together in a mortar and pestle to create a fine, homogeneous powder.
-
Thermal Melt: Transfer the powder mixture to a flask and place it in a preheated oil bath. Heat the mixture with stirring at a carefully controlled temperature of 145-150°C.[1] The mixture will melt and react. Maintain this temperature for approximately 45-60 minutes.[1]
-
Cooling and Solidification: After the reaction period, remove the flask from the oil bath and allow the molten mixture to cool to room temperature, where it will solidify.
-
Purification: The crude solid product can be purified by recrystallization. Break up the solid mass and recrystallize from a suitable solvent such as ethyl acetate or an ethanol/water mixture as described in Method A.[1]
-
Drying: Collect the purified crystals by vacuum filtration and dry them thoroughly to obtain the final product.
Data Summary and Characterization
The successful synthesis of this compound should be validated through physical and spectroscopic characterization.
Table 1: Comparison of Synthesis Protocols
| Parameter | Method A: Acetic Acid Reflux | Method B: Solvent-Free Melt | Reference |
|---|---|---|---|
| Solvent | Glacial Acetic Acid | None | [1][5] |
| Temperature | ~118°C (Reflux) | 145-150°C | [1][3] |
| Reaction Time | 2-7 hours | 45-60 minutes | [1][5] |
| Typical Yield | >85% | Up to 91% | [1] |
| Key Advantage | Well-established, reliable | Faster, no solvent waste | [1] |
| Key Consideration | Requires solvent removal | Requires precise temp. control |[1][3] |
Product Characterization:
-
Appearance: White crystalline solid.
-
Melting Point: The expected melting point for N-Phthaloyl-L-alanine is in the range of 147-151°C.[1] A sharp melting point within this range is a strong indicator of purity.
-
Spectroscopy: Further characterization using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy can be employed to confirm the chemical structure unequivocally.
Caption: Figure 2: General Experimental Workflow for Synthesis.
Conclusion
The synthesis of N-Phthaloyl-L-alanine from L-alanine is a fundamental and highly effective method for protecting the amino group. Both the solvent-based reflux method and the solvent-free thermal melt approach provide high yields of the desired product. The choice of method may depend on available equipment, scale, and environmental considerations. For all applications where chirality is important, careful control of reaction conditions, particularly temperature, is essential to prevent racemization and ensure the production of a high-purity, enantiomerically-pure final product.
References
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Phthalimidopropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 2-Phthalimidopropionic acid, a molecule of interest in medicinal chemistry and organic synthesis. As a chiral N-acylated amino acid, its structural elucidation and purity assessment are critical for its application in drug development and scientific research. This document, structured with the practicing scientist in mind, delves into the principles, experimental protocols, and data interpretation for the core spectroscopic methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Introduction to this compound
This compound (CAS No: 21860-84-4; Molecular Formula: C₁₁H₉NO₄; Molecular Weight: 219.19 g/mol ) is a derivative of the amino acid alanine. The phthalimide group serves as a protecting group for the amine functionality, a common strategy in peptide synthesis and the development of amino acid-based therapeutics. The presence of a chiral center at the alpha-carbon of the propionic acid moiety makes the stereochemical purity of this compound a critical parameter. Spectroscopic methods are indispensable for confirming its chemical identity, structure, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of this compound.
Experimental Protocol: ¹H and ¹³C NMR
A robust NMR analysis begins with meticulous sample preparation to ensure high-quality, reproducible data.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse angle and a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, especially the acidic proton.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum at a frequency of 100 MHz or higher. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbonyl carbons.
-
Diagram of the NMR Experimental Workflow:
Caption: Workflow for NMR analysis of this compound.
Interpretation of NMR Spectra
¹H NMR Spectrum:
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the phthalimide group, the methine proton at the chiral center, the methyl protons, and the carboxylic acid proton.
-
Aromatic Protons (Phthalimide): These protons typically appear as a complex multiplet in the downfield region, approximately between 7.8 and 8.0 ppm. The two pairs of chemically non-equivalent protons on the benzene ring give rise to this pattern.
-
Methine Proton (-CH): The proton at the chiral center is coupled to the adjacent methyl protons, resulting in a quartet. Its chemical shift is influenced by the neighboring carbonyl and phthalimide groups and is expected around 4.5-5.0 ppm.
-
Methyl Protons (-CH₃): These protons appear as a doublet due to coupling with the methine proton, typically in the range of 1.5-1.8 ppm.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and often appears as a broad singlet at a very downfield chemical shift, typically above 10 ppm, and its position can be concentration-dependent.
¹³C NMR Spectrum:
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
-
Carbonyl Carbons (C=O): The two imide carbonyl carbons of the phthalimide group and the carboxylic acid carbonyl carbon will appear at the most downfield region of the spectrum, typically between 165 and 180 ppm.[1]
-
Aromatic Carbons: The carbons of the benzene ring will resonate in the aromatic region, approximately between 120 and 140 ppm. Due to symmetry, four signals are expected for the six aromatic carbons.
-
Methine Carbon (-CH): The chiral carbon atom will have a chemical shift in the range of 45-55 ppm.
-
Methyl Carbon (-CH₃): The methyl carbon is the most shielded carbon and will appear at the most upfield region, typically around 15-20 ppm.
Summary of Expected NMR Data:
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| -COOH | > 10 (broad s) | 170 - 180 |
| Phthalimide C=O | - | 165 - 175 |
| Aromatic CH | 7.8 - 8.0 (m) | 120 - 140 |
| -CH | 4.5 - 5.0 (q) | 45 - 55 |
| -CH₃ | 1.5 - 1.8 (d) | 15 - 20 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR
For solid samples like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly employed.
Methodology (ATR):
-
Sample Preparation: Place a small amount of the powdered this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Diagram of the FT-IR Experimental Workflow:
Caption: Workflow for FT-IR analysis of this compound.
Interpretation of FT-IR Spectrum
The FT-IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and phthalimide functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.
-
C-H Stretches: Aromatic C-H stretching vibrations will appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.
-
C=O Stretches (Carbonyl): Two distinct, strong absorption bands are anticipated in the carbonyl region. The imide carbonyls of the phthalimide group typically show two bands (symmetric and asymmetric stretching) around 1775 cm⁻¹ and 1715 cm⁻¹. The carboxylic acid carbonyl stretch is expected to appear around 1700 cm⁻¹.
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring of the phthalimide group.
-
C-N Stretch (Imide): A band in the 1300-1100 cm⁻¹ region can be attributed to the C-N stretching of the imide.
-
C-O Stretch (Carboxylic Acid): A medium intensity band for the C-O stretch is expected around 1300-1200 cm⁻¹.
Summary of Expected FT-IR Data:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad, strong) |
| Aromatic | C-H stretch | > 3000 (weak) |
| Aliphatic | C-H stretch | < 3000 (medium) |
| Phthalimide | C=O stretch | ~1775 and ~1715 (strong) |
| Carboxylic Acid | C=O stretch | ~1700 (strong) |
| Aromatic | C=C stretch | 1600 - 1450 (medium-weak) |
| Imide | C-N stretch | 1300 - 1100 (medium) |
| Carboxylic Acid | C-O stretch | 1300 - 1200 (medium) |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Fragmentation patterns can also provide valuable structural information. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.
Experimental Protocol: ESI-MS
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile/water. A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can be added to promote ionization.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred, which would detect the deprotonated molecule [M-H]⁻. Positive ion mode would likely show the protonated molecule [M+H]⁺.
Interpretation of Mass Spectrum
-
Molecular Ion: In negative ion mode, the base peak is expected to be the deprotonated molecule at an m/z of 218.05, corresponding to [C₁₁H₈NO₄]⁻. In positive ion mode, the protonated molecule would be observed at an m/z of 220.06, corresponding to [C₁₁H₁₀NO₄]⁺.
-
Fragmentation Pattern: Tandem MS (MS/MS) experiments can be performed to induce fragmentation and gain further structural insights. Common fragmentation pathways for N-acylated amino acids involve cleavage of the amide bond and loss of small neutral molecules like CO₂. For this compound, fragmentation could involve the loss of the carboxyl group (45 Da) or cleavage at the phthalimide moiety. A characteristic fragment for phthalimides is often observed at m/z 147, corresponding to the phthalimide ion.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic phthalimide group in this compound.
Experimental Protocol: UV-Vis
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the absorption maximum.
-
Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm using a dual-beam spectrophotometer. Use a cuvette containing the pure solvent as a reference.
Interpretation of UV-Vis Spectrum
The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the phthalimide chromophore. Phthalimide itself exhibits strong absorption bands in the UV region. Typically, aromatic imides show strong π → π* transitions at shorter wavelengths (around 220-240 nm) and weaker n → π* transitions at longer wavelengths (around 290-320 nm). The propionic acid moiety does not have significant absorption in this range. The exact positions and intensities of the absorption maxima (λ_max) can be influenced by the solvent polarity.
Summary of Expected UV-Vis Data:
| Transition | Expected λ_max (nm) |
| π → π | ~220 - 240 |
| n → π | ~290 - 320 |
Conclusion
The comprehensive spectroscopic characterization of this compound requires a multi-technique approach. ¹H and ¹³C NMR spectroscopy provide the fundamental framework of the molecule, confirming the connectivity of all atoms. FT-IR spectroscopy serves as a rapid and reliable method to identify the key functional groups, namely the carboxylic acid and the phthalimide moiety. Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. Finally, UV-Vis spectroscopy characterizes the electronic properties of the aromatic system. Together, these techniques provide a self-validating system for the unambiguous identification and purity assessment of this compound, which is essential for its application in research and development.
References
A-Guide-to-the-Infrared-Spectroscopy-of-N-Phthaloyl-Protected-Amino-Acids
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the principles and applications of Infrared (IR) spectroscopy for the characterization of N-phthaloyl protected amino acids.
Introduction: The "Why" Behind the Analysis
In the realm of peptide synthesis and drug development, the reversible protection of amino acid functional groups is a cornerstone of synthetic strategy. The phthaloyl group is a common and robust protecting group for the amine functionality of amino acids. Its introduction and removal are critical steps that require rigorous verification. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the successful phthaloylation of an amino acid. This guide provides the foundational knowledge to interpret the IR spectra of these vital synthetic intermediates.
The Language of Molecules: Principles of IR Spectroscopy
IR spectroscopy measures the interaction of infrared radiation with matter.[1] Molecular bonds vibrate at specific frequencies. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, resulting in a peak in the IR spectrum. The position, intensity, and shape of these absorption bands provide a unique fingerprint of the molecule's functional groups.[1]
Deciphering the Spectrum: Characteristic Vibrational Frequencies
The IR spectrum of an N-phthaloyl protected amino acid is a composite of the vibrational modes of the phthalimide group and the amino acid backbone. Understanding the characteristic absorptions of each component is key to accurate spectral interpretation.
The Phthaloyl Protecting Group: A Tale of Two Carbonyls
The most prominent features of the phthaloyl group are the two imide carbonyl (C=O) stretching vibrations. Due to their symmetric and asymmetric stretching, cyclic imides like phthalimide exhibit two distinct C=O absorption bands.[2][3]
-
Asymmetric C=O Stretch: Typically observed as a strong band in the region of 1775-1795 cm⁻¹ .[3][4]
-
Symmetric C=O Stretch: Appears as an even stronger band in the 1700-1735 cm⁻¹ range.[3][4]
The presence of this doublet is a strong indicator of the intact cyclic imide structure.[2]
Other significant vibrations of the phthaloyl group include:
-
Aromatic C=C Stretch: Medium to weak bands in the 1600-1450 cm⁻¹ region.
-
C-N Stretch: Typically found around 1380 cm⁻¹ .[3]
-
Aromatic C-H Stretch: Weak to medium bands appearing above 3000 cm⁻¹ .
The Amino Acid Moiety: The Carboxylic Acid Signature
The carboxylic acid group of the amino acid also presents highly characteristic absorption bands.
-
O-H Stretch: A very broad and strong absorption band spanning from 2500-3300 cm⁻¹ .[5][6][7] This broadness is a result of hydrogen bonding between carboxylic acid dimers.[5][8] This band often overlaps with C-H stretching frequencies.[5]
-
C=O Stretch: An intense, sharp band typically found between 1690-1760 cm⁻¹ .[5][6][7] In N-phthaloyl amino acids, this band can sometimes overlap with the symmetric C=O stretch of the imide, leading to a broadened or complex absorption in that region.
-
C-O Stretch: A medium to strong band in the 1210-1320 cm⁻¹ range, coupled with O-H in-plane bending.[5][8]
The following table summarizes the key vibrational frequencies:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| Phthaloyl Group | Asymmetric C=O Stretch | 1775-1795 | Strong | Part of the characteristic imide doublet.[3][4] |
| Symmetric C=O Stretch | 1700-1735 | Very Strong | The more intense peak of the imide doublet.[3][4] | |
| C-N Stretch | ~1380 | Medium | Confirms the imide linkage.[3] | |
| Aromatic C=C Stretch | 1600-1450 | Medium-Weak | Indicates the presence of the benzene ring. | |
| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Very Broad | A hallmark of a hydrogen-bonded carboxylic acid.[5][6][7] |
| C=O Stretch | 1690-1760 | Strong, Sharp | May overlap with the symmetric imide C=O stretch.[5][6][7] | |
| C-O Stretch / O-H Bend | 1210-1320 | Medium-Strong | Coupled vibration.[5][8] |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following protocol details the steps for obtaining an IR spectrum of a solid N-phthaloyl protected amino acid using the Potassium Bromide (KBr) pellet technique, a common method for solid samples.[9][10][11]
Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Hydraulic Press
-
Pellet Die
-
Agate Mortar and Pestle
-
Infrared Lamp (for drying)
-
Potassium Bromide (KBr), spectroscopy grade
-
N-phthaloyl protected amino acid sample
Step-by-Step Methodology
-
Sample Preparation:
-
Gently grind 1-2 mg of the N-phthaloyl protected amino acid sample into a fine powder using an agate mortar and pestle.[9]
-
Add approximately 100-200 mg of dry KBr powder to the mortar. KBr is used as it is transparent in the mid-IR range.
-
Thoroughly mix and grind the sample and KBR together to ensure a homogenous mixture and reduce particle size, which minimizes scattering of the IR radiation.[10]
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Place the die in a hydraulic press and apply pressure to form a transparent or translucent pellet.[9] A clear pellet indicates a well-prepared sample.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR instrument.
-
Acquire a background spectrum of a blank KBr pellet to correct for any atmospheric or instrumental interferences.[12]
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Alternative Sampling: Attenuated Total Reflectance (ATR)
For rapid analysis without extensive sample preparation, Attenuated Total Reflectance (ATR) is an excellent alternative.[12] A small amount of the powdered sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact before analysis.[9]
Visualizing the Process
The following diagram illustrates the general workflow for the characterization of N-phthaloyl protected amino acids using IR spectroscopy.
Caption: Workflow for Synthesis and IR Verification.
Trustworthiness and Self-Validation
The described protocol is a self-validating system. The expected presence of the characteristic phthalimide C=O doublet and the broad carboxylic acid O-H stretch, along with the disappearance of the free amine vibrations (typically in the 3300-3500 cm⁻¹ region), provides a multi-point verification of the successful N-phthaloyl protection.
Conclusion
Infrared spectroscopy is an indispensable tool for the routine analysis of N-phthaloyl protected amino acids. Its ability to provide rapid and definitive structural information makes it a critical component of quality control in synthetic and medicinal chemistry. By understanding the key spectral features outlined in this guide, researchers can confidently verify the integrity of their protected amino acids, ensuring the success of subsequent synthetic transformations.
References
- 1. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. asianpubs.org [asianpubs.org]
- 4. rsc.org [rsc.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. rockymountainlabs.com [rockymountainlabs.com]
- 12. jascoinc.com [jascoinc.com]
Physical and chemical properties of 2-Phthalimidopropionic acid
An In-Depth Technical Guide to 2-Phthalimidopropionic Acid
Abstract: This technical guide provides a comprehensive overview of this compound (also known as N-Phthaloyl-DL-alanine), a pivotal molecule in synthetic organic chemistry and drug discovery. The document details its physical and chemical properties, provides validated protocols for its synthesis and analysis, and explores its applications as a protected amino acid building block. This guide is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this compound's behavior and utility.
Introduction and Strategic Importance
This compound is the phthaloyl-protected form of the racemic amino acid alanine. The phthalimido group serves as a robust and stable protecting group for the primary amine, a common strategy employed to prevent unwanted side reactions and control stereochemistry during complex multi-step syntheses.[1] Its primary utility lies in peptide synthesis and as a chiral synthon for the preparation of more complex bioactive molecules, including pharmaceuticals.
The core value of using the phthaloyl group resides in its ability to mask the nucleophilicity of the amine across a wide range of reaction conditions. Unlike simpler protecting groups like Boc or Cbz, the phthalimido group is exceptionally stable to acidic conditions. However, it can be cleanly removed under specific, mild conditions, most notably via hydrazinolysis, making it a strategic choice in synthetic design.[1][2] Understanding the nuanced properties of this molecule is therefore critical for its effective application in the development of novel therapeutics and complex organic scaffolds.
Molecular Structure and Identification
The structure of this compound features a central propionic acid backbone where the amine at the C2 position is incorporated into a phthalimide ring system. This creates a chiral center at the alpha-carbon.
Caption: Molecular structure of this compound.
Physical and Crystallographic Properties
This compound is a white crystalline solid at room temperature. Its physical properties are critical for handling, reaction setup, and purification. A key feature is its limited solubility in water and non-polar solvents, but appreciable solubility in polar aprotic and alcoholic solvents.
Table 1: Physical and Chemical Identifiers
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 2-(1,3-Dioxoisoindol-2-yl)propanoic acid | [3] |
| Synonyms | N-Phthaloyl-DL-alanine, PHT-DL-ALA-OH | [3][4] |
| CAS Number | 19506-87-7 | [1][3] |
| Molecular Formula | C₁₁H₉NO₄ | [1][5] |
| Molecular Weight | 219.19 g/mol | [1][5] |
| Appearance | White to off-white powder or crystal | [3] |
| Melting Point | 155-157 °C | [3] |
| Solubility | Insoluble in water; Soluble in methanol; Typically soluble in DMSO. | [1][6] |
| pKa | 3.90 ± 0.10 (Predicted) |[3] |
Crystallographic Data: Single-crystal X-ray diffraction analysis of N-Phthaloyl-DL-alanine reveals that molecules crystallize as centrosymmetric dimers. This dimerization is driven by strong intermolecular hydrogen bonds between the carboxylic acid groups of two adjacent molecules (O—H···O distance of 2.6005 Å). The propanoic acid group and the phthaloyl moiety adopt a staggered conformation. The crystal packing is further stabilized by van der Waals forces, with a notable absence of significant π–π stacking interactions. This structural information is invaluable for understanding its solid-state behavior and for computational modeling studies.
Chemical Properties and Reactivity Profile
The reactivity of this compound is governed by its three primary components: the carboxylic acid, the phthalimide ring, and the alpha-proton at the chiral center.
4.1. Acidity and Carboxylic Acid Reactions The carboxylic acid group imparts acidic properties to the molecule, allowing it to undergo typical reactions such as salt formation with bases, esterification with alcohols under acidic catalysis, and conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂). These transformations are fundamental for its use as a building block, for example, in coupling reactions to form amide bonds.
4.2. The Phthalimido Protecting Group The phthalimido group is the defining feature of this molecule from a synthetic utility perspective.
-
Stability: It is highly stable to strongly acidic conditions that would cleave many other common amine protecting groups (e.g., Boc). It is also robust towards many oxidizing and reducing agents.
-
Electronic and Steric Effects: The two carbonyl groups are strongly electron-withdrawing, which reduces the nucleophilicity of the nitrogen atom and increases the acidity of the N-H proton in phthalimide itself.[6] In the context of this compound, this inductive effect can influence the reactivity of nearby C-H bonds. The steric bulk of the group can also direct reactions to occur at more distant, accessible sites on a larger molecule.
4.3. Deprotection: The Ing-Manske Procedure The strategic removal of the phthaloyl group is crucial for revealing the primary amine at the desired stage of a synthesis. The most common and effective method is the Ing-Manske procedure , which utilizes hydrazine (N₂H₄) in a solvent such as ethanol.
Caption: Workflow for the Ing-Manske deprotection of this compound.
Mechanism Insight: The reaction proceeds via nucleophilic attack of hydrazine on one of the imide carbonyl carbons. This is followed by an intramolecular cyclization and rearrangement that ultimately cleaves the C-N bonds of the imide, releasing the free amine (alanine) and forming the highly stable, cyclic phthalhydrazide, which often precipitates from the reaction mixture, driving the reaction to completion.
Experimental Protocols
5.1. Protocol for Synthesis: Condensation of Alanine and Phthalic Anhydride
This protocol is a reliable method for the laboratory-scale synthesis of this compound, adapted from established literature procedures.[1] The causality behind using glacial acetic acid is that it serves as both a solvent and a catalyst, facilitating the dehydration required to form the imide ring.
Materials:
-
DL-Alanine
-
Phthalic Anhydride
-
Glacial Acetic Acid
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq) and DL-alanine (1.05 eq).
-
Solvent Addition: Add glacial acetic acid (approx. 3-4 mL per gram of phthalic anhydride).
-
Reflux: Heat the mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. The solids should dissolve to form a clear solution. The progress can be monitored by TLC.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool slightly and remove the acetic acid under reduced pressure using a rotary evaporator. This will yield a viscous oil or solid residue.
-
Workup: To the residue, add deionized water and stir vigorously. The product may solidify. If an oil persists, it can be helpful to triturate with a small amount of a water/ether mixture.
-
Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any unreacted starting materials and residual acid.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a white crystalline solid. Dry the product in a vacuum oven. A typical yield is 85-95%.[1]
5.2. Protocol for Analytical Characterization: ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the primary technique for structural confirmation. The following protocol ensures reliable data acquisition. DMSO-d₆ is a preferred solvent due to the compound's good solubility and the ability to observe the acidic proton of the carboxylic acid.
Materials & Equipment:
-
This compound sample (5-10 mg)
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide)
-
NMR tube
-
NMR Spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the DMSO-d₆ and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Expected Chemical Shifts (δ, ppm):
-
~13.0 ppm (s, 1H): A broad singlet corresponding to the carboxylic acid proton (-COOH). This peak's presence and broadness are characteristic in DMSO.
-
~7.9 ppm (m, 4H): A complex multiplet corresponding to the four aromatic protons of the phthalimido group.
-
~4.8 ppm (q, 1H): A quartet for the alpha-proton (-CH-), split by the three methyl protons.
-
~1.6 ppm (d, 3H): A doublet for the methyl protons (-CH₃), split by the single alpha-proton.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected Chemical Shifts (δ, ppm):
-
~171 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
~167 ppm: Imide carbonyl carbons (-C=O).
-
~135, 131, 123 ppm: Aromatic carbons.
-
~49 ppm: Alpha-carbon (-CH-).
-
~15 ppm: Methyl carbon (-CH₃).
-
-
Applications in Drug Discovery and Development
The primary role of this compound in drug development is as a protected amino acid intermediate.
-
Peptide Synthesis: It allows for the controlled incorporation of an alanine residue into a growing peptide chain. The amino group is protected, allowing the carboxylic acid to be activated and coupled to the free amine of another amino acid. After coupling, the phthaloyl group can be removed to expose the new N-terminus for the next coupling step.
-
Synthesis of Chiral Molecules: As a racemic mixture, it can be used as a precursor in syntheses where the chirality is introduced later or resolved. The pure enantiomers (N-Phthaloyl-L-alanine and N-Phthaloyl-D-alanine) are invaluable for asymmetric synthesis, providing access to chiral amines and other stereochemically defined drug candidates.
-
Precursor to Bioactive Compounds: The core structure is related to classes of drugs with significant therapeutic value. For example, derivatives of 2-aryl propionic acids are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, analogues such as 2-phthalimidino-glutaric acid have been investigated as potent inhibitors of tumor metastasis, highlighting the relevance of the phthalimido-scaffold in medicinal chemistry.
Safety and Handling
This compound requires careful handling in a laboratory setting due to its hazard profile.
-
Hazard Classification: It is classified as acutely toxic if swallowed (Oral, Category 3), a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3).
-
Handling Precautions:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust.
-
Avoid contact with skin, eyes, and clothing.
-
-
In Case of Exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Skin: Wash off immediately with plenty of soap and water.
-
Ingestion: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 4. mdpi.com [mdpi.com]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. strandedtattoo.info [strandedtattoo.info]
Navigating the Solubility Landscape of 2-Phthalimidopropionic Acid: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the solubility of 2-phthalimidopropionic acid in organic solvents, a critical parameter for its application in pharmaceutical development and chemical synthesis. Addressed to researchers, scientists, and drug development professionals, this document navigates the theoretical principles governing its solubility, outlines robust experimental methodologies for its determination, and discusses the current landscape of available data. Recognizing the limited publicly available quantitative solubility data for this specific compound, this guide emphasizes predictive approaches based on its molecular structure and offers data on structurally analogous compounds to inform solvent selection and process development.
Introduction: The Significance of Solubility in the Application of this compound
This compound, a derivative of alanine, is a key building block in the synthesis of various organic molecules, including peptidomimetics and chiral ligands. Its utility in these applications is fundamentally linked to its solubility in various reaction and purification media. A thorough understanding of its solubility profile is paramount for:
-
Reaction Optimization: Ensuring that reactants are in the same phase for efficient and complete conversion.
-
Crystallization and Purification: Selecting appropriate solvent systems for effective purification and isolation of the final product with high purity.[1]
-
Formulation Development: In pharmaceutical contexts, solubility directly impacts bioavailability and the choice of delivery vehicle.
This guide aims to provide a comprehensive resource for researchers working with this compound, enabling informed decisions regarding solvent selection and experimental design.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent molecules. The overall Gibbs free energy of dissolution must be negative for solubility to occur, balancing the enthalpy and entropy of the process.
Molecular Structure and Physicochemical Properties
This compound (Molecular Formula: C₁₁H₉NO₄, Molecular Weight: 219.19 g/mol ) possesses a unique combination of functional groups that dictate its solubility behavior:
-
Phthalimide Group: A bulky, relatively non-polar, and aromatic moiety. This group contributes to van der Waals interactions and potential π-π stacking.
-
Propionic Acid Group: A polar carboxylic acid functional group capable of acting as both a hydrogen bond donor and acceptor. This group is also ionizable, with its state of protonation being pH-dependent.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₄ | --INVALID-LINK--[2] |
| Molecular Weight | 219.19 g/mol | --INVALID-LINK--[2] |
| Melting Point | Not explicitly found for this compound. Phthalic acid decomposes at ~210°C. | --INVALID-LINK--[3] |
| pKa | Not explicitly found. The pKa of propionic acid is ~4.87. The electron-withdrawing nature of the phthalimide group may slightly lower this value. | --INVALID-LINK--[4] |
| logP (predicted) | Not explicitly found. For the similar 3-Phthalimidopropionic acid, a predicted XLogP3 is available. | --INVALID-LINK--[5] |
The Interplay of Intermolecular Forces
The dissolution of this compound in an organic solvent involves the disruption of the solute-solute interactions within the crystal lattice and the solvent-solvent interactions, followed by the formation of new solute-solvent interactions.
Caption: Thermodynamic cycle of dissolution.
The key interactions to consider are:
-
Hydrogen Bonding: The carboxylic acid group can form strong hydrogen bonds with protic solvents (e.g., alcohols) and aprotic polar solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate).
-
Dipole-Dipole Interactions: The polar carbonyl groups of the phthalimide and carboxylic acid moieties can interact with polar solvent molecules.
-
Van der Waals Forces: The non-polar benzene ring of the phthalimide group and the alkyl chain of the propionic acid will interact via dispersion forces with non-polar and polar aprotic solvents.
Expected Solubility Profile in Common Organic Solvents
In the absence of direct experimental data, a qualitative prediction of solubility can be made based on the principles of intermolecular forces.
-
Protic Polar Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the strong hydrogen bonding interactions between the carboxylic acid group of the solute and the hydroxyl group of the solvent. A study on N-phthaloyl-dl-alanine, a closely related compound, indicated that it could be crystallized from a 70% ethanol-water mixture, suggesting good solubility in aqueous ethanol.[4] Generally, the solubility of amino acids in alcohol-water mixtures is a complex function of the composition.[6][7][8]
-
Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): Moderate to good solubility is anticipated. These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and engage in dipole-dipole interactions.
-
Aprotic Non-Polar Solvents (e.g., Toluene, Hexane): Low solubility is expected. The energy required to break the strong solute-solute interactions (hydrogen bonding in the crystal lattice) is unlikely to be compensated by the weak van der Waals forces formed with non-polar solvents.
Experimental Determination of Solubility
Given the lack of published quantitative data, experimental determination is crucial for obtaining reliable solubility values. The following section provides a standardized protocol for this purpose.
The Isothermal Shake-Flask Method
This is a widely accepted and robust method for determining the equilibrium solubility of a solid in a solvent.
Caption: Workflow for the isothermal shake-flask method.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vials in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a kinetic study to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of solid particles.
-
Analysis: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.
Data on Structurally Similar Compounds
While specific data for this compound is scarce, examining the solubility of related compounds can provide valuable insights.
N-Phthaloyl-DL-alanine
This compound is the most direct structural analog. A publication on its crystal structure mentions its preparation by reaction of phthalic anhydride with dl-alanine and subsequent crystallization from a 70% ethanol-water solution.[4] This indicates appreciable solubility in this solvent mixture, suggesting that ethanol-based systems are a good starting point for solubilizing this compound.
Phthalic Acid
Phthalic acid, the parent dicarboxylic acid, is sparingly soluble in water but shows increased solubility in alcohols. Its experimental logP is 0.73, indicating a relatively hydrophilic character compared to many organic molecules.[3]
Propionic Acid
Propionic acid is miscible with water and soluble in alcohol, ether, and chloroform.[4] Its experimental logP is 0.33.[4] The presence of the propionic acid moiety in this compound is expected to enhance its solubility in polar solvents.
Conclusion and Future Outlook
The solubility of this compound in organic solvents is a critical yet under-documented parameter. This guide has provided a theoretical framework for understanding its solubility based on its molecular structure, highlighting the dual nature of the polar carboxylic acid group and the non-polar phthalimide moiety. While quantitative data remains elusive in the public domain, the provided experimental protocol for the isothermal shake-flask method offers a reliable means for researchers to determine this crucial property. The qualitative information and data on structurally similar compounds suggest that polar protic solvents, such as lower-chain alcohols, are likely to be effective solubilizing agents.
It is recommended that researchers undertaking work with this compound perform preliminary solubility screenings across a range of solvents to identify suitable systems for their specific application. The publication of such experimentally determined solubility data would be a valuable contribution to the chemical and pharmaceutical research communities.
References
- 1. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 21860-84-4 [m.chemicalbook.com]
- 3. 21860-84-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Phthalimidopropionic acid | C11H9NO4 | CID 76859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. iupac.org [iupac.org]
- 7. N-(N,N-phthaloyl-glycyl)-L-alanine | CAS#:5652-29-9 | Chemsrc [chemsrc.com]
- 8. Pht-Ala-OH | C11H9NO4 | CID 720644 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure of 2-Phthalimidopropionic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and crystal structure of 2-Phthalimidopropionic acid, a molecule of significant interest in synthetic and medicinal chemistry. We delve into the precise three-dimensional arrangement of atoms in the crystalline state, elucidated by single-crystal X-ray diffraction. This guide offers researchers, scientists, and drug development professionals a detailed protocol for the preparation of high-quality single crystals and a thorough analysis of the resultant crystallographic data. The molecular geometry, intermolecular interactions, and packing motifs are discussed in detail, providing foundational knowledge for the rational design of novel therapeutics and advanced materials.
Introduction
This compound, systematically known as 2-(1,3-dioxoisoindolin-2-yl)propanoic acid and often referred to as N-phthaloyl-dl-alanine, is a derivative of the amino acid alanine. The phthalimide group serves as a robust protecting group for the primary amine of alanine, a common strategy in peptide synthesis and the preparation of chiral building blocks. The structural rigidity of the phthalimide moiety and the chirality of the propionic acid fragment impart distinct stereochemical properties to the molecule, influencing its biological activity and solid-state behavior.
Understanding the crystal structure of this compound is paramount for several reasons. In drug development, the solid-state structure dictates crucial physicochemical properties such as solubility, dissolution rate, and stability, all of which are critical for bioavailability and formulation. For materials scientists, the predictable packing and hydrogen bonding motifs of such molecules offer a blueprint for the design of novel crystalline materials with tailored properties. This guide provides an in-depth exploration of the synthesis, crystallization, and detailed structural analysis of racemic this compound.
Synthesis and Characterization
The synthesis of this compound is typically achieved through the condensation of racemic alanine with phthalic anhydride. This section outlines a reliable and efficient method for its preparation and subsequent characterization to confirm its identity and purity prior to crystallographic studies.
Synthesis Protocol: Thermal Condensation
This protocol is adapted from established literature procedures and offers a straightforward route to the desired product.[1]
Materials:
-
DL-Alanine
-
Phthalic Anhydride
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
-
Deionized Water
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.48 g, 10 mmol) and DL-alanine (0.89 g, 10 mmol).
-
Add 20 mL of glacial acetic acid to the flask.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reactants will dissolve to form a clear solution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acetic acid under reduced pressure using a rotary evaporator to yield a solid residue.
-
The crude product is then purified by recrystallization.
Spectroscopic Characterization
Prior to crystallization, the synthesized this compound should be characterized to confirm its molecular structure and purity.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. The broad O-H stretch of the carboxylic acid is expected in the range of 2500-3300 cm⁻¹. The carbonyl (C=O) stretching vibrations of the phthalimide group typically appear as two distinct bands, an asymmetric stretch around 1770 cm⁻¹ and a symmetric stretch near 1700 cm⁻¹. The C=O stretch of the carboxylic acid is expected around 1710 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phthalimide group (typically in the 7.8-8.0 ppm region), the methine proton of the propionic acid moiety (a quartet), and the methyl protons (a doublet). The acidic proton of the carboxylic acid may appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the phthalimide and carboxylic acid groups (in the 165-180 ppm range), the aromatic carbons, and the aliphatic carbons of the propionic acid backbone.
Crystallization and X-ray Diffraction
The acquisition of high-quality single crystals is the most critical step for a successful crystal structure determination. This section details the protocol for the crystallization of this compound and the subsequent data collection using single-crystal X-ray diffraction.
Recrystallization for Single Crystal Growth
Slow evaporation of a saturated solution is an effective method for growing single crystals of this compound suitable for X-ray diffraction analysis.[2]
Protocol:
-
Dissolve the crude this compound in a minimum amount of a hot 70:30 ethanol-water mixture.
-
Gravity filter the hot solution to remove any insoluble impurities.
-
Cover the vessel containing the filtrate with a watch glass or perforated parafilm to allow for slow evaporation of the solvent.
-
Leave the solution undisturbed at room temperature.
-
Colorless, block-like crystals should form over a period of several days.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
A suitable single crystal is selected, mounted on a goniometer head, and placed in the X-ray diffractometer.
Experimental Workflow:
Caption: Experimental workflow from synthesis to structure refinement.
Instrumentation: Data is typically collected on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD area detector.
Data Collection Parameters: The crystal is maintained at a constant temperature (e.g., 296 K) during data collection. A series of diffraction images are collected over a range of crystal orientations.
Crystal Structure Analysis
The crystal structure of racemic this compound has been determined and the key findings are presented in this section.[2][3]
Crystallographic Data
The fundamental crystallographic parameters for this compound are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₁H₉NO₄ |
| Formula Weight | 219.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.3056 (8) |
| b (Å) | 5.9768 (4) |
| c (Å) | 9.7583 (8) |
| β (°) | 110.988 (3) |
| Volume (ų) | 506.73 (7) |
| Z | 2 |
| Calculated Density (g/cm³) | 1.436 |
| Temperature (K) | 296 |
Molecular Structure and Conformation
The molecular structure of this compound reveals a planar phthalimide ring system. The propanoic acid moiety adopts a staggered conformation relative to the phthalimide group. The dihedral angle between the mean plane of the phthalimide ring and the carboxyl group is approximately 66.41°.[3]
Caption: Conformational relationship in this compound.
Crystal Packing and Intermolecular Interactions
The crystal packing of this compound is dominated by strong intermolecular hydrogen bonds. The molecules form centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules.[2] These dimers are then arranged into infinite one-dimensional polymeric chains.[3] The crystal structure is further stabilized by C=O···π interactions and weak C-H···O hydrogen bonds.[3]
Caption: Hierarchy of intermolecular interactions in the crystal lattice.
Conclusion
This technical guide has provided a detailed examination of the crystal structure of this compound, from its synthesis and characterization to the intricate details of its solid-state architecture. The formation of robust hydrogen-bonded dimers is a key feature of its crystal packing, a motif common in carboxylic acids. The insights presented herein are valuable for researchers in drug development, enabling a deeper understanding of the solid-state properties that influence the performance of active pharmaceutical ingredients. Furthermore, the predictable self-assembly of this molecule through a hierarchy of intermolecular interactions provides a solid foundation for the design of new crystalline materials. The protocols and data presented in this guide serve as a comprehensive resource for the scientific community, fostering further research and innovation in the fields of medicinal and materials chemistry.
References
Methodological & Application
Application Notes & Protocols: The Strategic Use of 2-Phthalimidopropionic Acid (Phth-Ala-OH) in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the field of peptide synthesis, achieving chemical selectivity is paramount for constructing complex molecular architectures. 2-Phthalimidopropionic acid, commonly known as N-Phthaloyl-DL-alanine (Phth-Ala-OH), serves as a valuable Nα-protected amino acid building block.[1][2][3] Its primary advantage lies in the stability of the phthaloyl (Phth) protecting group against both the acidic and basic conditions typically used in standard Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis (SPPS) strategies, respectively.[4] This unique stability establishes the Phth group as a truly orthogonal protecting group, enabling selective deprotection under specific nucleophilic conditions.[4][5] This document provides an in-depth guide to the chemical principles, strategic applications, and detailed experimental protocols for leveraging Phth-Ala-OH in advanced peptide synthesis workflows.
The Chemical Rationale: Phthaloyl as an Orthogonal Nα-Protecting Group
The strategic foundation of modern peptide synthesis is the concept of orthogonal protection, which allows for the selective removal of one class of protecting groups without affecting others.[5][6][7] The Phthaloyl (Phth) group exemplifies this principle.
-
Chemical Stability: The Phth group is an imide derivative formed by the condensation of an amine with phthalic anhydride.[1] It is exceptionally stable towards:
-
Strong Acids: It remains intact during treatment with trifluoroacetic acid (TFA), which is used for the cleavage of Boc groups and many acid-labile side-chain protecting groups (e.g., tBu, Trt).[4]
-
Mild Bases: It is resistant to piperidine, the standard reagent for removing the Fmoc group in each cycle of peptide elongation.[4]
-
-
Deprotection Mechanism: The removal of the Phth group is achieved through hydrazinolysis, typically using hydrazine hydrate (N₂H₄·H₂O).[4][8] Hydrazine acts as a potent nucleophile, attacking the carbonyl centers of the imide. This leads to the irreversible formation of a stable, cyclic phthalhydrazide byproduct, liberating the primary amine of the amino acid.[4]
-
Orthogonality: This specific cleavage condition—hydrazinolysis—is what makes the Phth group orthogonal to the two most common SPPS chemistries.[4] This allows for a third dimension of chemical control, enabling complex modifications that are challenging with a two-tiered (Nα- and side-chain) protection scheme alone.
Strategic Applications in Solid-Phase Peptide Synthesis
The orthogonality of the Phth group opens avenues for sophisticated peptide design and modification.
N-Terminal Modification and Conjugation
A primary application is the selective deprotection of the N-terminus for post-synthesis modification on the solid support. A researcher can synthesize a full-length peptide using standard Fmoc/tBu chemistry and incorporate Phth-Ala-OH as the final N-terminal residue. After chain assembly is complete, the Phth group can be selectively removed with hydrazine while all acid-labile side-chain protecting groups remain attached. The newly liberated N-terminal amine is then available for specific conjugation reactions, such as:
-
Attachment of reporter molecules (fluorophores, biotin).
-
Pegylation to improve pharmacokinetic properties.
-
Linkage to carrier proteins or other biomolecules.
Synthesis of Head-to-Tail Cyclic Peptides
Peptide cyclization is a critical strategy for imposing conformational constraints, which can enhance biological activity and stability.[9][10] The Phth group is a valuable tool for solution-phase, head-to-tail cyclization.
Workflow for Head-to-Tail Cyclization:
-
Linear Peptide Synthesis: The linear peptide is assembled on a hyper-acid-labile resin (e.g., 2-chlorotrityl chloride resin) using Fmoc/tBu chemistry, with Phth-Ala-OH at the N-terminus.
-
Protected Peptide Cleavage: The fully protected peptide is cleaved from the resin under very mild acidic conditions that leave all side-chain protecting groups and the N-terminal Phth group intact.
-
Selective N-Terminal Deprotection: The Phth group is removed in solution using hydrazine. This yields a linear peptide with a free N-terminal amine and a free C-terminal carboxylic acid, while the side chains remain protected.
-
Macrolactamization (Cyclization): The peptide is subjected to high-dilution conditions with a suitable coupling agent to facilitate intramolecular amide bond formation between the N- and C-termini.
-
Final Deprotection: All remaining side-chain protecting groups are removed with a strong acid cocktail (e.g., TFA) to yield the final cyclic peptide.
Experimental Protocols
Safety Note: Hydrazine is highly toxic and corrosive. Always handle it in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 3.1: Coupling of Phth-Ala-OH in Fmoc-SPPS
This protocol assumes a standard manual synthesis on a 0.1 mmol scale.
-
Resin Preparation: Start with 0.1 mmol of Fmoc-deprotected peptide-resin in a reaction vessel. Wash the resin thoroughly with N,N-dimethylformamide (DMF) (3 x 10 mL).
-
Activation Solution: In a separate vial, dissolve Phth-Ala-OH (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in 5 mL of DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the activation solution and vortex for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test on a few resin beads to confirm the absence of free primary amines, indicating reaction completion.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (5 x 10 mL) and Dichloromethane (DCM) (3 x 10 mL).
Protocol 3.2: Selective On-Resin Deprotection of the Phthaloyl Group
-
Resin Preparation: Start with the Phth-protected peptide-resin. Swell the resin in DMF for 30 minutes.
-
Deprotection Solution: Prepare a solution of 2-5% (v/v) hydrazine hydrate in DMF. For a 0.1 mmol scale synthesis, 10 mL is sufficient.
-
Deprotection Reaction: Add the hydrazine solution to the resin and agitate at room temperature.
-
Monitoring: The reaction time can vary from 1 to 3 hours.[4] Monitor the reaction by taking a small aliquot of resin, cleaving the peptide, and analyzing via LC-MS to check for the disappearance of the starting material.
-
Reaction Quench & Washing: After completion, drain the hydrazine solution. It is critical to wash the resin exhaustively to remove all traces of hydrazine, which can interfere with subsequent reactions.[8]
-
Wash with DMF (5 x 10 mL).
-
Wash with DCM (5 x 10 mL).
-
Wash again with DMF (3 x 10 mL).
-
-
Confirmation: A positive Kaiser test will confirm the presence of the newly liberated N-terminal primary amine. The peptide-resin is now ready for N-terminal modification.
Data Summary & Expected Outcomes
The following table summarizes key quantitative parameters associated with the use of Phth-Ala-OH in SPPS.
| Parameter | Typical Value / Observation | Notes |
| Coupling Efficiency | >99% | Monitor with Kaiser Test. Double coupling may be required for difficult sequences. |
| Phth Deprotection Time | 1–3 hours | Sequence dependent. Monitor by LC-MS analysis of a small cleavage.[4] |
| Deprotection Reagent | 2-5% Hydrazine Hydrate in DMF | Higher concentrations or prolonged times can risk side reactions.[8] |
| Key Byproduct | Phthalhydrazide | Must be thoroughly washed from the resin. |
| Expected Purity | >90% (Crude) | Dependent on sequence and purification. |
| Orthogonality Check | No loss of Fmoc or tBu groups | Confirmed by LC-MS analysis. |
Workflow Visualization
The following diagram illustrates the orthogonal strategy for selective N-terminal modification using a Phthaloyl group in the context of Fmoc-SPPS.
Caption: Orthogonal workflow for N-terminal modification using Phth-protection.
Troubleshooting & Expert Insights
-
Incomplete Phth Deprotection: If LC-MS shows remaining starting material, extend the hydrazine treatment time by 1-hour increments. Avoid significantly increasing hydrazine concentration, as this elevates the risk of side reactions.
-
Side Reactions with Hydrazine: Hydrazine is a strong nucleophile and can potentially cleave sensitive amide bonds, particularly in prolonged reactions.[8] This is rare on solid support but is a consideration for solution-phase deprotection. Using the lowest effective concentration (e.g., 2%) and minimum time is recommended.
-
Aspartimide Formation: Sequences containing aspartic acid may be prone to aspartimide formation during repeated piperidine treatments in Fmoc synthesis.[4] While not directly related to the Phth group, it's a general consideration for the overall peptide integrity.
-
Hydrolysis of Phthalimide Ring: Under strongly basic conditions (not typical in this workflow), the imide ring can hydrolyze, resulting in a mass addition of +18 Da.[8] This is generally avoided by using the specific hydrazinolysis protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. N-phthalyl-L-alanine - SRIRAMCHEM [sriramchem.com]
- 3. PHTHALOYL-DL-ALANINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CA2345407A1 - Synthesis of cyclic peptides - Google Patents [patents.google.com]
- 10. Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of Chiral 2-Phthalimidopropionic Acids
An Application Guide to the Enantioselective Synthesis of 2-Phthalimidopropionic Acid Derivatives
In the landscape of modern medicinal chemistry and drug development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral this compound and its derivatives represent a vital class of building blocks. The phthalimide moiety is a recognized pharmacophore found in a wide array of therapeutic agents, known for activities ranging from anti-inflammatory and analgesic to immunomodulatory.[1][2][3] The 2-arylpropionic acid scaffold is famously associated with the "profen" family of non-steroidal anti-inflammatory drugs (NSAIDs).[4] The combination of these two motifs in a single chiral molecule provides a powerful synthon for the development of novel therapeutics.
Most biological systems, being inherently chiral, interact differently with each enantiomer of a chiral drug. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in the worst case, contribute to undesirable side effects.[5] Consequently, the ability to synthesize these compounds in an enantiomerically pure form is of paramount importance.
This application note provides an in-depth guide to the principal strategies for the enantioselective synthesis of this compound derivatives. We will explore field-proven methodologies, including chiral auxiliary-mediated diastereoselective synthesis, catalytic asymmetric synthesis, and enzymatic resolution. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, enabling researchers to make informed decisions and troubleshoot their synthetic routes effectively.
Strategy 1: Chiral Auxiliary-Mediated Asymmetric Synthesis
This classical yet highly reliable approach involves the temporary attachment of a chiral auxiliary to a prochiral substrate. The auxiliary acts as a "chiral steering group," directing an incoming reagent to one face of the molecule, thereby creating a new stereocenter with high diastereoselectivity.[6][7] The auxiliary is subsequently cleaved and can often be recovered for reuse. Evans' oxazolidinones are among the most successful and widely used auxiliaries for this purpose.[8]
Causality Behind the Method
The success of Evans' oxazolidinone auxiliaries hinges on their ability to form a rigid, chelated enolate structure upon deprotonation. The bulky substituent on the oxazolidinone (e.g., benzyl or isopropyl) effectively shields one face of the planar enolate. This steric hindrance forces an incoming electrophile, such as an alkyl halide, to approach from the less hindered face, resulting in the preferential formation of one diastereomer. The choice of Lewis acid during enolization can further enhance this rigidity and selectivity.
Workflow for Chiral Auxiliary-Mediated Alkylation
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Protocol: Asymmetric Synthesis of (S)-2-(1,3-Dioxoisoindolin-2-yl)-3-phenylpropanoic Acid
This protocol details the alkylation of an N-acyl oxazolidinone derived from this compound using benzyl bromide as the electrophile.
Materials and Reagents:
-
(S)-4-Benzyl-2-oxazolidinone
-
This compound
-
Pivaloyl chloride
-
Triethylamine (TEA)
-
Lithium chloride (LiCl)
-
Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NH₄Cl, NaHCO₃, and brine solutions
-
Anhydrous MgSO₄
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂), 30% aq.
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Part A: Synthesis of the N-Acyl Oxazolidinone
-
Suspend this compound (1.0 eq) in anhydrous DCM (0.2 M) under an argon atmosphere at 0 °C.
-
Add triethylamine (2.5 eq) and stir for 10 minutes.
-
Add pivaloyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours until a clear solution is formed (mixed anhydride formation).
-
In a separate flask, dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) and LiCl (1.0 eq) in anhydrous THF (0.5 M). Cool to 0 °C.
-
Add the prepared mixed anhydride solution to the oxazolidinone solution via cannula.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with water and extract with DCM (3x). Wash the combined organic layers with NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-acyl oxazolidinone.
Part B: Diastereoselective Alkylation
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add NaHMDS (1.1 eq, 1.0 M in THF) dropwise over 15 minutes. Stir for 30 minutes at -78 °C to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 4 hours. Monitor reaction progress by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Wash the combined organic layers with NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate.
-
The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR analysis of the crude product. Purify by flash chromatography if necessary.
Part C: Auxiliary Cleavage
-
Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water (0.1 M).
-
Cool the solution to 0 °C.
-
Add 30% aqueous H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq, 0.5 M).
-
Stir vigorously at 0 °C for 4 hours.
-
Quench the excess peroxide by adding aqueous Na₂SO₃ (1.5 M) until a negative test with peroxide indicator strips is obtained.
-
Concentrate the mixture to remove THF. Make the aqueous layer basic (pH > 11) with NaOH and extract with DCM (3x) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with cold 1N HCl and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield the enantiomerically enriched this compound derivative.
-
Self-Validation: Determine the enantiomeric excess (ee) of the final product using chiral HPLC analysis.
Strategy 2: Catalytic Asymmetric Synthesis
Moving towards more elegant and atom-economical methods, catalytic asymmetric synthesis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.[9] For this compound derivatives, a key strategy is the asymmetric hydrogenation of a dehydroamino acid precursor.
Causality Behind the Method
In asymmetric hydrogenation, a chiral metal complex (e.g., Rhodium or Ruthenium with a chiral phosphine ligand) coordinates to the double bond of the substrate. The chiral ligand environment creates two diastereomeric transition states for hydrogen addition. Due to steric and electronic interactions, one of these transition states is significantly lower in energy, leading to the preferential formation of one product enantiomer. The choice of ligand is critical and dictates the stereochemical outcome.
Catalytic Asymmetric Hydrogenation Workflow
References
- 1. Recent advances in the chemistry of phthalimide analogues and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based design of phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in catalytic asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Resolution of Racemic 2-Phthalimidopropionic Acid by High-Performance Liquid Chromatography: An Application Note and Protocol
Introduction: The Significance of Chirality in Protected Amino Acids
In the realm of pharmaceutical sciences and drug development, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and metabolic profiles. 2-Phthalimidopropionic acid, also known as N-Phthaloyl-DL-alanine, is a protected amino acid derivative that serves as a crucial building block in the synthesis of peptides and other complex chiral molecules. The phthalimide group acts as a protecting group for the amine functionality of alanine, allowing for selective reactions at the carboxylic acid moiety.
The biological significance of D-amino acids, which were once considered unnatural, is now increasingly recognized. D-amino acids and their derivatives are implicated in various physiological and pathological processes. For instance, D-alanine is a fundamental component of bacterial peptidoglycan, making enzymes involved in its metabolism attractive targets for antimicrobial agents.[1] Furthermore, altered levels of D-amino acids have been associated with neurological disorders and kidney diseases.[2][3] While the specific biological activities of the individual enantiomers of this compound are not extensively documented in publicly available literature, the established precedent of stereospecificity in biological systems underscores the critical need for robust analytical methods to separate and quantify these enantiomers.[4] Such methods are indispensable for ensuring the enantiomeric purity of starting materials in asymmetric synthesis and for investigating the unique biological roles of each enantiomer.
This application note provides a detailed, field-proven protocol for the chiral resolution of racemic this compound using High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind the selection of the chiral stationary phase (CSP), mobile phase optimization, and a comprehensive protocol for method validation, designed to meet the rigorous standards of the pharmaceutical industry.
The Principle of Chiral Recognition on Polysaccharide-Based CSPs
The cornerstone of this chiral separation is the use of a polysaccharide-based chiral stationary phase. These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are renowned for their broad enantioselectivity.[5][6] The chiral recognition mechanism is predicated on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. This interaction is governed by a combination of forces, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance.[5]
For an acidic analyte like this compound, the carboxylic acid group, the phthalimide ring, and the chiral center create multiple points of potential interaction with the CSP. The highly ordered structure of the polysaccharide derivative, with its chiral grooves and cavities, allows for differential fitting of the two enantiomers, leading to a difference in their retention times on the column and, consequently, their separation. The addition of an acidic modifier to the mobile phase is often crucial for suppressing the ionization of the analyte's carboxylic acid group, thereby enhancing its interaction with the CSP and improving peak shape.
Experimental Workflow for Chiral HPLC Method Development
The development of a robust chiral HPLC method is a systematic process that involves screening and optimization of key parameters. The following diagram illustrates a typical workflow.
Caption: A systematic workflow for developing a validated chiral HPLC method.
Detailed Application Protocol
This protocol outlines a robust method for the chiral separation of racemic this compound utilizing a polysaccharide-based CSP in normal phase mode.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.
-
Chiral Column: CHIRALPAK® AD-H, 5 µm, 250 x 4.6 mm (or equivalent amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel).
-
Solvents: HPLC grade n-hexane, ethanol, and trifluoroacetic acid (TFA).
-
Analyte: Racemic this compound.
Chromatographic Conditions
| Parameter | Condition |
| Column | CHIRALPAK® AD-H, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Ethanol / TFA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Carefully measure 900 mL of n-hexane, 100 mL of ethanol, and 1 mL of trifluoroacetic acid.
-
Mix the solvents thoroughly and degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase.
-
From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.
-
-
HPLC System Setup and Equilibration:
-
Install the CHIRALPAK® AD-H column in the HPLC system.
-
Purge the system with the mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
-
Analysis:
-
Inject 10 µL of the prepared sample solution.
-
Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Identify and integrate the peaks corresponding to the two enantiomers.
-
Method Validation Protocol
A comprehensive validation of the chiral HPLC method is essential to ensure its reliability for routine analysis. The following parameters should be assessed according to ICH guidelines.
Caption: Key parameters for the validation of a chiral HPLC method.
Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Inject individual enantiomers (if available), a racemic mixture, and a blank (diluent). | Baseline resolution of the two enantiomers. No interfering peaks at the retention times of the enantiomers in the blank. |
| Linearity | Prepare a series of at least five concentrations of the minor enantiomer. Plot peak area versus concentration. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Spike a known amount of the major enantiomer with the minor enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze in triplicate. | Percent recovery between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-assay): Analyze six replicate samples at 100% of the test concentration on the same day. Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Determine based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantitation (LOQ) | Determine based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy. |
| Robustness | Introduce small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min). | The resolution and quantification of the enantiomers should remain largely unaffected by these minor changes. |
Conclusion
The chiral resolution of racemic this compound is a critical analytical task in pharmaceutical development and quality control. The protocol detailed in this application note, utilizing a polysaccharide-based chiral stationary phase, provides a robust and reliable method for achieving baseline separation of the enantiomers. The systematic approach to method development and the comprehensive validation protocol ensure that the method is suitable for its intended purpose in a regulated environment. This method can be readily adapted for the analysis of other N-protected amino acids, highlighting the versatility of polysaccharide-based CSPs in chiral separations.
References
- 1. D-alanine incorporation into macromolecules and effects of D-alanine deprivation on active transport in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Posttranslational conversion of L-serines to D-alanines is vital for optimal production and activity of the lantibiotic lacticin 3147 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 2-Phthalimidopropionic Acid in the Synthesis of Potent Enzyme Inhibitors
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
2-Phthalimidopropionic acid, a chiral derivative of the amino acid alanine, serves as a pivotal building block in medicinal chemistry for the synthesis of targeted enzyme inhibitors. Its phthalimide-protected amino group and chiral center make it an ideal scaffold for introducing specific stereochemistry and peptidic characteristics into molecules designed to interact with the highly specific active sites of enzymes. This guide elucidates the strategic application of this compound in the design and synthesis of inhibitors for critical enzyme families, including caspases and matrix metalloproteinases (MMPs). We provide detailed, field-proven protocols, explain the causality behind experimental choices, and present data to validate the methodologies, offering researchers a comprehensive resource for leveraging this versatile synthon in drug discovery programs.
The Strategic Role of this compound in Inhibitor Design
This compound is fundamentally N-phthalyl-alanine. The incorporation of the phthalimide group serves two primary strategic purposes in synthesis:
-
Robust Amine Protection: The phthaloyl group is a highly stable protecting group for the primary amine of alanine. It is resilient to a wide range of reaction conditions, including those used for peptide coupling and modifications at the carboxylic acid terminus, preventing unwanted side reactions. This stability is crucial for multi-step synthetic campaigns.
-
Chiral Integrity: Available as both (S)- and (R)-enantiomers, it allows for the precise installation of a chiral center. Since enzyme active sites are chiral environments, the stereochemistry of an inhibitor is often the single most critical determinant of its potency and selectivity. Using an enantiomerically pure starting material like this compound ensures that the final compound has the correct spatial orientation to bind effectively to its target.
The propionic acid moiety provides a handle for further chemical elaboration, typically through amide bond formation, to build out the inhibitor's structure to interact with various subsites (S1, S2, S3, etc.) of the enzyme's active site.
Application Showcase I: Synthesis of Irreversible Caspase Inhibitors
Caspases are a family of cysteine-aspartic proteases that are central regulators of apoptosis (programmed cell death) and inflammation.[1][2] Their dysregulation is implicated in numerous diseases, making them key therapeutic targets. Many caspase inhibitors are designed as peptide mimetics that recognize the enzyme's substrate specificity, often terminating in an electrophilic "warhead" that forms a covalent bond with the catalytic cysteine residue in the active site.
Design Rationale and Synthetic Strategy
The synthesis of potent caspase inhibitors often involves constructing a peptide-like backbone that mimics the natural substrate sequence. This compound can be used to introduce a P2 or P3 residue (using the Schechter-Berger nomenclature) in the inhibitor scaffold. The phthalimide group protects the amine during coupling reactions, and the chiral center ensures the correct orientation for binding in the enzyme's pocket.
The overall workflow involves coupling the this compound to other amino acid derivatives and finally introducing an electrophilic warhead, such as an acyloxymethylketone (AOMK), which irreversibly alkylates the active site cysteine.
References
Application Notes & Protocols: Synthesis of Novel Antimicrobial Agents from 2-Phthalimidopropionic Acid
Abstract
The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Phthalimide derivatives, a class of compounds known for their diverse biological activities, represent a promising scaffold for the design of new antimicrobials.[1][2][3] This document provides detailed application notes and protocols for the synthesis of potential antimicrobial agents using 2-Phthalimidopropionic acid as a versatile starting material. We will explore two primary synthetic pathways: the synthesis of N-protected dipeptides and the construction of β-lactam rings. These protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles and strategic considerations.
Introduction: The Versatility of the Phthalimido Moiety
The phthalimide group serves as an excellent protecting group for primary amines, particularly in amino acid chemistry, due to its stability under various reaction conditions and the ease of its introduction.[4] Beyond its protective role, the phthalimide nucleus is a key pharmacophore in a range of biologically active molecules, contributing to their therapeutic effects.[1][2] The hydrophobicity imparted by the phthalimide structure can enhance the ability of a molecule to cross biological membranes, a crucial attribute for effective antimicrobial agents.[5] this compound, derived from the amino acid L-alanine, is a readily available and chiral building block, making it an ideal starting point for the synthesis of a diverse library of potential drug candidates. This guide will focus on leveraging this precursor to create dipeptides and β-lactams, two classes of compounds with established antimicrobial potential.[6][7]
Core Synthetic Strategy: Activation of the Carboxylic Acid
The carboxylic acid moiety of this compound is the primary site for synthetic elaboration. To facilitate the formation of new amide or other bonds, it must first be activated to a more reactive species. The most common and effective method for this transformation is the conversion of the carboxylic acid to an acyl chloride. This is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride.[8][9][10][11] The resulting 2-Phthalimidopropionyl chloride is a highly reactive intermediate that can readily undergo nucleophilic acyl substitution with a variety of nucleophiles.
Diagram 1: Activation of this compound
Caption: Activation of the starting material to its reactive acid chloride.
Pathway I: Synthesis of N-Phthaloyl Dipeptide Derivatives
Dipeptides and their derivatives are known to possess a wide range of biological activities, including antimicrobial properties.[6] By coupling the activated 2-Phthalimidopropionyl chloride with a second amino acid ester, we can construct a dipeptide scaffold. The phthalimide group protects the N-terminus of the alanine residue, while the ester group protects the C-terminus of the second amino acid, allowing for controlled peptide bond formation.
Rationale and Scientific Insight
The antimicrobial activity of peptides is often attributed to their ability to disrupt bacterial cell membranes. The incorporation of both hydrophobic (the phthalimide and amino acid side chains) and hydrophilic (the peptide backbone) regions in the synthesized dipeptides can lead to amphipathic molecules with an enhanced propensity for membrane interaction. The choice of the second amino acid allows for the systematic modification of the molecule's properties to optimize antimicrobial activity.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Phthalimidopropionyl Chloride
-
Materials: this compound, Thionyl chloride (SOCl₂), dry toluene.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Under a nitrogen atmosphere, add an excess of thionyl chloride (2.0-3.0 eq) and a catalytic amount of dry DMF. Alternatively, dry toluene can be used as a solvent.
-
Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2-Phthalimidopropionyl chloride is often used in the next step without further purification.
-
Step 2: Coupling with an Amino Acid Ester
-
Materials: 2-Phthalimidopropionyl chloride, a desired amino acid methyl or ethyl ester hydrochloride (e.g., Glycine methyl ester hydrochloride, 1.0 eq), Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 eq), dry Dichloromethane (DCM).
-
Procedure:
-
In a separate flask, suspend the amino acid ester hydrochloride in dry DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add the base (TEA or DIPEA) to neutralize the hydrochloride and liberate the free amino acid ester. Stir for 15-20 minutes.
-
Dissolve the crude 2-Phthalimidopropionyl chloride from Step 1 in a minimal amount of dry DCM.
-
Add the acid chloride solution dropwise to the cold amino acid ester solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-Phthaloyl dipeptide ester.
-
Diagram 2: Dipeptide Synthesis Workflow
Caption: Workflow for the synthesis of N-Phthaloyl dipeptides.
Expected Data and Characterization
The synthesized dipeptides can be characterized by standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
| Compound | Second Amino Acid | Yield (%) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Dipeptide 1 | Glycine | 75-85 | 64 | 128 |
| Dipeptide 2 | Leucine | 70-80 | 32 | 64 |
| Dipeptide 3 | Phenylalanine | 65-75 | 16 | 32 |
| Note: The above data is representative and will vary based on the specific amino acid used and the microbial strains tested. |
Pathway II: Synthesis of 3-Phthalimido-β-Lactams
The β-lactam ring is the core structural motif of one of the most important classes of antibiotics, including penicillins and cephalosporins.[7] The Staudinger cycloaddition, a [2+2] cycloaddition between a ketene and an imine, is a powerful method for the synthesis of the β-lactam ring.[7]
Rationale and Scientific Insight
By synthesizing a ketene precursor from 2-Phthalimidopropionyl chloride and reacting it with a suitable imine (Schiff base), we can construct a 3-Phthalimido-β-lactam. The strained four-membered ring of the β-lactam is highly reactive and can acylate bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death. The substituents on the imine component can be varied to modulate the antimicrobial spectrum and potency.
Detailed Experimental Protocol
Step 1: Synthesis of an Imine (Schiff Base)
-
Materials: An aromatic aldehyde (e.g., benzaldehyde, 1.0 eq), a primary amine (e.g., aniline, 1.0 eq), absolute ethanol.
-
Procedure:
-
Dissolve the aromatic aldehyde and the primary amine in absolute ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture in an ice bath to induce crystallization of the imine.
-
Collect the crystals by filtration, wash with cold ethanol, and dry.
-
Step 2: Staudinger [2+2] Cycloaddition
-
Materials: 2-Phthalimidopropionyl chloride (from Pathway I, Step 1, 1.0 eq), the synthesized imine (1.0 eq), Triethylamine (TEA, 1.2 eq), dry Dichloromethane (DCM).
-
Procedure:
-
Dissolve the imine in dry DCM in a flask under a nitrogen atmosphere.
-
Add triethylamine to the solution.
-
Cool the mixture to 0°C.
-
Dissolve 2-Phthalimidopropionyl chloride in dry DCM and add it dropwise to the imine solution over 30 minutes.
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, filter the triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the β-lactam. The reaction often produces a mixture of cis and trans diastereomers, which may be separable by chromatography.
-
Diagram 3: β-Lactam Synthesis Workflow
Caption: Staudinger cycloaddition for β-lactam synthesis.
Expected Data and Characterization
The formation of the β-lactam ring can be confirmed by the characteristic carbonyl stretching frequency in the IR spectrum (around 1740-1760 cm⁻¹) and by the coupling constants between the C3 and C4 protons in the ¹H NMR spectrum, which also allows for the determination of the cis/trans stereochemistry.
| β-Lactam Derivative | Substituents on Imine | Yield (%) | Diastereomeric Ratio (cis:trans) | MIC (µg/mL) vs. B. subtilis |
| BL-1 | Phenyl, Phenyl | 60-70 | 1:3 | 32 |
| BL-2 | 4-Methoxyphenyl, Phenyl | 65-75 | 1:4 | 16 |
| BL-3 | 4-Nitrophenyl, Phenyl | 55-65 | 1:2 | 64 |
| Note: The above data is representative and will vary based on the specific aldehyde and amine used for imine synthesis and the microbial strains tested. |
Trustworthiness and Self-Validating Systems
The protocols described herein are based on well-established and reliable chemical transformations. To ensure the integrity of the results, the following self-validating steps are crucial:
-
Purity of Starting Materials: Ensure that this compound and all other reagents are of high purity and are properly dried when necessary.
-
In-Process Monitoring: Regular monitoring of the reactions by TLC is essential to determine the reaction endpoint and to identify the formation of any side products.
-
Spectroscopic Confirmation: The structure of all intermediates and final products must be rigorously confirmed by a combination of NMR, IR, and Mass Spectrometry. Comparison of the obtained data with literature values for similar compounds is highly recommended.
-
Biological Controls: When assessing antimicrobial activity, the use of standard reference antibiotics as positive controls and uninoculated media as a negative control is mandatory for the validation of the results.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of novel antimicrobial agents. The protocols detailed in this guide for the synthesis of N-protected dipeptides and 3-Phthalimido-β-lactams provide a solid foundation for researchers to explore the chemical space around this scaffold. By systematically varying the amino acid components in the dipeptide synthesis or the substituents on the imine in the β-lactam synthesis, a diverse library of compounds can be generated and screened for potent and selective antimicrobial activity. This strategic approach, grounded in established synthetic methodologies, offers a promising avenue for the discovery of new therapeutics to combat the growing challenge of infectious diseases.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 7. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. SATHEE: Chemistry Acid Chloride [satheejee.iitk.ac.in]
- 10. Acyl chloride - Wikipedia [en.wikipedia.org]
- 11. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
Application Notes & Protocols: A Guide to the Synthesis and Evaluation of Anti-inflammatory Compounds from a 2-Phthalimidopropionic Acid Scaffold
Abstract
The isoindoline-1,3-dione ring system, commonly known as the phthalimide group, is a versatile and privileged pharmacophore in medicinal chemistry.[1][2][3] When incorporated into a 2-propionic acid scaffold, it forms the basis for a class of compounds with significant anti-inflammatory potential. These molecules often draw structural parallels to well-known NSAIDs and immunomodulators, making them a compelling area of research for novel therapeutic agents.[1][4] This guide provides a comprehensive overview of the synthesis, purification, and biological evaluation of anti-inflammatory compounds derived from 2-phthalimidopropionic acid. Detailed, field-tested protocols for chemical synthesis and key in vitro biological assays are presented to equip researchers in drug discovery and development with the necessary tools to explore this promising chemical space.
Introduction: The this compound Scaffold
The phthalimide moiety is a bicyclic structure renowned for its utility in organic synthesis and its presence in pharmacologically active molecules.[1][4] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects.[1][5][6] The mechanism of action for their anti-inflammatory effects is often multifactorial, involving the modulation of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and the inhibition of key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).[1][4][6]
The this compound scaffold is of particular interest as it combines the phthalimide group with a propionic acid side chain, a feature characteristic of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs). This structural hybridization offers a rational starting point for designing novel inhibitors of inflammatory pathways. The phthalimide group can be readily synthesized from phthalic anhydride and an appropriate amine, allowing for extensive structural diversification to explore structure-activity relationships (SAR).[1][2][3]
This document will guide the user through a representative synthesis of a this compound derivative and provide detailed protocols for assessing its anti-inflammatory properties through two primary in vitro assays: a COX-2 inhibition assay and a cytokine release assay using lipopolysaccharide (LPS)-stimulated macrophages.
Synthesis of 2-(1,3-Dioxoisoindolin-2-yl)propanoic Acid
The synthesis of the core scaffold is typically achieved through the reaction of an amino acid, in this case, DL-Alanine, with phthalic anhydride. This reaction forms the imide ring in high yield.[7]
General Synthetic Workflow
The overall process involves the synthesis of the target compound, followed by purification and characterization to ensure identity and purity before biological screening.
Caption: High-level workflow from synthesis to biological evaluation.
Detailed Synthesis Protocol
This protocol describes the synthesis of 2-(1,3-dioxoisoindolin-2-yl)propanoic acid.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 14.8 g | 100 |
| DL-Alanine | C₃H₇NO₂ | 89.09 | 8.9 g | 100 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 100 mL | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (14.8 g, 100 mmol), DL-Alanine (8.9 g, 100 mmol), and glacial acetic acid (100 mL).
-
Scientist's Note: Glacial acetic acid serves as both the solvent and a catalyst for the dehydration reaction that forms the imide ring. Using an excess ensures the reactants remain solubilized at high temperatures.
-
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 118°C) with vigorous stirring. Maintain reflux for 4 hours. The initial slurry will dissolve to form a clear solution, which then may become a slurry again as the product begins to crystallize.
-
Isolation of Crude Product: After 4 hours, remove the flask from the heat source and allow it to cool to room temperature. As the mixture cools, the product will precipitate out of the solution.
-
Washing: Filter the crude product using a Büchner funnel. Wash the white solid sequentially with two 50 mL portions of cold deionized water to remove residual acetic acid and any unreacted starting materials.
-
Drying: Dry the product under vacuum at 60°C overnight. The expected yield is typically 80-90%.
-
Purification (Recrystallization): While the product is often of high purity, it can be further purified by recrystallization from an ethanol/water mixture if necessary.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Biological Evaluation
To assess the anti-inflammatory potential of the synthesized compounds, two key assays are recommended: a direct enzymatic inhibition assay (COX-2) and a cell-based assay for cytokine modulation.
Protocol 1: COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the peroxidase activity of recombinant human COX-2.[8] The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2), which is then detected by a fluorometric probe.[8]
Materials:
-
Recombinant Human COX-2 Enzyme[9]
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[10]
-
Heme Cofactor[10]
-
Fluorometric Probe (e.g., Amplex Red)[11]
-
Test Compound (dissolved in DMSO)
-
Celecoxib (Positive Control, a known selective COX-2 inhibitor)[4]
-
96-well black microplate
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer according to the manufacturer's instructions. Keep the COX-2 enzyme on ice at all times.[9]
-
Assay Plate Setup:
-
Blank Wells: Add Assay Buffer and DMSO (vehicle control).
-
Positive Control Wells (100% Activity): Add COX-2 enzyme, Heme, Probe, and DMSO.
-
Inhibitor Control Wells: Add COX-2 enzyme, Heme, Probe, and a known concentration of Celecoxib.
-
Test Compound Wells: Add COX-2 enzyme, Heme, Probe, and serial dilutions of the test compound. A typical starting concentration range is 0.01 µM to 100 µM.
-
-
Pre-incubation: Add 10 µL of the test compound, Celecoxib, or vehicle (DMSO) to the appropriate wells. Then add the enzyme/Heme/Probe mixture. Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[10]
-
Scientist's Note: Time-dependent inhibition is a known phenomenon for many COX inhibitors. Standardizing this pre-incubation time is critical for reproducible IC₅₀ values.[10]
-
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution to all wells simultaneously using a multichannel pipette.
-
Measurement: Immediately begin reading the fluorescence (λEx = 535 nm / λEm = 587 nm) in kinetic mode at 37°C for 5-10 minutes.[9]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence curve) for each well.
-
Normalize the data to the positive (100% activity) and blank (0% activity) controls.
-
Plot the percent inhibition versus the log of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression curve fit.
-
Protocol 2: Cytokine Release in LPS-Stimulated Macrophages
This assay measures the ability of a compound to suppress the production of pro-inflammatory cytokines, such as TNF-α and Interleukin-6 (IL-6), from macrophage cells stimulated with bacterial lipopolysaccharide (LPS).[12][13][14]
Caption: Simplified LPS-induced inflammatory signaling pathway.
Materials:
-
RAW 264.7 murine macrophage cell line[15]
-
DMEM complete medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)[13]
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compound (dissolved in DMSO)
-
Dexamethasone (Positive Control)
-
MTT or similar cell viability reagent
-
ELISA kits for mouse TNF-α and IL-6[16]
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 4 x 10⁵ cells/mL and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[15]
-
Compound Pre-treatment: The next day, remove the old medium. Add fresh medium containing various concentrations of the test compound (e.g., 1 µM to 50 µM) or Dexamethasone. Incubate for 1 hour.
-
LPS Stimulation: Add LPS to each well (except for the unstimulated control wells) to a final concentration of 100-1000 ng/mL.[12]
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.[12][15]
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells. Carefully collect the cell-free supernatant from each well and store it at -80°C until the ELISA is performed.
-
ELISA Measurement: Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer's protocol precisely.[15][16]
-
Data Analysis:
-
Generate a standard curve for each cytokine using the provided standards.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Plot the cytokine concentration versus the test compound concentration to determine the dose-dependent inhibitory effect.
-
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold can provide valuable insights into the structural requirements for anti-inflammatory activity. Below is a summary of expected trends based on published data for similar phthalimide derivatives.[18]
| Compound ID | Modification on Phthalimide Ring | R-Group on Propionic Acid | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Scaffold | Unsubstituted | -CH₃ | Variable | Variable |
| Analog 6a | 4,5-dimethoxy | -CH₃ | 0.18 | >660 |
| Analog 6b | 4,5-dichloro | -CH₃ | 0.24 | >520 |
| Analog 7a | 4-methoxy | -CH₃ | 0.28 | >440 |
| Analog 7b | 4-chloro | -CH₃ | 0.36 | >360 |
| Celecoxib | (Reference) | (Reference) | ~0.49 | >380 |
Data is representative and adapted from literature for illustrative purposes.[17][18]
Interpretation:
-
Electron-donating and withdrawing groups on the phthalimide ring significantly influence COX-2 inhibitory potency and selectivity.
-
The presence of methoxy groups at the 4 and 5 positions (Analog 6a) appears highly favorable for potent and selective COX-2 inhibition, potentially by forming key hydrogen bond interactions within the enzyme's active site.[18]
Conclusion
The this compound scaffold represents a promising platform for the development of novel anti-inflammatory agents. The synthetic route is straightforward and amenable to the creation of diverse chemical libraries. The protocols detailed in these application notes provide a robust framework for the synthesis of these compounds and for their biological characterization using industry-standard in vitro assays. By combining chemical synthesis with targeted biological screening, researchers can effectively explore the therapeutic potential of this important class of molecules.
References
- 1. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. biomedgrid.com [biomedgrid.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the chemistry of phthalimide analogues and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. LPS-induced Cytokine Release Model Development Service - Creative Biolabs [creative-biolabs.com]
- 15. mdpi.com [mdpi.com]
- 16. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 18. Structure-based design of phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of action of 2-Phthalimidopropionic acid derivatives as enzyme inhibitors
Application Notes & Protocols for Researchers
Topic: Mechanism of Action of 2-Phthalimidopropionic Acid Derivatives as Enzyme Function Modulators
Audience: Researchers, scientists, and drug development professionals.
Abstract
Derivatives of this compound, most notably thalidomide and its analogs (IMiDs®), represent a paradigm-shifting class of therapeutic agents. Initially misunderstood, their mechanism of action is now characterized not as classical enzyme inhibition, but as a sophisticated modulation of the Cullin-RING E3 ubiquitin ligase complex. These molecules function as "molecular glues," redirecting the enzymatic activity of Cereblon (CRBN), a substrate receptor of the CRL4-CRBN ligase, to induce the degradation of specific target proteins. This guide provides an in-depth exploration of this mechanism, offering detailed protocols for researchers to investigate and characterize these compounds. While other phthalimide derivatives have been explored as inhibitors for enzymes like carbonic anhydrase, this document will focus on the extensively studied and clinically significant CRBN-mediated mechanism.[1][2]
The Core Mechanism: Molecular Glues and E3 Ligase Modulation
The central mechanism of action for thalidomide, lenalidomide, and pomalidomide is their binding to Cereblon (CRBN).[3] CRBN functions as a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[4] In its native state, this complex ubiquitinates endogenous substrates, marking them for proteasomal degradation.
This compound derivatives act by altering the substrate specificity of CRBN. Upon binding to a specific pocket on CRBN, these molecules create a novel interface that recruits proteins not normally targeted by this E3 ligase.[3][5] These newly recognized proteins are termed "neosubstrates." In the context of multiple myeloma, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6]
The binding of the drug to CRBN triggers the ubiquitination and subsequent proteasomal degradation of Ikaros and Aiolos, leading to the profound anti-myeloma and immunomodulatory effects of these drugs.[5][6] This mechanism is a prime example of targeted protein degradation, a rapidly growing field in drug discovery.
It is also important to note that while these compounds induce the degradation of neosubstrates, they have been shown to inhibit the auto-ubiquitination of CRBN itself.[3][5] This dual activity highlights the complexity of describing them simply as "inhibitors."
Caption: Mechanism of CRBN modulation by this compound derivatives.
Application Notes for Researchers
-
Chirality is Critical: Thalidomide is a racemic mixture. The (S)-enantiomer is significantly more potent in binding to CRBN and inducing teratogenic effects, while the (R)-enantiomer has sedative properties.[3] However, the enantiomers can interconvert in vivo. For in vitro studies, it is crucial to use enantiomerically pure compounds to obtain reproducible and interpretable results.
-
Beyond Ikaros and Aiolos: While IKZF1 and IKZF3 are the most well-known neosubstrates, different derivatives can induce the degradation of other proteins. Researchers should consider unbiased proteomic approaches to identify the full spectrum of degraded proteins for novel derivatives.
-
Cell-Type Specificity: The expression levels of CRBN and the target neosubstrates can vary significantly between different cell lines and tissues. This can impact the potency and efficacy of the compounds. It is essential to characterize the expression of these key proteins in the chosen experimental system.
-
Resistance Mechanisms: Resistance to these drugs can emerge through mutations in CRBN that prevent drug binding or through downregulation of CRBN expression. When studying long-term effects or resistance, sequencing the CRBN gene is a critical step.
Experimental Protocols
Protocol 1: In-Cell Target Protein Degradation Assay (Western Blot)
This protocol is designed to determine the ability of a this compound derivative to induce the degradation of a target neosubstrate (e.g., Ikaros) in a cellular context.
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
Test compound (this compound derivative)
-
DMSO (vehicle control)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies (e.g., anti-Ikaros, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed MM.1S cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.1%. Add the diluted compounds to the cells. Include a vehicle-only control (0.1% DMSO).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 4, 8, 12, or 24 hours).
-
Cell Lysis: Harvest the cells and wash with ice-cold PBS. Lyse the cells with 50 µL of RIPA buffer per well.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate 20 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-Ikaros and anti-GAPDH as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Analysis: Quantify the band intensity for Ikaros and normalize it to the loading control (GAPDH). Compare the levels of Ikaros in treated samples to the vehicle control to determine the extent of degradation.
Protocol 2: Determining Half-Maximal Degradation Concentration (DC50)
The DC50 is the concentration of a compound that induces 50% degradation of the target protein. It is a key metric for compound potency.
Procedure:
-
Dose-Response Experiment: Following Protocol 1, treat cells with a range of compound concentrations (typically a 10-point, 3-fold serial dilution) for a fixed time point (e.g., 24 hours).
-
Quantification: Perform Western blotting and densitometry as described above to quantify the remaining target protein at each concentration.
-
Data Analysis:
-
Normalize the data by setting the vehicle-treated control as 100% and a background control (lysate from a knockout cell line, if available, or maximum effective concentration) as 0%.
-
Plot the percentage of remaining protein against the logarithm of the compound concentration.
-
Fit the data to a four-parameter variable slope equation using a suitable software package (e.g., GraphPad Prism) to calculate the DC50 value.[7][8]
-
References
- 1. pioneerpublisher.com [pioneerpublisher.com]
- 2. Inhibitory effects of sulfenimides on human and bovine carbonic anhydrase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. courses.edx.org [courses.edx.org]
- 8. IC50 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 2-Phthalimidopropionic Acid as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Phthalimidopropionic Acid in Heterocyclic Chemistry
This compound, also known as N-phthaloyl-alanine, is a readily accessible and highly versatile chiral building block in synthetic organic and medicinal chemistry.[1][2] As a protected form of the amino acid alanine, the phthaloyl group imparts thermal and chemical stability, allowing for a wide range of chemical transformations on the propionic acid backbone without compromising the integrity of the amino functionality. This inherent stability, coupled with the presence of multiple reactive sites—the carboxylic acid, the activated α-carbon, and the potential for phthalimide ring modifications—renders this compound an ideal precursor for the construction of a diverse array of novel heterocyclic compounds.
This guide provides detailed application notes and robust experimental protocols for the utilization of this compound in the synthesis of several key heterocyclic scaffolds of significant interest in drug discovery, including oxazolones, diketopiperazines, hydantoins, and pyridazinones. The protocols are designed to be clear, reproducible, and adaptable, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
I. Synthesis of Oxazol-5-ones: The Erlenmeyer-Plöchl Reaction
Oxazol-5-ones are a class of five-membered heterocyclic compounds that serve as important intermediates in the synthesis of amino acids, peptides, and various biologically active molecules.[3][4] The Erlenmeyer-Plöchl synthesis is a classic and efficient method for the preparation of oxazol-5-ones from N-acyl amino acids.
Causality Behind Experimental Choices
The reaction proceeds via an intramolecular cyclization of the N-acyl amino acid, facilitated by a dehydrating agent, typically acetic anhydride. The acetic anhydride serves a dual purpose: it acts as the solvent and activates the carboxylic acid group of this compound by forming a mixed anhydride, which is more susceptible to intramolecular nucleophilic attack by the amide oxygen. The phthalimido group is stable under these conditions and the chirality at the α-carbon is often retained, making this a valuable method for synthesizing chiral oxazolones.
Experimental Protocol: Synthesis of 4-Methyl-2-phthalimido-5(4H)-oxazolone
Materials:
-
This compound (N-phthaloyl-DL-alanine)
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Diethyl ether (anhydrous)
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10 mmol), acetic anhydride (30 mL), and anhydrous sodium acetate (5 mmol).
-
Heat the mixture to reflux with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add anhydrous diethyl ether to the cooled reaction mixture with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with two portions of cold diethyl ether.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure 4-methyl-2-phthalimido-5(4H)-oxazolone.
Reaction Workflow
Caption: Workflow for the synthesis of 4-methyl-2-phthalimido-5(4H)-oxazolone.
II. Synthesis of 2,5-Diketopiperazines: A Gateway to Cyclic Dipeptides
2,5-Diketopiperazines (DKPs) are cyclic dipeptides that represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[3][5] They are commonly synthesized via the head-to-tail cyclization of a dipeptide precursor.
Causality Behind Experimental Choices
This protocol involves the initial coupling of N-phthaloyl-alanine with a second amino acid ester to form a linear dipeptide. The phthaloyl group serves as a robust N-protecting group during the peptide coupling step. Subsequent removal of the ester protecting group, followed by deprotection of the phthalimido group under hydrazinolysis conditions, generates the free dipeptide, which undergoes spontaneous intramolecular cyclization to the desired DKP. The choice of coupling agents and reaction conditions is crucial to minimize racemization.
Experimental Protocol: Synthesis of cyclo(Ala-Gly)
Part A: Synthesis of N-Phthaloyl-Alanyl-Glycine Methyl Ester
-
Dissolve this compound (10 mmol) in anhydrous dichloromethane (DCM, 50 mL).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (11 mmol) and N-hydroxysuccinimide (NHS) (12 mmol) to the solution and stir at 0 °C for 30 minutes.
-
Add glycine methyl ester hydrochloride (11 mmol) and triethylamine (12 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
Part B: Cyclization to cyclo(Ala-Gly)
-
Dissolve the crude dipeptide from Part A in a mixture of methanol (50 mL) and hydrazine hydrate (20 mmol).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure. The residue is then heated in a high-boiling point solvent like toluene or xylene with a catalytic amount of acetic acid to facilitate cyclization.
-
The product, cyclo(Ala-Gly), will precipitate upon cooling and can be purified by recrystallization.
Synthetic Pathway
Caption: Synthetic route to cyclo(Ala-Gly) from this compound.
III. Synthesis of Hydantoins: A Versatile Heterocyclic Core
Hydantoins are five-membered heterocyclic compounds containing an imidazolidine-2,4-dione core. They are found in various natural products and are prominent scaffolds in medicinal chemistry, with applications as anticonvulsants and other therapeutic agents.[6][7]
Causality Behind Experimental Choices
A common route to hydantoins involves the reaction of an amino acid with an isocyanate to form a ureido acid, which then undergoes acid-catalyzed cyclization. In this protocol, this compound is first converted to its corresponding methyl ester to avoid side reactions with the carboxylic acid. The phthalimido group is then removed to expose the free amine, which reacts with an isocyanate. The resulting ureido ester is then cyclized under acidic conditions.
Experimental Protocol: Synthesis of 5-Methylhydantoin
Part A: Synthesis of Methyl 2-aminopropionate
-
Esterify this compound (10 mmol) using methanol and a catalytic amount of sulfuric acid under reflux.
-
Remove the phthaloyl protecting group by reacting the resulting ester with hydrazine hydrate (12 mmol) in ethanol under reflux for 4-6 hours.
-
Work up the reaction to isolate methyl 2-aminopropionate.
Part B: Synthesis of 5-Methylhydantoin
-
To a solution of methyl 2-aminopropionate (10 mmol) in a suitable solvent like acetonitrile, add potassium isocyanate (12 mmol).
-
Stir the mixture at room temperature for 24 hours.
-
Acidify the reaction mixture with concentrated HCl and heat to reflux for 2-4 hours to effect cyclization.
-
Cool the reaction mixture and collect the precipitated 5-methylhydantoin by filtration.
IV. Synthesis of Pyridazinones: Accessing Bioactive Six-Membered Heterocycles
Pyridazinone derivatives are a class of six-membered nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including cardiovascular, analgesic, and anti-inflammatory properties.[8][9] A common synthetic strategy involves the condensation of a γ-keto acid with hydrazine.
Causality Behind Experimental Choices
While this compound is not a γ-keto acid, it can be envisioned as a precursor to a suitable intermediate. For instance, Friedel-Crafts acylation of an aromatic compound with the acid chloride of this compound, followed by cleavage of the phthalimido group, could yield a γ-amino-γ-keto acid derivative, which could then be cyclized with hydrazine. A more direct, albeit analogous, approach involves the cyclization of β-aroylpropionic acids, which share a similar structural motif.[8]
Illustrative Protocol (Adapted from β-Aroylpropionic Acid Synthesis): Synthesis of 6-Methyl-3-oxo-2,3,4,5-tetrahydropyridazine
This protocol illustrates the general principle using a related starting material.
Materials:
-
Levulinic acid (a γ-keto acid)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve levulinic acid (10 mmol) in ethanol (30 mL).
-
Add hydrazine hydrate (12 mmol) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent to yield 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine.
Data Presentation: Comparison of Synthetic Protocols
| Heterocycle | Synthetic Method | Key Reagents | Typical Reaction Time | Typical Yield (%) |
| Oxazol-5-one | Erlenmeyer-Plöchl | Acetic anhydride, Sodium acetate | 2-3 hours | 70-85 |
| 2,5-Diketopiperazine | Dipeptide Cyclization | DCC, NHS, Hydrazine hydrate | 24-36 hours (multi-step) | 50-70 |
| Hydantoin | Ureido Acid Cyclization | Potassium isocyanate, HCl | 24-30 hours (multi-step) | 60-75 |
| Pyridazinone | γ-Keto Acid Cyclization | Hydrazine hydrate | 4-6 hours | 80-90[8] |
Conclusion
This compound stands out as a cost-effective and stereochemically defined precursor for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols and conceptual frameworks presented in this guide are intended to serve as a practical resource for researchers engaged in the design and synthesis of novel molecular entities for drug discovery and development. The inherent versatility of this starting material opens avenues for the creation of diverse chemical libraries and the exploration of new chemical space.
References
- 1. 複素環ビルディングブロック [sigmaaldrich.com]
- 2. ossila.com [ossila.com]
- 3. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction [jsynthchem.com]
- 7. Hydantoin synthesis [organic-chemistry.org]
- 8. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. researchgate.net [researchgate.net]
Deprotection of the Phthalimide Group in 2-Phthalimidopropionic Acid: An Application and Protocol Guide
Introduction: The Enduring Utility of the Phthalimide Group in Amine Synthesis
In the landscape of organic synthesis, particularly in the assembly of peptides and pharmacologically active molecules, the protection and deprotection of functional groups is a cornerstone of strategic route design. The phthalimide group, introduced via the venerable Gabriel synthesis, remains a highly effective and robust protecting group for primary amines.[1] Its stability across a wide array of reaction conditions prevents unwanted side reactions, such as over-alkylation, making it an invaluable tool in the synthesis of α-amino acids like alanine (2-aminopropionic acid) from precursors such as 2-phthalimidopropionic acid.
The judicious removal of the phthaloyl group is a critical terminal step, unmasking the primary amine for subsequent transformations. The selection of the appropriate deprotection strategy is paramount and is dictated by the overall molecular architecture, the presence of other sensitive functional groups, and desired reaction efficiency. This guide provides a detailed exploration of the primary methods for the deprotection of the phthalimide group in this compound, offering insights into the underlying mechanisms, comprehensive experimental protocols, and a comparative analysis to aid researchers in making informed decisions.
Comparative Overview of Deprotection Methodologies
The choice of a deprotection method hinges on a balance of factors including reaction conditions, potential for side reactions (such as racemization), and ease of product purification. Below is a summary of the most common methods for the deprotection of this compound.
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages | Byproduct |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate (N₂H₄·H₂O) | Methanol or Ethanol, reflux | Mild, neutral conditions; high yield. | Hydrazine is toxic; removal of phthalhydrazide can be challenging.[2] | Phthalhydrazide |
| Acidic Hydrolysis | Concentrated HCl or H₂SO₄ | Aqueous, reflux, prolonged heating | Inexpensive reagents. | Harsh conditions can lead to racemization and degradation of sensitive substrates.[1] | Phthalic acid |
| Basic Hydrolysis | Aqueous NaOH or KOH | Reflux, prolonged heating | Avoids toxic hydrazine. | Harsh conditions; can be slow and may not go to completion.[1] | Phthalic acid salt |
| Reductive Deprotection | Sodium borohydride (NaBH₄), then Acetic Acid | 2-Propanol/water, room temp then heat | Exceptionally mild, near-neutral pH; avoids racemization.[3][4] | Requires a two-stage, one-pot procedure. | Phthalide |
I. Hydrazinolysis: The Ing-Manske Procedure
The Ing-Manske procedure, utilizing hydrazine hydrate, is arguably the most frequently employed method for phthalimide deprotection due to its mild and generally high-yielding nature.[5]
A. Mechanism of Hydrazinolysis
The reaction proceeds via a nucleophilic acyl substitution mechanism. The highly nucleophilic hydrazine attacks one of the carbonyl carbons of the phthalimide ring, leading to a ring-opened intermediate. A subsequent intramolecular cyclization releases the desired primary amine and forms the stable, often insoluble, phthalhydrazide byproduct.[6]
Caption: Workflow of Hydrazinolysis.
B. Experimental Protocol: Hydrazinolysis of this compound
Materials:
-
This compound
-
Hydrazine hydrate (55-64% solution in water)
-
Methanol or Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Standard reflux apparatus, magnetic stirrer, filtration equipment
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (1 equivalent) in methanol or ethanol.
-
Add hydrazine hydrate (1.5 - 2.0 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A white precipitate of phthalhydrazide will form.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the alcohol solvent.
-
To the residue, add an excess of dilute hydrochloric acid to dissolve the phthalhydrazide and protonate the liberated alanine.
-
Cool the mixture in an ice bath and filter to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold water.
-
The filtrate containing the alanine hydrochloride salt can be further purified, for instance, by ion-exchange chromatography, or the free amino acid can be obtained by careful neutralization.
C. Field-Proven Insights & Troubleshooting:
-
Byproduct Removal: Phthalhydrazide can sometimes be difficult to filter. Diluting the mixture with water and acidifying can improve its precipitation and ease of removal.
-
Alternative Reagents: For substrates sensitive to hydrazine, ethylenediamine can be a milder alternative, though it may require longer reaction times or elevated temperatures.[7]
-
Safety: Hydrazine hydrate is highly toxic and a suspected carcinogen.[1][3][8][9][10] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
II. Acidic and Basic Hydrolysis: The Classical Approach
Hydrolysis under strongly acidic or basic conditions represents the classical method for cleaving the phthalimide group. While effective, the harsh conditions can be a significant drawback.
A. Mechanism of Hydrolysis
Both acidic and basic hydrolysis proceed through nucleophilic acyl substitution at the carbonyl carbons of the phthalimide.
-
Acid-Catalyzed: The carbonyl oxygen is first protonated, activating the carbonyl group towards nucleophilic attack by water. This is a reversible process.[11]
-
Base-Catalyzed (Saponification): A hydroxide ion directly attacks the carbonyl carbon. This reaction is generally irreversible as the resulting carboxylate is deprotonated under the basic conditions.[11]
Caption: Acidic vs. Basic Hydrolysis Pathways.
B. Experimental Protocols
1. Acidic Hydrolysis:
-
To a round-bottom flask, add this compound and an excess of 6M hydrochloric acid.
-
Heat the mixture to reflux for several hours (typically 8-12 hours), monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. Phthalic acid will precipitate.
-
Filter to remove the phthalic acid.
-
The aqueous filtrate containing alanine hydrochloride can be concentrated and the product isolated, often by recrystallization or ion-exchange chromatography.
2. Basic Hydrolysis:
-
Dissolve this compound in an excess of 10% aqueous sodium hydroxide solution in a round-bottom flask.
-
Heat the mixture to reflux for 4-8 hours.
-
Cool the solution and acidify with concentrated HCl to a pH of approximately 1-2 to precipitate the phthalic acid.
-
Filter to remove the phthalic acid.
-
Adjust the pH of the filtrate to the isoelectric point of alanine (around pH 6) to precipitate the free amino acid.
C. Field-Proven Insights & Troubleshooting:
-
Racemization: The primary concern with both methods, especially for chiral compounds like this compound, is the potential for racemization at the α-carbon under harsh conditions.
-
Incomplete Reaction: Basic hydrolysis can sometimes stall at the phthalamic acid intermediate.[1] Prolonged heating or using a stronger base can help drive the reaction to completion.
-
Safety: Concentrated acids and bases are corrosive. Handle with appropriate PPE.
III. Reductive Deprotection: A Mild Alternative
A significantly milder approach to phthalimide deprotection involves a two-stage, one-pot reduction using sodium borohydride, followed by acid-catalyzed lactonization.[4] This method is particularly advantageous for substrates with acid- or base-sensitive functionalities and for preserving stereochemical integrity.[3]
A. Mechanism of Reductive Deprotection
The reaction begins with the reduction of one of the phthalimide carbonyl groups by sodium borohydride to a hydroxyl group, forming an o-hydroxymethyl benzamide intermediate. In the second step, upon addition of a weak acid and gentle heating, this intermediate undergoes intramolecular cyclization (lactonization) to form phthalide, releasing the free primary amine.[3][4]
Caption: Reductive Deprotection Workflow.
B. Experimental Protocol: Reductive Deprotection of this compound
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
2-Propanol
-
Deionized water
-
Glacial acetic acid
-
Ion-exchange resin (e.g., Dowex 50)
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of 2-propanol and water (e.g., 6:1 v/v).
-
To the stirred solution, add sodium borohydride (4-5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours. Monitor the consumption of the starting material by TLC.
-
Carefully add glacial acetic acid to quench the excess NaBH₄ and adjust the pH to approximately 5.
-
Heat the mixture to around 80°C for 2 hours to facilitate lactonization.
-
Cool the mixture to room temperature and load it onto a Dowex 50 (H⁺) ion-exchange column.
-
Wash the column with water to remove the phthalide byproduct and other neutral impurities.
-
Elute the alanine from the column using a dilute aqueous ammonia solution (e.g., 1 M NH₄OH).
-
Collect the fractions containing the product and concentrate under reduced pressure to obtain pure alanine.
C. Field-Proven Insights & Troubleshooting:
-
Purity of NaBH₄: Use high-quality sodium borohydride as impurities can affect the reaction efficiency.
-
Work-up: The use of ion-exchange chromatography provides a very clean product, free from the phthalide byproduct.
-
Scalability: This method is amenable to larger scale synthesis, offering a safe and efficient alternative to hydrazinolysis.
IV. Analytical Monitoring of the Deprotection Reaction
Effective monitoring of the reaction progress is crucial for optimizing reaction times and maximizing yields.
A. Thin Layer Chromatography (TLC)
TLC is a rapid and convenient method for monitoring the disappearance of the starting material (this compound) and the appearance of the product (alanine).
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A common eluent system is a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v) with a small amount of acetic acid. The polarity can be adjusted based on the observed separation.
-
Visualization:
-
UV Light (254 nm): The phthalimide-containing starting material is UV active and will appear as a dark spot.
-
Ninhydrin Stain: The product, alanine, has a primary amine and will stain purple or reddish-brown upon heating after being sprayed with a ninhydrin solution. The starting material will not react with ninhydrin.
-
B. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR can be used to confirm the identity of the starting material and the final product.
-
This compound: Expected signals include aromatic protons of the phthalimide group (around 7.8-7.9 ppm), a quartet for the α-proton, and a doublet for the methyl group.[2]
-
Alanine: In D₂O, characteristic signals include a quartet for the α-proton (around 3.8 ppm) and a doublet for the methyl group (around 1.5 ppm).[12][13] The disappearance of the aromatic signals from the phthalimide group is a clear indicator of reaction completion.
Conclusion
The deprotection of the phthalimide group in this compound to yield alanine is a fundamental transformation in organic synthesis. While traditional methods like hydrazinolysis and acid/base hydrolysis are effective, they come with challenges related to toxicity and harsh reaction conditions. The reductive deprotection using sodium borohydride offers a mild, safe, and stereochemically conservative alternative that is increasingly favored in modern synthetic chemistry. The choice of method should be carefully considered based on the specific requirements of the synthetic route, available equipment, and safety considerations. This guide provides the necessary foundational knowledge and practical protocols to empower researchers to successfully navigate this critical deprotection step.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. This compound(21860-84-4) 1H NMR spectrum [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. rsc.org [rsc.org]
- 7. Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nexchem.co.uk [nexchem.co.uk]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. L-Alanine(56-41-7) 1H NMR [m.chemicalbook.com]
Troubleshooting & Optimization
Optimization of reaction conditions for the synthesis of 2-Phthalimidopropionic acid
Welcome to the technical support resource for the synthesis of 2-Phthalimidopropionic acid (also known as N-Phthaloyl-alanine). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth optimization strategies, and explain the chemical principles behind each step to ensure successful and reproducible outcomes in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using a phthaloyl group to protect the amino function of alanine?
The phthaloyl (Phth) group serves as a robust protecting group for the α-amino functionality of alanine and other amino acids. Its key advantage is the prevention of racemization at the chiral α-carbon during subsequent reactions, such as peptide coupling.[1][2] By substituting both hydrogens on the primary amine, the phthalimide structure prevents the formation of oxazolone intermediates, which are a primary pathway for racemization under coupling conditions.[1] The phthaloyl group is stable across a wide range of reaction conditions but can be removed when needed, typically via hydrazinolysis.[1][3]
Q2: What are the most common synthetic routes to prepare this compound?
The most prevalent and straightforward method is the direct condensation of alanine with phthalic anhydride.[4] This reaction is typically performed under several conditions:
-
Thermal Condensation in a High-Boiling Solvent: Refluxing the reactants in a solvent like glacial acetic acid is a widely used and reliable method.[4][5]
-
Solvent-Free "Fusion" Method: Heating a mixture of the solid reactants above their melting points can also yield the product, offering a more environmentally friendly approach by eliminating bulk solvent.[6]
-
Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate the reaction, often under solvent-free conditions, significantly reducing reaction times.[6][7]
-
Mild Condition Synthesis: For sensitive substrates or to rigorously prevent racemization, milder methods using reagents like N-carboethoxy phthalimide in an aqueous solution at room temperature have been developed.[8][9]
Q3: My reaction yield is consistently low. What are the most critical parameters I should investigate?
Low yields can often be traced back to a few critical parameters:
-
Purity of Starting Materials: Ensure that both the alanine and phthalic anhydride are pure and, critically, dry. Phthalic anhydride is susceptible to hydrolysis back to phthalic acid, which is less reactive.[10][11]
-
Reaction Temperature and Time: The condensation reaction requires sufficient thermal energy to drive off the water molecule formed during imide formation. For thermal methods, ensure you are reaching the target temperature (e.g., reflux in acetic acid) and maintaining it for the recommended duration (e.g., 5-7 hours).[4][11] Monitoring the reaction by Thin-Layer Chromatography (TLC) is crucial to determine completion.
-
Choice of Reagents: Using phthalic anhydride is generally more efficient than starting with phthalic acid, as the former is already activated for the reaction.[11] If you must use phthalic acid, longer reaction times and higher temperatures are typically required.[5]
-
Workup and Purification: Significant product loss can occur during isolation. Inefficient extraction, premature precipitation, or using an unsuitable recrystallization solvent can all negatively impact the final yield.[11]
Troubleshooting & Optimization Guide
This section addresses specific problems encountered during the synthesis and provides actionable solutions based on chemical principles.
Issue 1: Low to No Product Formation
Possible Cause 1: Incomplete Reaction
-
Diagnosis: The reaction was stopped prematurely. TLC analysis of the reaction mixture shows significant amounts of starting material remaining.
-
Solution:
-
Optimize Reaction Time: Continue heating the reaction under reflux, taking aliquots every hour to monitor its progress by TLC until the starting material spot has been consumed. Typical times in refluxing glacial acetic acid are 5-7 hours.[4]
-
Verify Temperature: Ensure the heating mantle or oil bath is calibrated and that the solvent is actively refluxing. For solvent-free methods, ensure the temperature is maintained above the melting point of the reactants to ensure a homogeneous melt phase.[6]
-
Possible Cause 2: Inefficient Water Removal
-
Diagnosis: The reaction is an equilibrium-driven condensation. If the water byproduct is not effectively removed, the equilibrium will not favor product formation.
-
Solution:
-
Acetic Acid as Solvent: Glacial acetic acid acts as both a solvent and a dehydrating agent to some extent at reflux. Ensure it is of high purity (>99.7%).
-
Dean-Stark Apparatus: For syntheses in non-polar solvents like toluene (less common for this specific reaction but applicable to imide synthesis), a Dean-Stark trap can be used to azeotropically remove water as it is formed.
-
Issue 2: Product is Impure After Initial Workup
Possible Cause 1: Presence of Unreacted Phthalic Anhydride or Phthalic Acid
-
Diagnosis: The crude product may be contaminated with the acidic starting materials. This can be detected by NMR or a broad melting point range.
-
Solution: During the workup, wash the crude product with a mild aqueous base.
-
Dissolve the crude solid in a suitable organic solvent (like ethyl acetate or dichloromethane).
-
Wash the organic layer with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[11]
-
The acidic phthalic acid (formed from hydrolysis of any remaining anhydride) will be deprotonated and extracted into the aqueous layer as a salt.
-
Wash with water and brine, then dry the organic layer and evaporate the solvent.
-
Possible Cause 2: Unwanted Hydrolysis of the Phthalimide Ring
-
Diagnosis: A mass addition of +18 Da in a mass spectrum of your product suggests the imide ring has opened to form the N-(o-carboxybenzoyl)-alanine derivative.[1]
-
Solution: This side reaction is typically caused by harsh basic conditions, especially at elevated temperatures.[1] Avoid using strong bases (like NaOH or KOH) during the workup. If a basic wash is necessary, use a mild base like NaHCO₃ and perform the extraction at room temperature without prolonged exposure.
Issue 3: Potential Racemization of the Chiral Center
Diagnosis: The optical purity of the final product is reduced or lost. This must be confirmed using a chiral analytical method, such as chiral HPLC or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.
Possible Cause 1: Harsh Reaction Conditions
-
Explanation: The α-proton on the chiral carbon of alanine is weakly acidic. Under harsh conditions (e.g., prolonged heating in strong acid or base), this proton can be abstracted to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to racemization.[12][13]
-
Solution:
-
Use Milder Methods: If optical purity is paramount, avoid high-temperature fusion methods. The reaction of alanine with N-carboethoxy phthalimide in water at room temperature has been shown to preserve the optical configuration of the amino acid.[8][9]
-
Minimize Reaction Time: Do not heat the reaction longer than necessary. Monitor closely by TLC and proceed to workup as soon as the starting material is consumed.
-
Control pH: Ensure that the reaction and workup conditions are not excessively acidic or basic.
-
Data Summary: Comparison of Synthetic Methods
| Parameter | Method 1: Thermal Condensation | Method 2: Solvent-Free Fusion | Method 3: Mild Conditions |
| Reagents | DL-Alanine, Phthalic Anhydride | L-Alanine, Phthalic Anhydride | L-Amino Acid, N-Carboethoxy Phthalimide |
| Solvent | Glacial Acetic Acid[4][5] | None[6] | Water[8][9] |
| Temperature | Reflux (~118 °C)[4][11] | 130 °C, then near amino acid melting point[6] | Room Temperature (17-20 °C)[8] |
| Reaction Time | 2 - 7 hours[4][14] | 10 - 15 minutes (Microwave)[6] | ~15 minutes[8] |
| Typical Yield | 44 - 91%[4][14] | High (method dependent) | ~90%[8] |
| Key Advantage | Simple, common reagents | Environmentally friendly, fast (MW) | Preserves optical activity |
| Key Disadvantage | High temperature, potential for racemization | Requires precise temperature control | Requires synthesis of a special reagent |
Visualized Reaction and Troubleshooting Workflow
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution followed by intramolecular cyclization and dehydration. The amino group of alanine acts as the nucleophile.[4]
Caption: Simplified reaction mechanism for N-phthaloylation of alanine.
Troubleshooting Workflow: Low Yield
This decision tree guides the user through diagnosing the cause of low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Phthalimides [organic-chemistry.org]
- 3. 4,5-dichlorophthaloyl group for amino protection in carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Common side reactions in the N-phthaloylation of alanine
Welcome to the technical support guide for the N-phthaloylation of alanine. This resource is designed for researchers, scientists, and professionals in drug development who utilize this crucial amino acid protection strategy. Here, we move beyond simple protocols to explore the underlying chemistry, troubleshoot common experimental hurdles, and answer frequently asked questions. Our goal is to empower you with the expertise to optimize your reactions, minimize side products, and ensure the integrity of your chiral centers.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the N-phthaloylation of alanine. Each issue is broken down by potential causes and actionable solutions grounded in chemical principles.
Problem 1: Low or No Product Yield
You've completed the reaction and workup, but the isolated yield of N-phthaloyl-alanine is significantly lower than expected, or perhaps nonexistent.
Potential Causes & Recommended Solutions
-
Incomplete Reaction: The condensation of an amino acid with phthalic anhydride is a two-step process involving the formation of an intermediate phthalamic acid, followed by cyclization and dehydration to the final imide[1]. Insufficient reaction time or temperature can stall the reaction at the intermediate stage.
-
Solution 1 (Thermal Methods): If using a thermal method (e.g., reflux in glacial acetic acid or solvent-free fusion), ensure the reaction is heated for the recommended duration. For instance, refluxing in glacial acetic acid typically requires 2-7 hours[1][2]. Monitor the reaction via Thin Layer Chromatography (TLC) until the alanine starting material spot has been completely consumed.
-
Solution 2 (Driving Dehydration): The final cyclization step releases a molecule of water. In solvent-based reactions, using a Dean-Stark trap with a suitable solvent like toluene can help remove water as it forms, driving the equilibrium toward the product[3].
-
-
Hydrolysis of Phthalic Anhydride: Phthalic anhydride is susceptible to hydrolysis, especially if exposed to moisture, reverting to phthalic acid. Phthalic acid is significantly less reactive under standard phthaloylation conditions.
-
Solution: Always use a fresh, high-purity bottle of phthalic anhydride. Store it in a desiccator to prevent moisture absorption. If you suspect your reagent has degraded, its purity can be checked by melting point analysis (pure phthalic anhydride melts at ~131°C)[4].
-
-
Improper Work-up/Extraction: The product may be lost during the work-up and purification phases. N-phthaloyl-alanine has moderate polarity and its solubility can be tricky.
-
Solution: After the reaction, the crude product is often obtained by removing the solvent or by precipitation upon cooling[1]. Recrystallization is a common purification method, often using solvents like ethanol or ethyl acetate[1][2]. Ensure you are using the correct solvent ratios and volumes during extraction and recrystallization to avoid leaving the product in the mother liquor.
-
Problem 2: Racemization of the Alanine Stereocenter
You are using an enantiomerically pure starting material (e.g., L-alanine), but polarimetry or chiral chromatography of your product reveals a mixture of enantiomers (a racemic or scalemic mixture).
Potential Causes & Recommended Solutions
-
Harsh Reaction Conditions: This is the most common cause of racemization. High temperatures, particularly those used in solvent-free fusion methods (145-180°C), can promote the deprotonation of the acidic α-hydrogen of the amino acid[2][3]. The resulting carbanion intermediate is planar and can be re-protonated from either face, leading to a loss of stereochemical integrity.
-
Solution 1 (Lower Temperature & Solvent): Avoid direct fusion at very high temperatures. Instead, perform the reaction by refluxing in a high-boiling solvent like glacial acetic acid (~118°C) or toluene in the presence of a base like triethylamine[3][4]. These conditions are generally sufficient to drive the reaction without causing significant racemization.
-
Solution 2 (Milder Reagents): For substrates that are particularly sensitive to racemization, traditional heating with phthalic anhydride may not be suitable. A much milder and highly effective alternative is the use of N-(ethoxycarbonyl)phthalimide. This reagent reacts with amino acids in an aqueous solution at room temperature, preserving the optical configuration[5][6][7][8].
-
Below is a diagram illustrating how the chiral center can be compromised under harsh thermal conditions.
Caption: High temperatures can facilitate the removal of the alpha-proton, leading to a planar intermediate and subsequent racemization.
Problem 3: Product is Impure, Containing Unidentified Byproducts
Your final product shows extra spots on TLC or additional peaks in NMR/LC-MS analysis that do not correspond to the starting material or the desired product.
Potential Causes & Recommended Solutions
-
Presence of Phthalamic Acid: As mentioned, the reaction proceeds through the N-phthaloyl-amic acid intermediate. If the final dehydration step is incomplete, this will remain as a major impurity.
-
Solution: Increase the reaction time or temperature moderately to encourage cyclization. During workup, a wash with a weak acid might help, but the most effective removal is typically achieved through careful recrystallization, as the amic acid has different solubility properties than the final imide.
-
-
Contamination with Phthalic Acid: This arises from using hydrolyzed phthalic anhydride.
-
Solution: Phthalic acid is quite polar and can often be removed by washing the crude product mixture with cold water or a dilute bicarbonate solution (be cautious not to hydrolyze your product ester if applicable). However, the best solution is preventative: use fresh, dry phthalic anhydride[9].
-
-
Side Reactions from Solvents or Additives: Solvents like DMF, while sometimes used, can participate in side reactions under certain conditions[3]. Bases like triethylamine can also lead to byproducts if not used judiciously.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the N-phthaloylation of alanine?
A: The reaction is a classic nucleophilic acyl substitution followed by intramolecular condensation[1].
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the alanine amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of phthalic anhydride. This opens the anhydride ring.
-
Intermediate Formation: This initial attack forms a phthalamic acid intermediate (an amide and a carboxylic acid).
-
Cyclization & Dehydration: With continued heating, the newly formed amide's nitrogen attacks the adjacent carboxylic acid group in an intramolecular fashion. This is followed by the elimination of a water molecule to form the stable, five-membered phthalimide ring.
Caption: The two-step mechanism for forming N-phthaloyl-alanine from alanine and phthalic anhydride.
Q2: Which reaction conditions are best to balance yield and optical purity?
A: The optimal conditions depend on the scale of your reaction and the sensitivity of your downstream applications to trace racemization. Here is a comparison of common methods:
| Method | Typical Temp. (°C) | Typical Time | Typical Yield | Risk of Racemization | Key Considerations |
| Solvent-Free Fusion | 145 - 180 °C | 45 min - 3 hrs | ~90%[1] | High [3] | Fast and solvent-free, but not recommended for chiral applications. |
| Reflux in Acetic Acid | ~118 °C | 2 - 7 hrs | 65 - 95%[2][4] | Low to Moderate | Good general-purpose method; acetic acid is both solvent and catalyst. |
| Reflux in Toluene w/ TEA | ~111 °C | Varies | Good | Low | Requires a Dean-Stark trap to remove water. Triethylamine (TEA) is a base catalyst[3]. |
| N-(Ethoxycarbonyl)phthalimide | Room Temp. | < 1 hr | High | Very Low [6][8] | Excellent for preserving stereochemistry; ideal for sensitive substrates. |
| Microwave Irradiation | 130 °C | 5 - 15 min | High | Moderate | Extremely fast, but requires specialized equipment and careful temperature control[10]. |
For most applications involving L-alanine where chirality is critical, refluxing in glacial acetic acid offers a robust balance of efficiency and stereochemical preservation[3][4]. For maximum confidence in retaining optical purity, the N-(ethoxycarbonyl)phthalimide method is superior[6].
Q3: How can I monitor the reaction's progress effectively?
A: Thin Layer Chromatography (TLC) is the most straightforward method.
-
Mobile Phase: A mixture of ethyl acetate and hexanes, often with a small amount of acetic acid (e.g., 50:50:1 Hexanes:EtOAc:AcOH), works well. The acid suppresses the streaking of the carboxylic acid moieties.
-
Visualization: Use a UV lamp (254 nm) to visualize the phthalimide ring. You can also use a potassium permanganate stain.
-
Interpretation: Alanine (your starting material) will have a very low Rf value and may not move far from the baseline. Phthalic anhydride also has a distinct Rf. The N-phthaloyl-alanine product will have an intermediate Rf value. The reaction is complete when the spot corresponding to alanine is no longer visible.
Caption: A step-by-step workflow for diagnosing and solving common issues in N-phthaloylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tsijournals.com [tsijournals.com]
- 4. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Mild and effective N-phthaloylation of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Purification of crude 2-Phthalimidopropionic acid by recrystallization
Answering your request, as a Senior Application Scientist, here is the technical support center for the purification of crude 2-Phthalimidopropionic acid by recrystallization.
Technical Support Center: Purification of this compound
Welcome to the technical support hub for the purification of this compound (CAS: 21860-84-4).[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols designed for researchers, chemists, and drug development professionals. Our goal is to empower you to overcome common challenges in recrystallization and achieve high-purity material.
I. Troubleshooting Guide: Common Recrystallization Issues
This section addresses the most frequent problems encountered during the recrystallization of this compound.
Question 1: My product "oiled out" instead of forming crystals. What happened and how do I fix it?
Answer:
"Oiling out" occurs when the dissolved solute separates from the cooling solution as a liquid rather than a solid. This typically happens if the solution becomes saturated at a temperature that is above the melting point of your compound (or the melting point of an impure mixture). Because this compound has a relatively low melting point (149-153 °C), this is a common issue.[3]
Causality: The high concentration of the solute causes it to come out of the solution too rapidly and at too high a temperature. The presence of significant impurities can also depress the melting point, exacerbating the problem.[4]
Solutions:
-
Re-heat and Dilute: Place the flask back on the heat source until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% of the total volume) to decrease the saturation temperature.[4][5] If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[5]
-
Reduce Cooling Rate: Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate that has been turned off or by insulating the flask with glass wool.[4] Very slow cooling favors the formation of well-ordered crystals over an amorphous oil.[4]
-
Consider a Different Solvent: If the problem persists, your chosen solvent system may be unsuitable. A solvent with a lower boiling point might be necessary.
Question 2: The solution has cooled, but no crystals have formed. What should I do?
Answer:
This is a classic case of supersaturation, where the solution holds more dissolved solute than it theoretically should at that temperature.[4] Crystal formation requires a nucleation event—a starting point to grow upon.[4]
Causality: A lack of nucleation sites (like dust particles or surface imperfections) or an overly clean solution can lead to supersaturation. It can also occur if too much solvent was used initially.[4][6]
Solutions (in order of application):
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections in the glass provide a rough surface that can initiate nucleation.[6]
-
Add a Seed Crystal: If you have a small crystal of pure this compound, add it to the solution. This provides a perfect template for further crystal growth.[6]
-
Flash Cool: Place the flask in an ice-salt bath for a short period. The rapid drop in temperature and solubility may be enough to force nucleation.[4]
-
Reduce Solvent Volume: If none of the above methods work, you likely used too much solvent.[4] Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again. If using a volatile solvent, this can also be done on a rotary evaporator.[4]
Question 3: My final yield is very low. Where did my product go?
Answer:
A low recovery is a frequent and frustrating issue in recrystallization. Several factors can contribute to product loss.
Causality & Solutions:
-
Excess Solvent: This is the most common reason for poor yield.[4][5] A significant amount of your product remains dissolved in the mother liquor.
-
To Check: Dip a glass rod into the filtrate (mother liquor), let the solvent evaporate, and see if a large amount of solid residue forms.[5]
-
To Recover: You can reduce the volume of the mother liquor by boiling or rotary evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.
-
-
Premature Crystallization: The product crystallized in the filter funnel during hot filtration.[7][8]
-
Solution: Ensure your funnel is pre-heated (with steam or in an oven) before filtration. Use an excess of hot solvent to perform the filtration and then boil it away before cooling.[7]
-
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve a portion of your product.[6]
-
Solution: Always use a minimal amount of ice-cold solvent for washing.[6]
-
-
Inherent Solubility: Every compound has some solubility even in a "poor" or cold solvent. A 100% recovery is never possible. The goal is to maximize it by carefully choosing the solvent and using minimal volumes.[6]
Question 4: The recrystallized product is still colored. How can I remove colored impurities?
Answer:
Colored impurities are often large, polar molecules with extended conjugated systems. They can be effectively removed with activated charcoal.
Causality: These impurities may have similar solubility profiles to your product but can be strongly adsorbed onto the high-surface-area matrix of activated carbon.[8]
Solution:
-
After dissolving your crude product in the hot solvent, remove the flask from the heat source temporarily to prevent bumping.
-
Add a very small amount of activated charcoal (the tip of a spatula is usually sufficient). Adding too much can adsorb your product and reduce the yield.[8]
-
Bring the solution back to a boil for a few minutes.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.[8] The resulting filtrate should be colorless.
II. Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common recrystallization problems.
Caption: A flowchart for troubleshooting common recrystallization issues.
III. Frequently Asked Questions (FAQs)
Q: What are the ideal properties of a recrystallization solvent for this compound? A: An ideal solvent should:
-
Completely dissolve the compound when hot (at or near its boiling point).
-
Dissolve the compound poorly or not at all when cold.
-
Dissolve impurities well at all temperatures or not at all.
-
Have a boiling point below the melting point of the compound (149-153 °C).[3]
-
Be chemically inert to the compound.[3]
-
Be relatively volatile for easy removal after filtration.[6]
Q: Which solvents are commonly used for N-protected amino acids like this? A: Mixed solvent systems are often effective for compounds with both polar (carboxylic acid) and non-polar (phthalimide ring) functionalities.[7] Common pairs include alcohol/water (e.g., ethanol/water) and toluene/hexane.[7][9] Water alone can sometimes be used, but success often indicates a very pure starting material.[10]
Q: What is the expected melting point of pure this compound? A: The literature melting point range for pure this compound is 149 - 153 °C.[3] A sharp melting point within this range is a good indicator of high purity.[11] A broad or depressed melting point suggests the presence of impurities.
Q: What are the likely impurities in my crude sample? A: The impurities depend on the synthetic route. A common synthesis involves the reaction of phthalic anhydride with alanine. Potential impurities could include:
-
Unreacted phthalic anhydride.
-
Unreacted alanine.
-
Phthalic acid (from hydrolysis of the anhydride). Recrystallization is effective at removing these types of impurities, which have different solubility profiles.
Q: How should I handle this compound safely? A: Standard laboratory personal protective equipment (PPE) should be worn, including safety goggles, gloves, and a lab coat.[11] The material is a powder solid; handle it in a well-ventilated area or fume hood to avoid inhalation.[3][11] It is stable under normal conditions but incompatible with strong oxidizing agents.[3]
IV. Solvent Selection & Properties Table
Choosing the right solvent is critical for successful recrystallization. This table provides data on common solvents that could be used for this compound, often in pairs.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Common Use | Safety Notes |
| Water | 100 | 80.1 | Good solvent for polar impurities; often used as the anti-solvent (poor solvent) in a pair with an alcohol. | Non-flammable. |
| Ethanol | 78 | 24.5 | Good "soluble solvent" for compounds with moderate polarity. Often paired with water. | Flammable. |
| Methanol | 65 | 32.7 | Similar to ethanol, higher polarity. Phthalimide shows some solubility.[12] | Flammable, toxic. |
| Toluene | 111 | 2.4 | Good solvent for non-polar components like the phthalimide ring.[13] | Flammable, irritant. |
| Hexane | 69 | 1.9 | Non-polar anti-solvent, often paired with toluene or ethyl acetate. | Flammable, neurotoxin. |
| Ethyl Acetate | 77 | 6.0 | Medium polarity solvent, good for dissolving a range of compounds. | Flammable, irritant. |
| Acetic Acid | 118 | 6.2 | Can be a good solvent for carboxylic acids, often paired with water.[7] | Corrosive. |
V. Standard Recrystallization Protocol
This protocol provides a step-by-step method for the purification of crude this compound.
Materials:
-
Crude this compound
-
Selected solvent or solvent system (e.g., Ethanol/Water)
-
Erlenmeyer flasks (2)
-
Heat source (hot plate with stirrer)
-
Stemmed glass funnel and filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Activated charcoal (optional)
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the primary solvent (e.g., ethanol) in small portions while heating and stirring. Add just enough hot solvent to fully dissolve the solid at the boiling point.[6] This ensures the solution is saturated.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-3 minutes.[8]
-
Hot Filtration: Pre-heat a stemmed glass funnel by placing it on top of a flask with a small amount of boiling solvent.[7] Place fluted filter paper in the hot funnel and pour the hot solution through it into a clean Erlenmeyer flask. This step removes insoluble impurities and charcoal. Work quickly to prevent premature crystallization in the funnel.[7]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature, undisturbed. Slow cooling is crucial for forming large, pure crystals.[5] Once at room temperature, cooling can be completed in an ice bath to maximize the yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any residual soluble impurities from the mother liquor.[6] It is critical that the wash solvent is cold to avoid dissolving the product.[6]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the pure solid to a watch glass to air dry completely or dry in a vacuum oven.
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp range close to the literature value (149-153 °C) indicates high purity.[3][11]
References
- 1. This compound | 21860-84-4 [m.chemicalbook.com]
- 2. 21860-84-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2-Phthalimidopropionic Acid
Welcome to the technical support center for the synthesis of 2-Phthalimidopropionic acid (also known as N-Phthaloyl-DL-alanine). This guide is designed for researchers, scientists, and professionals in drug development to navigate the nuances of this synthesis, optimize yields, and troubleshoot common experimental hurdles. The information presented herein is a synthesis of established literature and practical field experience.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you might have before or during your synthesis.
Q1: What are the primary methods for synthesizing this compound?
There are two main approaches for the synthesis of this compound:
-
Direct Condensation: This is a straightforward method involving the reaction of phthalic anhydride with DL-alanine. The reaction is typically carried out at elevated temperatures, either in a solvent like glacial acetic acid or under solvent-free conditions.[1][2]
-
Gabriel Synthesis: This classic method for preparing primary amines can be adapted to synthesize α-amino acids. It involves the N-alkylation of potassium phthalimide with an α-halo ester (like ethyl 2-bromopropionate), followed by hydrolysis to yield the desired product.[3][4][5] This method is particularly useful for preventing the formation of secondary or tertiary amine byproducts.[3]
Q2: What is the underlying mechanism of the direct condensation reaction?
The synthesis of N-phthaloyl-dl-alanine from phthalic anhydride and dl-alanine proceeds through a nucleophilic acyl substitution. The amino group of the alanine acts as a nucleophile, attacking one of the carbonyl carbons of the phthalic anhydride. This is followed by an intramolecular cyclization and dehydration to form the stable five-membered phthalimide ring.[1]
Q3: Why is the phthaloyl group used as a protecting group for the amine in alanine?
The phthaloyl group is an effective protecting group for the amino functionality in amino acids for several reasons. It is stable under a variety of reaction conditions, which is crucial for subsequent steps in a larger synthetic scheme, such as peptide synthesis.[1] Despite its stability, it can be removed when no longer needed, making it a versatile tool in organic synthesis.[1]
Q4: Can this synthesis be performed without a solvent?
Yes, a solvent-free thermal condensation method is a viable and more environmentally friendly option.[1] This procedure involves heating a mixture of equimolar amounts of DL-alanine and phthalic anhydride.[1]
Troubleshooting Guide: Enhancing Your Yield
Encountering lower-than-expected yields or unexpected side products can be a common frustration. This section provides a systematic approach to identifying and resolving these issues.
Issue 1: Low or No Product Yield
Potential Cause 1: Incomplete Reaction
-
Expert Insight: The condensation reaction between phthalic anhydride and alanine requires sufficient thermal energy and time to drive the dehydration and ring-closure to completion.
-
Troubleshooting Steps:
-
Verify Reaction Temperature: Ensure the reaction mixture reaches the optimal temperature. For thermal condensation in acetic acid, refluxing is typically required.[1][2] For solvent-free methods, temperatures between 145-150°C are often employed.[1]
-
Extend Reaction Time: If the temperature is correct, consider increasing the reflux or heating time. Reactions in acetic acid may require 5-7 hours of reflux.[1]
-
Ensure Proper Mixing: In solvent-free reactions, adequate stirring is crucial to ensure homogeneity and efficient heat transfer.
-
Potential Cause 2: Sub-optimal Reagent Stoichiometry
-
Expert Insight: While an equimolar ratio of phthalic anhydride and alanine is theoretically required, slight excesses of one reagent may sometimes be used to drive the reaction to completion, although this can complicate purification.
-
Troubleshooting Steps:
-
Accurate Measurement: Double-check the molar calculations and ensure accurate weighing of both reactants.
-
Reagent Quality: Use high-purity phthalic anhydride and DL-alanine. Impurities can interfere with the reaction.
-
Issue 2: Presence of Impurities and Side Products
Potential Cause 1: Racemization
-
Expert Insight: High reaction temperatures, especially in fusion methods, can lead to racemization of the chiral center in alanine.[6]
-
Troubleshooting Steps:
-
Moderate Reaction Temperature: If maintaining stereochemical integrity is critical, consider using milder reaction conditions. One approach is to reflux in a solvent like toluene with triethylamine.[6]
-
Alternative Phthaloylating Agent: N-carboethoxy phthalimide has been reported as a reagent for the preparation of phthaloyl amino acids under milder, aqueous conditions at room temperature, which can help preserve optical activity.[7]
-
Potential Cause 2: Incomplete Dehydration
-
Expert Insight: The intermediate in the direct condensation is a phthalamic acid derivative, which can persist if the dehydration step is incomplete.
-
Troubleshooting Steps:
-
Azeotropic Removal of Water: When using a solvent like toluene, a Dean-Stark apparatus can be employed to remove the water formed during the reaction, driving the equilibrium towards the phthalimide product.[6]
-
Post-Reaction Heating: After the initial reflux, removing the solvent and heating the residue under vacuum can help to complete the cyclization and dehydration.
-
Experimental Protocols
Here are detailed, step-by-step methodologies for the synthesis of this compound.
Protocol 1: Thermal Condensation in Glacial Acetic Acid
This method is a common and effective procedure for the synthesis.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 25 mmol of phthalic anhydride and 25 mmol of DL-alanine.
-
Solvent Addition: Add 20 mL of glacial acetic acid to the flask.
-
Reflux: Heat the mixture to reflux and maintain for 5-7 hours.
-
Solvent Removal: After the reflux period, allow the mixture to cool slightly and remove the solvent under reduced pressure (in vacuo). This will likely result in a sticky, oily mass.
-
Work-up: To the residue, add a mixture of diethyl ether and water (in a 1:4 ratio) for extraction.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Solvent-Free Thermal Condensation
This approach offers a greener alternative by eliminating the need for a solvent.[1]
-
Reactant Mixture: In a suitable flask, combine equimolar amounts of DL-alanine and phthalic anhydride.
-
Heating: Heat the mixture to 145-150°C with constant stirring for approximately 45 minutes to 3 hours.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Purification: The crude product can be purified by recrystallization from a solvent like ethyl acetate to yield pure N-phthaloyl-dl-alanine. A yield of around 90% can be anticipated.[1]
Data Presentation
The following table summarizes key parameters for the synthesis of this compound based on reported protocols.
| Parameter | Method 1: Thermal Condensation in Acetic Acid | Method 2: Solvent-Free Thermal Condensation |
| Reactants | DL-alanine, Phthalic anhydride | DL-alanine, Phthalic anhydride |
| Solvent | Glacial Acetic Acid | None |
| Temperature | Reflux | 145-150 °C |
| Reaction Time | 5-7 hours | 45 minutes - 3 hours |
| Reported Yield | Up to 91% | ~90% |
| Reference | [1] | [1] |
Visualizations
Reaction Workflow
The general workflow for the synthesis of this compound is depicted below.
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
A simplified representation of the reaction mechanism for the N-phthaloylation of alanine.
Caption: Simplified reaction mechanism for the N-phthaloylation of alanine.
References
- 1. benchchem.com [benchchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Gabriel Phthalimide synthesis of amino acids and its mechanism | Filo [askfilo.com]
- 4. aklectures.com [aklectures.com]
- 5. Amino Acid Synthesis - Gabriel [quimicaorganica.org]
- 6. tsijournals.com [tsijournals.com]
- 7. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Low Yields in the Coupling of 2-Phthalimidopropionic Acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for overcoming low yields in the coupling of 2-Phthalimidopropionic acid. The unique steric hindrance imparted by the phthalimido group can present challenges, but with a systematic approach to optimization, high-yield amide bond formation is readily achievable.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with this compound is resulting in very low or no product. What is the most likely cause?
A1: The primary culprit for low yields in this specific coupling is often a combination of steric hindrance from the bulky phthalimido group and suboptimal activation of the carboxylic acid. Standard coupling reagents may not be potent enough to overcome the steric barrier efficiently.
Q2: Which coupling reagents are most effective for this compound?
A2: For sterically hindered substrates like this compound, it is crucial to employ more powerful activating agents. Aminium/uronium salts such as HATU, HBTU, and HCTU , or phosphonium salts like PyBOP , are highly recommended. These reagents form highly reactive intermediates that can overcome the steric hindrance more effectively than standard carbodiimides like DCC or EDC.[1][2]
Q3: Can I use standard DCC/HOBt conditions for this coupling?
A3: While DCC/HOBt is a widely used and cost-effective coupling method, it often proves inefficient for sterically demanding couplings and may lead to low yields with this compound.[2] If you are constrained to using a carbodiimide, switching to DIC/OxymaPure® may offer slightly better results, as OxymaPure® can be more effective than HOBt in suppressing racemization and improving coupling efficiency.[3]
Q4: I am observing a significant amount of unreacted starting material. What adjustments should I make?
A4: Unreacted starting material is a clear indication of an incomplete reaction. Consider the following adjustments:
-
Increase Reaction Time: Sterically hindered couplings are inherently slower. Extending the reaction time, for instance, from a few hours to overnight, can significantly improve yields.[1]
-
Elevate the Temperature: Gently heating the reaction can provide the necessary activation energy. However, this should be done with caution to minimize the risk of racemization.
-
Double Coupling: If a single coupling does not go to completion, a second coupling with fresh reagents can be performed to drive the reaction forward.[1]
Q5: Is the phthalimide protecting group stable under common coupling conditions?
A5: Yes, the phthalimide group is robust and generally stable under the conditions used for amide bond formation. The reagents used for its cleavage, such as hydrazine or strong acids/bases, are not typically present in standard coupling protocols.
In-Depth Troubleshooting Guides
Issue 1: Inadequate Carboxylic Acid Activation
The first critical step in amide bond formation is the activation of the carboxylic acid. For sterically hindered acids like this compound, incomplete activation is a common pitfall.
Root Cause Analysis:
-
Insufficiently Potent Coupling Reagent: As mentioned, standard carbodiimides may not be reactive enough.
-
Reagent Degradation: Coupling reagents, especially aminium/uronium salts, can be sensitive to moisture. Using old or improperly stored reagents will lead to poor activation.
-
Incorrect Stoichiometry: Using an insufficient amount of the coupling reagent will result in incomplete activation of the carboxylic acid.
Solutions and Optimization Strategies:
-
Select a High-Potency Coupling Reagent: A comparative analysis of commonly used coupling reagents is presented in the table below. For this compound, HATU or HCTU are excellent first choices due to their high reactivity and ability to suppress racemization.[3]
Coupling Reagent Class Relative Reactivity Key Advantages Potential Drawbacks HATU/HCTU Aminium/Uronium Salt Very High Fast reaction rates, low racemization.[3][4] Higher cost, potential for guanidinylation side reaction if used in large excess.[3] HBTU/TBTU Aminium/Uronium Salt High Very efficient, widely used.[5] Slightly higher racemization potential compared to HATU/HCTU. PyBOP Phosphonium Salt High Good balance of reactivity and stability, low racemization.[3] More expensive than carbodiimides. DIC/OxymaPure® Carbodiimide/Additive Moderate Cost-effective, safer alternative to HOBt.[3] Slower reaction kinetics compared to onium salts. DCC/HOBt Carbodiimide/Additive Low to Moderate Inexpensive. Low yields with hindered substrates, formation of insoluble DCU byproduct.[6] -
Ensure Reagent Quality and Stoichiometry:
-
Always use fresh, high-quality coupling reagents stored under anhydrous conditions.
-
A typical starting point for stoichiometry is a 1.0:1.0:1.2:2.0 molar ratio of this compound : Amine : Coupling Reagent : Non-nucleophilic base (e.g., DIPEA). For particularly difficult couplings, increasing the excess of the coupling reagent and base may be beneficial.
-
-
Pre-activation: Allow the this compound to react with the coupling reagent and base for a few minutes before adding the amine. This ensures the formation of the highly reactive activated intermediate.[7]
Issue 2: Suboptimal Reaction Conditions
The reaction environment plays a pivotal role in the success of the coupling reaction.
Root Cause Analysis:
-
Poor Solvent Choice: Inadequate solvation of the reactants can hinder the reaction.
-
Insufficient Reaction Time or Temperature: As previously discussed, steric hindrance slows down the reaction rate.
Solutions and Optimization Strategies:
-
Optimize the Solvent System:
-
N,N-Dimethylformamide (DMF) is a good general-purpose solvent for amide coupling.
-
N-Methyl-2-pyrrolidone (NMP) often provides superior solvation compared to DMF, which can be advantageous for hindered couplings.[1]
-
For very challenging cases, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[1]
-
Ensure the use of anhydrous solvents to prevent hydrolysis of the activated intermediate.[8]
-
-
Systematic Time and Temperature Studies:
-
Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS at various time points (e.g., 1h, 4h, 12h, 24h) to determine the optimal reaction time.
-
If increasing the reaction time at room temperature is insufficient, consider a stepwise increase in temperature (e.g., 40°C, 60°C), while carefully monitoring for the formation of any byproducts.
-
Issue 3: Potential Side Reactions
While the phthalimide group itself is stable, other side reactions can occur during amide coupling, leading to reduced yields and purification challenges.
Root Cause Analysis:
-
Racemization: The chiral center of this compound can be susceptible to epimerization, especially under harsh conditions (e.g., high temperatures, strong bases).
-
Guanidinylation of the Amine: When using aminium/uronium-based coupling reagents like HATU in excess, a side reaction can occur where the amine is capped by a guanidinium group, rendering it unreactive.[3]
Solutions and Minimization Strategies:
-
Minimizing Racemization:
-
Preventing Guanidinylation:
-
Avoid using a large excess of the aminium/uronium coupling reagent. A slight excess (1.1-1.2 equivalents) is often sufficient.
-
If this side reaction is problematic, consider switching to a phosphonium-based reagent like PyBOP , which does not cause this side reaction.
-
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is a robust starting point for the coupling of this compound.
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and collidine (2.5 equivalents).
-
Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.05 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography if necessary.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
For exceptionally challenging couplings where even potent coupling reagents fail, in situ formation of the acyl fluoride can be a highly effective strategy.[1]
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add a fluorinating agent such as TFFH (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.2 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes to generate the acyl fluoride.
-
In a separate vessel, dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
Slowly add the acyl fluoride solution to the amine solution.
-
Monitor the reaction for completion. Note that reaction times can be significantly longer for this method.
-
Work up the reaction as described in Protocol 1.
Visualizing the Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields in the coupling of this compound.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phthalimides [organic-chemistry.org]
- 6. quora.com [quora.com]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. peptide.com [peptide.com]
Technical Support Center: Purification of 2-Phthalimidopropionic Acid
Welcome to the technical support center for the purification of 2-Phthalimidopropionic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during synthesis, with a specific focus on the removal of the common byproduct, phthalic acid.
Introduction
In the synthesis of this compound, a frequent impurity is phthalic acid. This byproduct can arise from the hydrolysis of the starting material, phthalic anhydride, in the presence of trace amounts of water during the reaction or workup.[1][2][3] The presence of phthalic acid can interfere with downstream applications and lead to inaccurate characterization data, such as a depressed and broad melting point range. This guide provides detailed protocols and scientific explanations to effectively remove this impurity.
Physical Properties for Separation
Understanding the differential physical properties of the desired product and the common impurity is fundamental to designing an effective purification strategy. The following table summarizes key properties of this compound and phthalic acid.
| Property | This compound | Phthalic Acid | Rationale for Separation |
| Molecular Weight | 219.19 g/mol [4] | 166.13 g/mol [5] | - |
| Melting Point | 151-153 °C[6] | 191-210 °C (decomposes)[7][8][9] | A sharp melting point in the expected range for the final product is a good indicator of purity. A broad or depressed melting point suggests contamination. |
| Solubility in Water | Sparingly soluble | 0.6 g/100 mL[9][10] | The difference in water solubility, especially in hot water, is a key principle for purification by recrystallization. |
| Solubility in Alcohols (e.g., Ethanol, Methanol) | Soluble[6] | Soluble[11][12] | Both are soluble in hot alcohols, but differences in solubility upon cooling can be exploited for recrystallization. |
| Aqueous Base Solubility | Soluble (forms a salt) | Soluble (forms a salt) | Both are carboxylic acids and will be deprotonated by a base to form water-soluble salts. This property is central to acid-base extraction.[13][14][15] |
Troubleshooting Guide
Issue: My final product has a broad melting point below the expected 151-153 °C. How can I remove suspected phthalic acid contamination?
A broad and depressed melting point is a classic sign of an impure compound. The most effective methods for removing the more polar phthalic acid from the less polar this compound are recrystallization and acid-base extraction.
Principle: This technique leverages the difference in solubility of the two compounds in water at elevated temperatures. Phthalic acid is more soluble in hot water than this compound. Upon cooling, the less soluble this compound will crystallize out, leaving the more soluble phthalic acid in the mother liquor.[16][17][18]
Experimental Protocol:
-
Dissolution: In an Erlenmeyer flask, add the impure this compound. For every 1 gram of crude product, add 20-30 mL of deionized water. Heat the mixture on a hot plate with stirring.
-
Minimum Solvent: Bring the suspension to a boil. Add small portions of hot deionized water until all the solid just dissolves. Avoid adding a large excess of water, as this will reduce the recovery of your desired product.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor containing the dissolved phthalic acid.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 60-80 °C) until a constant weight is achieved.
-
Purity Check: Measure the melting point of the dried crystals. A sharp melting point within the range of 151-153 °C indicates successful purification.
Caption: Workflow for the recrystallization of this compound.
Principle: This is a powerful technique for separating acidic compounds from neutral or less acidic compounds.[13][14][15] Since both this compound and phthalic acid are carboxylic acids, this method is best used to separate them from any non-acidic impurities. While it won't separate the two acids from each other, it is an excellent preliminary purification step.
Experimental Protocol:
-
Dissolution: Dissolve the crude product in an organic solvent in which both compounds are soluble, such as ethyl acetate or dichloromethane, in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (a weak base) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved carbon dioxide. The sodium bicarbonate will deprotonate both carboxylic acids, forming their respective sodium salts, which are soluble in the aqueous layer.[14][15]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salts of your acids into a clean Erlenmeyer flask.
-
Back-Extraction (Optional): To ensure all the acidic compounds are removed from the organic layer, you can add another portion of the sodium bicarbonate solution to the separatory funnel, shake, and combine the aqueous layers.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid, dropwise with stirring until the solution is acidic (pH 1-2, check with pH paper). This will protonate the carboxylate salts, causing the neutral carboxylic acids to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water and dry it as described in the recrystallization protocol.
Frequently Asked Questions (FAQs)
Q1: What is the most likely source of phthalic acid contamination in my synthesis of this compound?
The most common source is the hydrolysis of phthalic anhydride, which is a starting material for the synthesis of many phthalimide derivatives.[19] Phthalic anhydride can react with water, even atmospheric moisture, especially at elevated temperatures, to open the anhydride ring and form phthalic acid.[1][2][3]
Q2: Can I use a stronger base, like sodium hydroxide, for the acid-base extraction?
While sodium hydroxide is effective at deprotonating carboxylic acids, it is a strong nucleophile and can potentially hydrolyze the imide ring of this compound, especially if the solution is heated or left for an extended period. This would lead to the formation of phthalic acid and alanine, reducing your product yield. Therefore, a weaker base like sodium bicarbonate is generally preferred as it is sufficient to deprotonate the carboxylic acids without promoting significant hydrolysis of the imide.[13]
Q3: Are there any spectroscopic methods to quickly check for phthalic acid contamination?
Yes, spectroscopic methods can provide evidence of contamination:
-
¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the carboxylic acid protons of both compounds will be visible. However, the aromatic protons of this compound will have a different splitting pattern and chemical shift compared to those of phthalic acid. The presence of two sets of aromatic signals may indicate a mixture.
-
FT-IR Spectroscopy: Both compounds will show a characteristic broad O-H stretch for the carboxylic acid and a C=O stretch. However, this compound will also have two distinct C=O stretches for the imide group. Significant changes in the fingerprint region or the relative intensities of the carbonyl peaks could suggest the presence of phthalic acid.[20]
Q4: My recrystallization yielded very few crystals. What could have gone wrong?
Low recovery during recrystallization is a common issue and can be attributed to several factors:
-
Using too much solvent: If an excessive amount of solvent is used to dissolve the crude product, the solution may not become saturated upon cooling, preventing crystallization.[16]
-
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil.
-
Incomplete precipitation: Ensure the solution is thoroughly cooled in an ice bath to maximize the yield.
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a significant portion of your product.[21]
References
- 1. Phthalic anhydride hydrolysis is a chemical process that is commonly used in the production of various products in the chemical industry - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 2. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 3. Phthalic anhydride - Sciencemadness Wiki [sciencemadness.org]
- 4. This compound | 21860-84-4 [m.chemicalbook.com]
- 5. PHTHALIC ACID | Occupational Safety and Health Administration [osha.gov]
- 6. labsolu.ca [labsolu.ca]
- 7. Phthalic Acid | C8H6O4 | CID 1017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. Phthalic acid - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 10. Phthalic acid - Wikipedia [en.wikipedia.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. mt.com [mt.com]
- 18. Recrystallization Of Pure Phthalic Acid - 965 Words | Bartleby [bartleby.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Scaling Up the Synthesis of 2-Phthalimidopropionic Acid
Welcome to the technical support center for the laboratory-scale synthesis of 2-Phthalimidopropionic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to produce this valuable intermediate reliably and at scale. As a key building block in medicinal chemistry and peptide synthesis, mastering its preparation is crucial.
This document moves beyond a simple recitation of steps. It provides in-depth, field-proven insights into the causality behind experimental choices, troubleshooting common hurdles, and answering frequently asked questions to ensure your synthesis is successful, scalable, and self-validating.
Core Synthesis Protocol: N-Phthaloylation of L-Alanine
The most direct and widely used laboratory method for preparing this compound is the condensation of L-alanine with phthalic anhydride. This method is advantageous due to the availability and low cost of the starting materials. The reaction proceeds in two conceptual stages: the initial formation of a phthalamic acid intermediate, followed by a dehydrative cyclization to form the final imide product.
Experimental Workflow Overview
The following diagram illustrates the general workflow from starting materials to the purified final product.
Identifying impurities in 2-Phthalimidopropionic acid by TLC and NMR
Welcome to the technical support center for the analysis of 2-Phthalimidopropionic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we address specific issues you may encounter, providing not just solutions but also the underlying scientific principles to empower your experimental choices.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: The most probable impurities are unreacted starting materials, namely Phthalic Anhydride and Alanine . Another potential impurity is Phthalic Acid , which can form if phthalic anhydride is exposed to moisture.[1] Depending on the reaction workup and purification, you might also encounter residual solvents.[2]
Q2: Why is it crucial to identify and control these impurities?
A2: In pharmaceutical development, even small amounts of impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[2] Regulatory bodies like the ICH have strict guidelines on impurity levels, making their identification and quantification a critical part of the drug development process.[2]
Q3: Can I use TLC for quantitative analysis of impurities?
A3: While TLC is an excellent qualitative tool for identifying the presence of impurities and assessing purity, it is not ideal for precise quantification.[3] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. However, TLC can be used to estimate the relative amounts of impurities.
Troubleshooting Thin-Layer Chromatography (TLC) Analysis
TLC is a rapid and effective method to assess the purity of your this compound sample.[4] A typical mobile phase for this analysis is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent such as ethyl acetate.[5]
Common TLC Problems & Solutions
Issue 1: My spots are streaking or elongated.
-
Cause: This is often a result of overloading the sample on the TLC plate.[3][6] Highly concentrated samples do not move up the plate in a defined band, leading to streaks.[7] Because this compound is a carboxylic acid, its strong interaction with the silica gel stationary phase can also cause streaking.[8]
-
Solution:
-
Dilute your sample. A good starting point is a 1% solution.[4] You may need to experiment to find the optimal concentration.
-
Modify the mobile phase. Adding a small amount of a polar solvent like acetic acid or formic acid (0.1–2.0%) to the eluent can help to reduce streaking for acidic compounds by protonating the analyte and reducing its interaction with the silica.[6]
-
Issue 2: I see a spot that doesn't move from the baseline (Rf ≈ 0).
-
Cause: A spot with a very low Retention factor (Rf) value indicates a highly polar compound that strongly adheres to the polar silica gel stationary phase.[4] This is characteristic of unreacted alanine or potentially phthalic acid.
-
Solution:
-
Increase the polarity of the mobile phase. By increasing the proportion of the more polar solvent (e.g., ethyl acetate) in your eluent system, you can encourage the polar spot to move further up the plate.[6]
-
Confirm the identity by co-spotting. Spot your sample, and in the same lane, spot a standard of alanine or phthalic acid. If the spots have the same Rf value, it confirms the impurity's identity.[6]
-
Issue 3: I see a spot with a very high Rf value, close to the solvent front.
-
Cause: A high Rf value suggests a non-polar compound that has a weak affinity for the stationary phase. This could be unreacted phthalic anhydride.
-
Solution:
-
Decrease the polarity of the mobile phase. Reduce the amount of the polar solvent in your eluent to achieve better separation of non-polar components.[6]
-
Co-spot with a phthalic anhydride standard to confirm its identity.
-
Issue 4: I don't see any spots on my plate after development.
-
Cause: This could be due to several factors: the sample concentration may be too low, the compound may not be UV-active, or the solvent level in the developing chamber might have been too high.[8][9]
-
Solution:
-
Concentrate your sample or spot the same location multiple times, allowing the solvent to dry between applications.[6][9]
-
Use an alternative visualization technique. If your compound is not UV-active, try staining the plate with a visualizing agent like potassium permanganate or iodine vapor.[8]
-
Ensure proper chamber setup. The solvent level in the developing chamber must be below the baseline where the sample is spotted.[7][9]
-
TLC Experimental Workflow
Caption: Workflow for TLC Analysis.
Reference Rf Values
The following table provides approximate Rf values for this compound and its potential impurities in a typical solvent system. Note that these values can vary depending on the exact conditions.[10][11]
| Compound | Polarity | Expected Rf Value Range (e.g., in 7:3 Hexane:Ethyl Acetate) |
| Phthalic Anhydride | Low | 0.7 - 0.9 |
| This compound | Medium | 0.3 - 0.5 |
| Phthalic Acid | High | 0.1 - 0.2 |
| Alanine | Very High | 0.0 - 0.1 |
Troubleshooting NMR Spectroscopy Analysis
¹H NMR spectroscopy is a powerful tool for structural elucidation and impurity identification.[12] The spectrum of pure this compound should show characteristic signals for the phthalimide group, the propionic acid backbone, and the carboxylic acid proton.
Common NMR Problems & Solutions
Issue 1: I see unexpected peaks in my ¹H NMR spectrum.
-
Cause: The presence of additional signals indicates impurities in your sample.[13] These could be starting materials, byproducts, or residual solvent.
-
Solution:
-
Analyze the chemical shift (δ), integration, and multiplicity of the unknown peaks. [12] Compare these with the known spectra of your starting materials.
-
Check for residual solvent peaks. The chemical shifts of common laboratory solvents are well-documented.
-
Perform a D₂O exchange. If you suspect an exchangeable proton (like an -OH or -NH), adding a drop of deuterium oxide to your NMR tube will cause the corresponding peak to disappear or significantly decrease in intensity.[14] This is particularly useful for identifying the carboxylic acid proton of phthalic acid.
-
Issue 2: The integration of my peaks does not match the expected proton ratios.
-
Cause: Incorrect integration values can be a strong indicator of an impurity whose signals are overlapping with your product's signals.[13]
-
Solution:
-
Carefully re-integrate the spectrum. Ensure that the integration regions are set correctly.
-
Look for underlying broad signals that might be skewing the integration.
-
Consider the possibility of co-eluting impurities. If your TLC showed a single spot, it's still possible for two compounds to have very similar Rf values. The NMR will often reveal the presence of the second component.
-
Issue 3: My aromatic signals in the ~7.8 ppm region are complex or have incorrect integration.
-
Cause: The four aromatic protons of the phthalimide group should appear in this region.[15] If you have unreacted phthalic anhydride or phthalic acid, their aromatic protons will also resonate in this area, leading to a more complex pattern and an integration value greater than 4H relative to the propionic acid signals.
-
Solution:
-
Examine the symmetry of the aromatic signals. Phthalic anhydride and phthalic acid have a higher degree of symmetry than this compound, which may result in fewer aromatic signals than expected if they are present in significant amounts.
-
Compare with reference spectra of the potential impurities.
-
NMR Data Interpretation Workflow
Caption: Decision-making process for NMR spectral analysis.
Expected ¹H NMR Chemical Shifts (in CDCl₃)
This table summarizes the expected chemical shifts for this compound and its common impurities.[14][15][16]
| Compound | Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | Phthalimide Ar-H | ~7.7 - 7.9 | Multiplet | 4H |
| CH -COOH | ~4.8 - 5.0 | Quartet | 1H | |
| CH ₃ | ~1.8 - 1.9 | Doublet | 3H | |
| COOH | >10 (often broad) | Singlet | 1H | |
| Phthalic Anhydride | Ar-H | ~7.8 - 8.0 | Multiplet | 4H |
| Phthalic Acid | Ar-H | ~7.6 - 8.1 | Multiplet | 4H |
| COOH | >11 (broad) | Singlet | 2H | |
| Alanine | NH ₂ | Variable (broad) | Singlet | 2H |
| CH -COOH | ~3.7 - 3.8 | Quartet | 1H | |
| CH ₃ | ~1.4 - 1.5 | Doublet | 3H |
By systematically applying these troubleshooting steps and referencing the provided data, you can confidently identify impurities in your this compound samples and ensure the integrity of your research.
References
- 1. Phthalic Acid | C8H6O4 | CID 1017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiozindia.com [microbiozindia.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 6. silicycle.com [silicycle.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pharmashare.in [pharmashare.in]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Chromatography of amino acids [biotopics.co.uk]
- 11. gavinpublishers.com [gavinpublishers.com]
- 12. azooptics.com [azooptics.com]
- 13. acdlabs.com [acdlabs.com]
- 14. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. Phthalimide(85-41-6) 1H NMR [m.chemicalbook.com]
- 16. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
Validation & Comparative
Comparative analysis of 2-Phthalimidopropionic acid with other N-protected alanines
An In-Depth Comparative Analysis of 2-Phthalimidopropionic Acid and Other N-Protected Alanines for Peptide Synthesis
Authored by: A Senior Application Scientist
In the precise and demanding field of peptide synthesis, the selection of an appropriate α-amino protecting group is a foundational decision that dictates the entire synthetic strategy, influencing yield, purity, and the feasibility of synthesizing complex sequences. This guide provides a comprehensive, data-driven comparison of this compound (Phth-Ala-OH) with the three most ubiquitous N-protected alanines: Fmoc-Ala-OH, Boc-Ala-OH, and Cbz-Ala-OH.
This analysis is designed for researchers, chemists, and drug development professionals, moving beyond a simple catalog of features to explain the causality behind experimental choices and providing field-proven insights into the practical application of these critical reagents.
The Principle of Orthogonal Protection: A Strategic Imperative
Modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), hinges on the principle of "orthogonal protection."[1][2] This strategy employs protecting groups that can be removed under distinct, non-interfering chemical conditions.[3][4] The ability to selectively deprotect the N-terminus for chain elongation while side-chain protecting groups remain intact is essential for building a specific peptide sequence.[1] The four alanine derivatives discussed here represent four distinct, orthogonal deprotection schemes, forming the cornerstone of modern synthetic strategies.[3][5]
-
Phth-Ala-OH: Cleaved by hydrazinolysis.
-
Fmoc-Ala-OH: Cleaved by a mild base (β-elimination mechanism).[]
-
Boc-Ala-OH: Cleaved by a moderate acid (acidolysis).[]
-
Cbz-Ala-OH: Cleaved by catalytic hydrogenolysis or strong acid.[7]
The choice among these dictates the reagents used throughout the synthesis, the type of side-chain protection required, and the final cleavage conditions.[1][3]
Core Characteristics and Comparative Analysis
The ideal protecting group should be easy to introduce, stable during coupling, prevent racemization, and be removed cleanly with high efficiency and without damaging the growing peptide chain.[1][8] The following analysis compares each N-protected alanine against these criteria.
Deprotection Chemistry: The Central Point of Divergence
The fundamental difference lies in the lability of each group.[3] This dictates their compatibility with other functional groups and the overall mildness of the synthetic strategy.
| Protecting Group | Reagent | Mechanism | Conditions | Key Advantages | Key Disadvantages |
| Phthaloyl (Phth) | Hydrazine Hydrate | Hydrazinolysis | Neutral/Mildly Basic | Orthogonal to both acid- and base-labile groups.[9] | Hydrazine can be harsh on sensitive residues; side reactions possible.[9] |
| Fmoc | 20% Piperidine in DMF | β-Elimination | Mildly Basic[] | Very mild conditions; allows real-time monitoring via UV absorbance.[9][10] | Potential for diketopiperazine formation at dipeptide stage; aggregation in long sequences.[3][9] |
| Boc | Trifluoroacetic Acid (TFA) | Acidolysis | Strongly Acidic[] | Robust and well-established; can reduce aggregation due to protonation of the peptide backbone.[11] | Repeated acid exposure can degrade sensitive peptides; requires strong acid (e.g., HF) for final cleavage.[12][13] |
| Cbz (or Z) | H₂/Pd-C or HBr/AcOH | Hydrogenolysis/Strong Acid | Neutral/Strongly Acidic[7][14] | Very stable; orthogonal to Fmoc/Boc; mild removal with H₂.[1][7] | Catalyst poisoning by sulfur-containing residues; not suitable for SPPS; requires specialized hydrogenation equipment.[3][7] |
Application in Synthetic Strategies
The deprotection chemistry directly informs the choice of synthetic strategy.
-
Fmoc/tBu Strategy: This is the dominant approach in modern automated SPPS.[8] The N-terminal Fmoc group is removed with piperidine, while acid-labile side-chain protecting groups (like tert-Butyl, tBu) remain intact.[1] The final peptide is cleaved from the resin and side-chains are deprotected simultaneously with a strong acid cocktail (e.g., TFA).[15] The mildness of the iterative Fmoc deprotection is ideal for long or sensitive peptides, including those with post-translational modifications.[8]
-
Boc/Bzl Strategy: The classic SPPS methodology.[13] The N-terminal Boc group is removed with TFA, while more stable benzyl-based (Bzl) side-chain protecting groups are used.[13] Final cleavage requires a very strong acid like liquid hydrogen fluoride (HF).[13] While harsher, this method can be advantageous for synthesizing hydrophobic sequences prone to aggregation, as the protonated state of the peptide backbone after TFA treatment disrupts inter-chain hydrogen bonding.[11]
-
Cbz in Solution-Phase Synthesis: Due to the incompatibility of catalytic hydrogenolysis with solid-phase techniques, Cbz-protected amino acids are primarily used in solution-phase synthesis, particularly for fragment condensation.[3][7]
-
Phthaloyl as a Specialized Orthogonal Group: The phthaloyl group's unique stability to both acidic and basic conditions makes it a valuable tool in complex syntheses where orthogonality to both Fmoc and Boc is required.[9] However, its use in routine SPPS is limited due to the harshness of hydrazinolysis compared to piperidine treatment.[9]
Racemization: A Critical Threat to Chiral Integrity
Racemization of the α-carbon during amino acid activation and coupling is a major side reaction that compromises the biological activity of the final peptide.[16][17] The risk is highest for the activated amino acid residue being coupled. The structure of the N-protecting group plays a significant role.
The primary mechanism for racemization during coupling involves the formation of a 5(4H)-oxazolone intermediate.[16] Urethane-based protecting groups (Fmoc, Boc, Cbz) are known to suppress the formation of this intermediate, thus minimizing racemization compared to other N-acyl groups. The phthaloyl group, being an imide rather than a carbamate, offers less inherent protection against racemization, a factor that must be considered when choosing coupling reagents and conditions.
Strategies to Minimize Racemization:
-
Use of Additives: Reagents like 1-Hydroxybenzotriazole (HOBt) and its derivatives react with the activated amino acid to form an active ester, which is less prone to racemization than other activated species.[17]
-
Coupling Reagents: The choice of coupling reagent is critical. Uronium/aminium salts like HBTU and HATU are highly efficient but must be used correctly to avoid side reactions.[16][18]
-
Base Selection: The basicity and steric hindrance of the organic base used during coupling (e.g., DIEA vs. 2,4,6-collidine) have a significant impact on the rate of racemization.[17]
Experimental Workflows and Protocols
Trustworthy science relies on reproducible protocols. The following sections provide detailed, self-validating methodologies for the deprotection of each N-protected alanine and a general workflow for SPPS.
General Solid-Phase Peptide Synthesis (SPPS) Cycle
The following diagram illustrates the iterative cycle of SPPS, which is conceptually similar for both Fmoc and Boc strategies.
Caption: General workflow for one cycle of solid-phase peptide synthesis (SPPS).
Deprotection Protocols
Protocol 1: Fmoc Group Deprotection [9]
-
Objective: To remove the N-terminal Fmoc group from a peptide-resin.
-
Reagents: 20% (v/v) Piperidine in N,N-dimethylformamide (DMF).
-
Procedure:
-
Treat the Fmoc-protected peptide-resin with the 20% piperidine/DMF solution.
-
Agitate the mixture for 3-5 minutes and then drain the solution.
-
Repeat the treatment with fresh 20% piperidine/DMF for 15-20 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the next coupling step.
-
-
Validation: The progress of deprotection can be monitored by collecting the filtrate and measuring the UV absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.
Protocol 2: Boc Group Deprotection [19]
-
Objective: To remove the N-terminal Boc group from a peptide-resin.
-
Reagents: 25-50% (v/v) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). A scavenger like 0.5% dithioethane (DTE) may be added to prevent side reactions.[20]
-
Procedure:
-
Treat the Boc-protected peptide-resin with the TFA/DCM solution.
-
Agitate the mixture at room temperature for 1-2 minutes.
-
Drain the solution and repeat the acid treatment for 20-30 minutes.
-
Wash the resin thoroughly with DCM.
-
Neutralize the resulting trifluoroacetate salt by washing with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM.
-
Wash the resin again with DCM and DMF to prepare for the next coupling step.
-
-
Validation: A qualitative ninhydrin (Kaiser) test can be performed on a small sample of resin beads; a positive blue color indicates the presence of a free primary amine.[10]
Protocol 3: Cbz Group Deprotection (Hydrogenolysis) [7]
-
Objective: To remove the Cbz group from a protected peptide in solution.
-
Reagents: Cbz-protected peptide, 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%), Hydrogen (H₂) gas, Solvent (e.g., Methanol, Ethanol).
-
Procedure:
-
Dissolve the Cbz-protected compound in a suitable solvent in a flask equipped for hydrogenation.
-
Carefully add the 10% Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.
-
Evacuate the flask and backfill with H₂ gas (typically via a balloon or at 1 atm). Repeat three times.
-
Stir the mixture vigorously under the hydrogen atmosphere at room temperature.
-
Monitor the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
-
-
Validation: Complete consumption of starting material as monitored by TLC and characterization of the product by NMR and Mass Spectrometry.
Protocol 4: Phthaloyl (Phth) Group Deprotection [9]
-
Objective: To remove the Phth group from a protected peptide.
-
Reagents: Hydrazine monohydrate (NH₂NH₂·H₂O), Solvent (e.g., Ethanol or DMF).
-
Procedure:
-
Dissolve the Phth-protected peptide in the chosen solvent.
-
Add an excess of hydrazine hydrate (typically 10-20 equivalents).
-
Heat the reaction mixture (e.g., reflux in ethanol) for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction and acidify with dilute HCl to precipitate the phthalhydrazide byproduct.
-
Filter the mixture to remove the precipitate.
-
Isolate the desired product from the filtrate, often requiring extraction or chromatography.
-
-
Validation: Analysis of the final product for purity and confirmation of the absence of the phthaloyl group via spectroscopic methods.
Deprotection Mechanisms Visualized
Understanding the chemical transformations during deprotection is key to troubleshooting and optimization.
Caption: Reaction mechanisms for the cleavage of common N-α-protecting groups.
Note: The DOT language does not support complex chemical drawings. The above serves as a structural placeholder for the intended chemical mechanism diagrams.
Conclusion and Strategic Recommendations
The choice of an N-protected alanine is not a matter of simple preference but a strategic decision based on the specific demands of the target peptide.
-
For routine, automated SPPS of standard peptides: Fmoc-Ala-OH is the undisputed workhorse. Its mild deprotection conditions, compatibility with a wide range of functionalities, and the ability to monitor the reaction make it the most efficient and reliable choice.[][9]
-
For hydrophobic or aggregation-prone sequences: Boc-Ala-OH remains a powerful alternative. The repetitive acid treatment helps to solvate the growing peptide chain by keeping it protonated, which can significantly improve yields in "difficult" sequences.[11]
-
For solution-phase synthesis and fragment condensation: Cbz-Ala-OH offers high stability and is cost-effective. Its removal by hydrogenolysis is exceptionally clean, yielding only volatile byproducts, which simplifies purification.[7][14]
-
For complex, multi-step syntheses requiring advanced orthogonal schemes: Phth-Ala-OH provides a unique advantage. Its stability to both the acidic conditions of Boc removal and the basic conditions of Fmoc removal allows for highly specific, targeted deprotections in the synthesis of architecturally complex molecules.[9] However, its application must be carefully considered due to the potentially harsh hydrazinolysis conditions and a higher risk of racemization if not managed properly.
Ultimately, a deep understanding of the chemical properties and reactivity of each protecting group empowers the synthetic chemist to design more robust, efficient, and successful strategies for the creation of complex and valuable peptides.
References
- 1. biosynth.com [biosynth.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‑Arg-Lys-AOMK [escholarship.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. peptide.com [peptide.com]
- 12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. mdpi.com [mdpi.com]
- 17. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 18. peptide.com [peptide.com]
- 19. benchchem.com [benchchem.com]
- 20. peptide.com [peptide.com]
A Senior Application Scientist's Guide to the HPLC Validation of Enantiomeric Purity for 2-Phthalimidopropionic Acid
In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and toxicological profile. For chiral building blocks like 2-Phthalimidopropionic acid, a key intermediate derived from the amino acid alanine, ensuring enantiomeric purity is paramount. The presence of an undesired enantiomer, even in trace amounts, can have significant implications for the final active pharmaceutical ingredient (API).
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for determining the enantiomeric purity of this compound. We will delve into the mechanistic underpinnings of different approaches, present a fully validated protocol based on the most robust technique, and adhere to the rigorous standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Comparative Analysis of Chiral HPLC Strategies
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the introduction of a chiral selector to create transient, diastereomeric complexes.[5][6] In HPLC, this is primarily achieved through three distinct strategies.
-
Direct Separation using Chiral Stationary Phases (CSPs): This is the most widely adopted and scientifically preferred method.[7] The chiral selector is immobilized onto the silica support of the HPLC column. Enantiomers interact differently with the CSP, leading to different retention times and, thus, separation. For N-protected amino acids like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective due to their complex three-dimensional structures that offer multiple interaction points (hydrogen bonding, π-π interactions, steric hindrance).[8][9]
-
Indirect Separation via Chiral Derivatizing Agents (CDAs): This classic approach involves a pre-column chemical reaction where the enantiomeric sample is reacted with a pure chiral derivatizing agent. This reaction converts the enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be readily separated on a standard, achiral HPLC column (e.g., a C18 column).[10][11][12]
-
Direct Separation using Chiral Mobile Phase Additives (CMPAs): In this method, a chiral selector is added directly to the mobile phase. The separation occurs on a standard achiral column, where the analyte forms transient diastereomeric complexes with the CMPA in the mobile phase.[10][13] This approach is less common today due to lower efficiency and potential for column contamination compared to modern CSPs.
Performance Comparison of Chiral Separation Methods
The choice of method is a critical decision in analytical development. The following table provides an objective comparison to guide this selection.
| Parameter | Direct Method (CSP) | Indirect Method (CDA) | Chiral Mobile Phase Additive (CMPA) |
| Principle | Differential interaction with a chiral stationary phase.[14] | Pre-column derivatization to form diastereomers, separated on an achiral phase.[15] | Formation of transient diastereomers with a chiral additive in the mobile phase.[10] |
| Column Type | Chiral (e.g., Polysaccharide, Protein-based) | Achiral (e.g., C18, Silica) | Achiral (e.g., C18, Silica) |
| Key Advantages | - Direct analysis, no sample modification- High accuracy and reproducibility[7]- Broad applicability- Method development is often straightforward[5] | - High sensitivity (especially with fluorescent CDAs)[10]- Uses standard, less expensive columns- Can confirm absolute configuration | - Uses standard, less expensive columns |
| Key Disadvantages | - Higher cost of chiral columns- CSPs can be sensitive to harsh mobile phases | - Derivatization adds complexity and time- Risk of incomplete reaction or racemization- Purity of the CDA is critical[7] | - Lower efficiency and resolution- Higher consumption of expensive chiral additive- Potential for column contamination |
| Recommendation | Highly Recommended for routine QC and validation due to its directness, accuracy, and robustness. | Recommended for specific cases requiring ultra-high sensitivity or when a suitable CSP is unavailable. | Not generally recommended for new method development due to significant drawbacks. |
Based on this comparison, the Direct Method using a Chiral Stationary Phase is the superior strategy for the validation of this compound's enantiomeric purity. It eliminates the potential for errors associated with derivatization and provides the most reliable and direct measurement.
Recommended Validation Workflow: Direct Chiral HPLC
The following section outlines a complete, step-by-step protocol for the method development and validation of an HPLC assay for the enantiomeric purity of this compound, grounded in ICH Q2(R1) principles.[4][16]
Logical Workflow for Method Validation
The entire process, from initial setup to final validation, follows a structured and logical path to ensure data integrity and compliance.
Caption: High-level workflow for HPLC validation.
Experimental Protocol: Direct Chiral HPLC Method
This protocol is designed to achieve baseline separation of the (R)- and (S)-enantiomers of this compound.
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector.
-
Chiral Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm. This phase is known for excellent performance with N-PHT amino acids.[8]
-
Chemicals:
-
Racemic this compound (for method development and system suitability).
-
Enantiomerically pure samples (if available, for peak identification).
-
n-Hexane (HPLC grade).
-
2-Propanol (IPA, HPLC grade).
-
Trifluoroacetic acid (TFA, HPLC grade).
-
Chromatographic Conditions
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v). The ratio of hexane to IPA is the primary lever for adjusting retention and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C. Controlling temperature is crucial for reproducible retention times.[17]
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Solution Preparation
-
Diluent: Mobile Phase.
-
System Suitability Solution (Racemic Standard): Prepare a solution of racemic this compound at a concentration of 0.5 mg/mL in diluent.
-
Sample Solution: Prepare the test sample of this compound at a concentration of 0.5 mg/mL in diluent.
Validation Protocol as per ICH Q2(R1)
The validation of an analytical procedure is to demonstrate that it is suitable for its intended purpose.[4] For an enantiomeric purity method, this means reliably quantifying the minor (undesired) enantiomer in the presence of the major (desired) enantiomer.
Interrelationship of Validation Parameters
The validation parameters are not isolated; they are interconnected, forming a self-validating system that ensures the method is accurate, precise, and specific.
Caption: Interdependence of ICH Q2(R1) parameters.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Procedure:
-
Inject the diluent (blank) to ensure no interfering peaks.
-
Inject the System Suitability Solution (racemic standard) and demonstrate baseline resolution (Resolution > 2.0) between the two enantiomer peaks.
-
If available, inject individual pure enantiomer standards to confirm peak identity and elution order.
-
Spike the sample solution with potential impurities (e.g., starting materials, related substances) to ensure they do not co-elute with either enantiomer.
-
Linearity & Range
-
Procedure:
-
Prepare a stock solution of the undesired enantiomer.
-
Prepare a series of at least five calibration solutions by spiking the desired enantiomer (at the nominal sample concentration) with the undesired enantiomer. The concentration range should span from the Limit of Quantitation (LOQ) to 150% of the specification limit for the undesired enantiomer (e.g., if the limit is 0.1%, the range could be 0.05% to 0.15%).
-
Inject each solution in triplicate.
-
Plot the peak area of the undesired enantiomer versus its concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[18][19]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ establish the sensitivity of the method for the undesired enantiomer.
-
Procedure: Determine LOD and LOQ based on the standard deviation of the response and the slope of the linearity curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercepts of the regression line, and S = the slope of the calibration curve.
-
-
Verification: Prepare solutions at the calculated LOQ concentration and verify that the signal-to-noise ratio is approximately 10:1 and that precision and accuracy are acceptable at this level.
Accuracy
-
Procedure:
-
Prepare solutions of the desired enantiomer spiked with the undesired enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Analyze each level in triplicate.
-
Calculate the percentage recovery for the undesired enantiomer at each level.
-
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for low-level impurities.
Precision
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of a sample spiked with the undesired enantiomer at the 100% specification level on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for the area of the undesired enantiomer should be ≤ 5.0%.[20]
Robustness
Robustness demonstrates the reliability of the method with respect to deliberate variations in method parameters.
-
Procedure: Analyze the System Suitability Solution while making small, deliberate changes to the chromatographic conditions.
-
Flow Rate (± 0.1 mL/min).
-
Column Temperature (± 2 °C).
-
Mobile Phase Composition (e.g., vary the % of 2-Propanol by ± 1%).
-
-
Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits for all tested conditions.
Conclusion
The validation of an analytical method for enantiomeric purity is a rigorous but essential process in pharmaceutical development. For this compound, the direct separation on a polysaccharide-based chiral stationary phase, such as Chiralcel OD-H, offers the most accurate, robust, and reliable approach. By systematically executing a validation plan that adheres to ICH Q2(R1) guidelines, researchers and drug developers can generate high-quality, defensible data, ensuring the stereochemical integrity of their chiral intermediates and final APIs. This guide provides the comparative framework and detailed protocols necessary to achieve this critical objective with scientific integrity.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. database.ich.org [database.ich.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. ijrpr.com [ijrpr.com]
- 10. benchchem.com [benchchem.com]
- 11. Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. starodub.nl [starodub.nl]
- 17. bioanalysis-zone.com [bioanalysis-zone.com]
- 18. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound [pharmacia.pensoft.net]
A Comparative Benchmarking Guide to the Synthesis of 2-Phthalimidopropionic Acid
Introduction
2-Phthalimidopropionic acid, also known as N-phthaloyl-alanine, is a pivotal chemical intermediate. As a protected form of the amino acid alanine, it serves as a fundamental building block in peptide synthesis and the development of complex pharmaceutical agents and chiral synthons.[1][2] The phthaloyl group provides robust protection for the amine functionality, remaining stable under a variety of reaction conditions while allowing for selective deprotection when required.[1]
The selection of a synthetic route is one of the most critical decisions in a development workflow, directly impacting yield, purity, scalability, cost, and environmental footprint. This guide provides an in-depth comparison of the primary methods for synthesizing this compound. We will dissect each methodology, presenting the underlying chemical principles, detailed experimental protocols, and quantitative performance data to empower researchers, chemists, and drug development professionals to make informed, application-specific decisions.
Method 1: Direct Thermal Condensation
The most conventional and widely cited method for preparing this compound is the direct condensation of DL-alanine with phthalic anhydride. This reaction is typically performed at elevated temperatures, either in a high-boiling solvent or under solvent-free conditions.
Mechanism: Nucleophilic Acyl Substitution
The synthesis proceeds via a classical nucleophilic acyl substitution pathway. The primary amine of alanine acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of phthalic anhydride. This initial attack forms a transient, non-cyclic intermediate (a phthalamic acid derivative). Subsequent intramolecular cyclization, driven by heat, results in the elimination of a water molecule to form the stable five-membered imide ring.[1]
Caption: Simplified mechanism for the N-phthaloylation of alanine.
Variant A: Thermal Condensation in Acetic Acid
Using a high-boiling solvent like glacial acetic acid is a common practice that facilitates heat transfer and maintains a homogeneous reaction mixture.[3] The solvent choice is critical; acetic acid effectively dissolves the starting materials and is relatively inert under the reaction conditions.
-
Advantages : Reliable, well-documented, and generally provides good yields.
-
Disadvantages : Requires subsequent removal of a high-boiling solvent, which can be energy-intensive. The acidic medium can be harsh for sensitive substrates.
Variant B: Solvent-Free Microwave-Assisted Synthesis
In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions while adhering to the principles of green chemistry. For this synthesis, directly mixing the solid reactants and exposing them to microwave irradiation provides the necessary energy for the reaction to proceed in the molten state.[4]
-
Advantages : Dramatically reduced reaction times (minutes vs. hours), elimination of solvent waste, and often leads to cleaner reactions with high yields.[5]
-
Disadvantages : Scalability can be a concern depending on the available microwave reactor technology. Precise temperature control is crucial to avoid charring.
Method 2: The Gabriel Synthesis Approach
The Gabriel synthesis is a cornerstone of primary amine synthesis, valued for its ability to prevent over-alkylation.[6][7] This method can be adapted to produce this compound by using potassium phthalimide as the nitrogen source and a suitable 3-carbon electrophile, such as 2-bromopropionic acid.
Mechanism: SN2 Nucleophilic Substitution
The reaction begins with the deprotonation of phthalimide to form the highly nucleophilic potassium phthalimide.[8] This anion then attacks the electrophilic α-carbon of 2-bromopropionic acid in a classic SN2 reaction, displacing the bromide ion and forming the target C-N bond.[6] The carboxylate of the propionic acid must be considered; the reaction is typically performed on the ester of 2-bromopropionic acid, followed by hydrolysis. A more direct route involves the reaction with the salt of 2-bromopropionic acid.
-
Advantages : Clean reaction with well-defined stoichiometry, avoiding the side products often associated with direct amination.
-
Disadvantages : Can be more expensive due to the cost of 2-halopropionic acids. The reaction may be slower than thermal condensation and can be sensitive to steric hindrance.[6]
Method 3: Indirect Synthesis via Strecker or Bucherer-Bergs
For comprehensive benchmarking, it is instructive to consider indirect, multi-step routes. These methods first construct the α-amino acid backbone from simpler precursors, which is then protected using the phthaloylation reaction described in Method 1.
Variant A: Strecker Synthesis + Phthaloylation
The Strecker synthesis is a two-step process to create α-amino acids from an aldehyde, ammonia, and cyanide.[9][10] For alanine, acetaldehyde is the starting material. The resulting α-aminonitrile is hydrolyzed to yield alanine,[11] which is then isolated and subjected to phthaloylation.
-
Advantages : Utilizes simple, inexpensive starting materials (e.g., acetaldehyde).[12]
-
Disadvantages : A multi-step process with lower overall yield. The use of highly toxic hydrogen cyanide or its salts requires stringent safety protocols.[9] The final product is a racemic mixture.[13]
Variant B: Bucherer-Bergs Reaction + Phthaloylation
The Bucherer-Bergs reaction synthesizes hydantoins from a carbonyl compound, ammonium carbonate, and a cyanide source.[14][15] These hydantoins can then be hydrolyzed to produce the corresponding amino acid.[16] This route offers an alternative to the Strecker synthesis for creating the initial alanine backbone.
-
Advantages : An efficient one-pot method for creating the hydantoin precursor.[17]
-
Disadvantages : Shares the same drawbacks as the Strecker route: it is a multi-step synthesis with a lower overall yield and involves toxic cyanides. The hydrolysis of the hydantoin can require harsh conditions.
Quantitative Performance Comparison
The choice of a synthetic method is ultimately guided by data. The following table summarizes the key performance indicators for each discussed method, based on literature-reported values.
| Parameter | Method 1A: Thermal (Acetic Acid) | Method 1B: Microwave (Solvent-Free) | Method 2: Gabriel Synthesis | Method 3: Indirect (Strecker/Bucherer-Bergs) |
| Typical Yield | Up to 91%[1] | ~90-95%[4] | ~80-90% (variable) | ~40-60% (overall) |
| Reaction Time | 2-7 hours[1][3] | 5-15 minutes[4] | 1-4 hours | > 12 hours (multi-step) |
| Key Reagents | Alanine, Phthalic Anhydride | Alanine, Phthalic Anhydride | Potassium Phthalimide, 2-Bromopropionic Acid | Aldehyde/Ketone, KCN, (NH₄)₂CO₃ |
| Scalability | Excellent | Moderate to Good | Good | Good |
| Green Chemistry | Poor (high-boiling solvent) | Excellent (solvent-free) | Fair (solvent use in workup) | Poor (toxic reagents, multiple steps) |
| Simplicity | High | High | Moderate | Low (multi-step) |
Decision-Making Workflow
Choosing the optimal synthesis path depends on the specific priorities of the research or production goal. The following workflow can guide this decision process.
Caption: A decision matrix for selecting a synthesis method.
Detailed Experimental Protocols
To provide a practical basis for comparison, detailed protocols for the two most direct and effective methods are provided below.
Protocol 1: Thermal Condensation in Glacial Acetic Acid[1]
Caption: Experimental workflow for thermal condensation synthesis.
Materials:
-
DL-alanine
-
Phthalic anhydride
-
Glacial acetic acid
-
10% Hydrochloric acid (HCl)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 25 mmol of phthalic anhydride and 25 mmol of DL-alanine in 20 mL of glacial acetic acid.[1]
-
Heat the mixture and maintain a steady reflux for 5-7 hours. The solution should become clear.[1]
-
After cooling to room temperature, remove the glacial acetic acid under reduced pressure using a rotary evaporator to obtain a viscous oil or solid mass.[1]
-
To the residue, add 50 mL of 10% aqueous HCl and stir vigorously to induce precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any unreacted starting materials and salts.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure this compound as a white crystalline solid.[1]
-
Dry the final product under vacuum.
Protocol 2: Gabriel Synthesis from Ethyl 2-Bromopropionate
Materials:
-
Potassium phthalimide[18]
-
Ethyl 2-bromopropionate
-
Dimethylformamide (DMF)
-
Aqueous Hydrochloric Acid (e.g., 6M HCl)
-
Sodium Hydroxide (for neutralization)
-
Ethyl Acetate (for extraction)
-
Brine
Procedure:
-
Alkylation: In a round-bottom flask, dissolve potassium phthalimide (1.1 equivalents) in anhydrous DMF. Add ethyl 2-bromopropionate (1.0 equivalent) dropwise at room temperature. Heat the reaction mixture to 80-100 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture, pour it into ice-water, and extract the product (ethyl 2-phthalimidopropionate) with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Hydrolysis: Remove the solvent in vacuo. To the resulting crude ester, add 6M HCl and heat to reflux for 8-12 hours to hydrolyze both the ester and the phthalimide group.
-
Isolation: Cool the hydrolysis mixture in an ice bath to precipitate phthalic acid. Filter off the phthalic acid. The filtrate contains the desired product as its hydrochloride salt.
-
Final Product: Evaporate the filtrate to dryness. The resulting solid can be further purified, or the free amino acid can be liberated by careful neutralization before proceeding to the final phthaloylation step as described in Method 1 if the goal was simply alanine synthesis. For the direct product, the ester hydrolysis is the final step.
Conclusion
The synthesis of this compound can be approached through several distinct chemical pathways, each with a unique profile of advantages and disadvantages.
-
For rapid, high-yield, and environmentally friendly synthesis, the microwave-assisted solvent-free condensation (Method 1B) is the superior choice, particularly for small to medium-scale laboratory preparations.
-
For large-scale, cost-effective production where established protocols are paramount, the traditional thermal condensation in acetic acid (Method 1A) remains a robust and reliable option despite its environmental drawbacks.
-
The Gabriel synthesis (Method 2) offers a clean and controlled alternative, though it may be less atom-economical and require more expensive starting materials.
-
Indirect routes (Method 3) are generally not recommended for the sole purpose of synthesizing this compound due to their multiple steps, lower overall yields, and use of hazardous reagents. However, they are fundamentally important in the broader context of de novo amino acid synthesis.
By benchmarking these methods against key performance metrics, this guide provides the necessary framework for scientists to select the most appropriate and efficient protocol to meet their specific synthetic objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. m.youtube.com [m.youtube.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Stability of Phthalimido vs. Boc Protecting Groups for Amine Protection
In the landscape of synthetic organic chemistry, particularly in the intricate pathways of drug development and peptide synthesis, the strategic protection and deprotection of amine functionalities are paramount. The choice of a protecting group can dictate the feasibility of a synthetic route, influencing reaction yields, purity, and the preservation of stereochemical integrity. Among the plethora of amine protecting groups, the tert-butyloxycarbonyl (Boc) group has established itself as a cornerstone due to its broad utility and acid-labile nature. Conversely, the phthalimido group, a classic stalwart of amine protection, offers a distinct profile of robustness and unique deprotection pathways.
This guide provides an in-depth comparative analysis of the stability of the phthalimido and Boc protecting groups. We will delve into their respective labilities under various chemical environments, supported by experimental data, and provide detailed protocols for their cleavage. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in the design and execution of complex synthetic strategies.
At a Glance: Phthalimido vs. Boc Stability Profiles
The fundamental difference in the stability of the phthalimido and Boc groups lies in their susceptibility to acidic and nucleophilic/reductive cleavage conditions. This orthogonality is a key consideration in multi-step synthesis.[1]
| Feature | Phthalimido Group | Boc (tert-butyloxycarbonyl) Group |
| Primary Lability | Nucleophilic attack (Hydrazinolysis)[2], Reduction[3] | Strong Acid (Acidolysis)[4] |
| Stability to Acids | Generally stable to strong acids (e.g., TFA) | Labile to strong acids (e.g., TFA, HCl)[4] |
| Stability to Bases | Labile to strong bases (Hydrolysis)[5] | Generally stable to bases and nucleophiles[6] |
| Stability to Reductive Conditions | Labile to specific reducing agents (e.g., NaBH₄)[3] | Stable to catalytic hydrogenation (e.g., H₂/Pd/C) |
| Common Deprotection Reagents | Hydrazine hydrate, NaOH/KOH, NaBH₄, H⁺/H₂O (harsh)[2][3][5] | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)[4] |
| Key Advantage | High stability to acidic conditions and over-alkylation prevention.[2] | Mild acid-lability, orthogonal to many other protecting groups.[1] |
Deep Dive into Stability and Cleavage Mechanisms
A nuanced understanding of the chemical principles governing the stability and cleavage of these protecting groups is essential for their effective application.
The Phthalimido Group: A Bastion of Stability
The phthalimido group is renowned for its robustness, offering reliable protection under a wide array of synthetic transformations.[2] Its stability is attributed to the electron-withdrawing nature of the two adjacent carbonyl groups, which delocalize the nitrogen's lone pair, rendering it significantly less nucleophilic and basic.
The primary methods for phthalimido deprotection involve nucleophilic attack at the carbonyl carbons or reduction of the carbonyl groups.
-
Hydrazinolysis (Ing-Manske Procedure): This is the most common and often mildest method for phthalimide cleavage.[2] Hydrazine acts as a potent nucleophile, attacking one of the carbonyl groups, leading to a ring-opened intermediate. A subsequent intramolecular cyclization liberates the primary amine and forms the highly stable phthalhydrazide byproduct.[2]
Caption: Mechanism of Phthalimide Cleavage by Hydrazinolysis.
-
Reductive Cleavage with Sodium Borohydride: A milder, near-neutral alternative to hydrazinolysis involves a two-stage, one-flask reduction using sodium borohydride (NaBH₄) followed by acid workup.[3] NaBH₄ selectively reduces one of the carbonyl groups to a hydroxyl group, forming an o-hydroxymethyl benzamide intermediate. This intermediate then lactonizes under mild acidic conditions to release the primary amine and phthalide, a byproduct that is easily removed by extraction.[3][7] This method is particularly advantageous for substrates sensitive to hydrazinolysis or harsh basic/acidic conditions and has been shown to proceed with no measurable loss of optical activity in the deprotection of α-amino acids.[3]
Caption: Reductive Cleavage of Phthalimide with NaBH₄.
-
Acidic and Basic Hydrolysis: While possible, both acidic and basic hydrolysis of phthalimides typically require harsh conditions, such as prolonged refluxing with strong acids (e.g., 20-30% HCl) or bases (e.g., aqueous NaOH), which can be incompatible with sensitive functional groups.[5] Basic hydrolysis can sometimes be incomplete, stopping at the phthalamic acid stage.[5]
The Boc Group: The Power of Acid Lability
The tert-butyloxycarbonyl (Boc) group is a carbamate-based protecting group celebrated for its ease of removal under acidic conditions, while remaining stable to a wide range of other reagents.[8] This stability profile makes it a cornerstone of orthogonal protection strategies in modern organic synthesis.[1]
The deprotection of a Boc-protected amine is a facile carbamate hydrolysis initiated by acid.[4]
-
Protonation: A strong acid, such as trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the carbamate.
-
Carbocation Formation: The protonated intermediate readily fragments, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid.
-
Decarboxylation: The carbamic acid spontaneously decomposes to release the free amine and carbon dioxide.
Caption: Acid-Catalyzed Deprotection Mechanism of the Boc Group.
A potential complication of Boc deprotection is the electrophilic nature of the liberated tert-butyl cation, which can alkylate nucleophilic residues within the substrate, such as tryptophan or methionine. This side reaction can be effectively suppressed by the addition of "scavengers," such as anisole or thioanisole, to the deprotection cocktail.[4]
Quantitative Comparison of Deprotection Conditions
The choice between the phthalimido and Boc protecting groups often comes down to the specific reaction conditions required for deprotection and the compatibility of these conditions with the substrate. The following tables summarize typical experimental conditions and reported yields for the cleavage of each group.
Table 1: Phthalimido Group Deprotection Methods
| Method | Reagents & Solvents | Temperature (°C) | Time | Typical Yield (%) | Notes |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate, Ethanol/Methanol | Room Temp. to Reflux | 1 - 4 h | 70 - 95% | Most common method; byproduct precipitation drives reaction.[9] |
| Improved Ing-Manske | Hydrazine hydrate, then NaOH | Reflux | < 2 h | > 80% | Addition of base after initial reaction significantly reduces time.[10] |
| Reductive Cleavage | NaBH₄, 2-Propanol/H₂O; then Acetic Acid | Room Temp., then 80°C | 24 h, then 2 h | 85 - 97% | Very mild; avoids racemization.[3][7] |
| Basic Hydrolysis | aq. NaOH or KOH | Reflux | Prolonged | Variable | Harsh conditions; may stop at phthalamic acid.[5] |
| Acidic Hydrolysis | 20-30% HCl or H₂SO₄ | Reflux | Prolonged | Variable | Very harsh; not suitable for acid-sensitive substrates.[5] |
| Aminolysis | Monoethanolamine | 60 - 100°C | 1 h | 75 - 92% | Alternative to hydrazine, especially on an industrial scale.[5] |
Table 2: Boc Group Deprotection Methods
| Method | Reagents & Solvents | Temperature (°C) | Time | Typical Yield (%) | Notes |
| Strong Acidolysis | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | 0 - Room Temp. | 30 min - 2 h | > 95% | Standard and highly efficient method.[4] |
| HCl in Organic Solvent | 3 M HCl in Ethyl Acetate or 4 M HCl in Dioxane | Room Temp. | 30 min - 1 h | > 95% | Common alternative to TFA. |
| Lewis Acid Cleavage | AlCl₃, TMSI | Variable | Variable | Variable | For selective cleavage in the presence of other acid-labile groups.[4] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the most common deprotection procedures for both phthalimido and Boc groups.
Protocol for Phthalimide Deprotection via Hydrazinolysis (Ing-Manske Procedure)
This protocol describes the standard procedure for the removal of a phthalimido protecting group using hydrazine hydrate.
Materials:
-
N-Alkylphthalimide
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol or Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Standard laboratory glassware for workup
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the N-alkylphthalimide (1.0 equiv) in ethanol (10-20 mL per gram of substrate).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.5-2.0 equiv).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting material is no longer visible and a white precipitate (phthalhydrazide) has formed.
-
Workup - Acidification: Cool the reaction mixture to room temperature. Add concentrated HCl to acidify the mixture (pH ~1-2). This step protonates the liberated amine and helps to dissolve any remaining phthalhydrazide.
-
Removal of Byproduct: Filter the mixture to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.
-
Isolation of Amine: Concentrate the filtrate under reduced pressure to remove the ethanol. To the remaining aqueous solution, add a concentrated NaOH solution until the pH is strongly basic (pH > 12) to deprotonate the amine salt.
-
Extraction: Extract the liberated primary amine with a suitable organic solvent (e.g., dichloromethane, 3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude primary amine.
-
Purification: If necessary, purify the product by distillation or column chromatography.
Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol details the standard procedure for the acid-catalyzed removal of a Boc protecting group.
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stir plate and magnetic stir bar
-
Standard laboratory glassware for workup
Procedure:
-
Reaction Setup: Dissolve the Boc-protected amine (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM). Effervescence (release of CO₂) may be observed.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by TLC or LC-MS. The reaction is usually complete within 30 minutes to 2 hours.
-
Workup - Quenching: Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the aqueous layer is basic.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x).
-
Washing: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amine.
-
Purification: If necessary, the amine can be purified by column chromatography, distillation, or crystallization.
Conclusion and Strategic Recommendations
The choice between the phthalimido and Boc protecting groups is a strategic decision that hinges on the overall synthetic plan.
-
The phthalimido group is the protecting group of choice when extreme stability is required, particularly in the presence of strong acids. Its deprotection via hydrazinolysis or reductive cleavage offers reliable methods for its removal, though the conditions can be more vigorous than those required for Boc deprotection. The development of milder reductive cleavage methods has broadened its applicability for sensitive substrates.[3]
-
The Boc group offers a superb balance of stability and mild, efficient cleavage. Its acid lability makes it orthogonal to a wide range of other protecting groups, such as Fmoc (base-labile) and Cbz (hydrogenolysis-labile), which is a cornerstone of modern peptide synthesis and complex molecule construction.[1] However, its use in substrates with acid-sensitive functionalities requires careful consideration and optimization of deprotection conditions.
Ultimately, a thorough understanding of the stability profiles and deprotection mechanisms of both the phthalimido and Boc groups empowers the synthetic chemist to design more robust, efficient, and successful synthetic routes.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 4. asianpubs.org [asianpubs.org]
- 5. US4544755A - Cleavage of phthalimides to amines - Google Patents [patents.google.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Suggested improved method for the ing-manske and related reactions for the second step of gabriel synthesis of primary amines - UM Research Repository [eprints.um.edu.my]
The Chiral Dichotomy: A Comparative Guide to the Biological Activity of 2-Phthalimidopropionic Acid Enantiomers
Introduction: The Critical Role of Chirality in Drug Action
In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is paramount. Many organic molecules, including a vast number of pharmaceuticals, are chiral, meaning they exist as non-superimposable mirror images of each other, known as enantiomers. While they share the same chemical formula and connectivity, their spatial arrangement can lead to profoundly different interactions with the chiral environment of the human body, such as enzymes and receptors.[1] This guide provides an in-depth comparison of the biological activities of enantiomers of 2-Phthalimidopropionic acid derivatives, a class of compounds forever marked in medical history by the tragic yet illuminating case of thalidomide.
The story of thalidomide serves as a stark reminder of the importance of stereochemistry in drug safety and efficacy.[1] Initially marketed as a racemic mixture (a 1:1 mixture of both enantiomers) for treating morning sickness in pregnant women, its devastating teratogenic effects led to a global medical crisis.[2] Subsequent research revealed a dramatic divergence in the biological roles of its two enantiomers: the (R)-enantiomer possessed the desired sedative properties, while the (S)-enantiomer was responsible for the horrific birth defects.[3][4]
This guide will dissect the contrasting biological activities of these enantiomers, delve into the molecular mechanisms that govern their differential actions, and provide standardized experimental protocols for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to navigate the complexities of chirality in this important class of molecules.
The Case of Thalidomide: A Tale of Two Enantiomers
Thalidomide, chemically known as 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione, is the most notorious derivative of this compound. The differential activity of its enantiomers is one of the most compelling examples of stereoselectivity in pharmacology.
Divergent Pharmacological Profiles
The two enantiomers of thalidomide exhibit distinct and clinically significant differences in their biological effects:
-
(R)-(+)-thalidomide: This enantiomer is primarily responsible for the sedative and hypnotic effects that were originally sought when the drug was developed.[3]
-
(S)-(-)-thalidomide: In stark contrast, this enantiomer is a potent teratogen, interfering with fetal development and causing severe birth defects, most notably phocomelia (malformation of the limbs).[1][4] It is also the enantiomer more effective at inhibiting tumor necrosis factor-alpha (TNF-α), a key cytokine in inflammatory processes.[5]
This clear division of therapeutic and toxic effects underscores the principle that enantiomers must be considered as separate chemical entities in a biological context.
The "Thalidomide Paradox": In Vivo Racemization
A critical aspect of thalidomide pharmacology is its propensity for in vivo chiral inversion. The hydrogen atom at the chiral center of the glutarimide ring is acidic, allowing for interconversion between the (R)- and (S)-enantiomers under physiological conditions.[3] This means that even if a pure enantiomer, such as the "safe" (R)-thalidomide, is administered, it can convert to the teratogenic (S)-enantiomer within the body.[3] This phenomenon, often termed the "thalidomide paradox," renders the administration of the single (R)-enantiomer insufficient to prevent the risk of teratogenicity.
Molecular Mechanism of Enantioselective Activity
The differing biological effects of thalidomide enantiomers are rooted in their differential interactions with a specific molecular target: the cereblon (CRBN) protein.[4] CRBN is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).
The binding of thalidomide to CRBN alters the substrate specificity of the E3 ligase complex. This leads to the recruitment of neo-substrates, primarily the Ikaros (IKZF1) and Aiolos (IKZF3) transcription factors, which are then targeted for ubiquitination and subsequent proteasomal degradation.[5] The degradation of these transcription factors is crucial for the immunomodulatory and anti-cancer effects of thalidomide and its analogues (IMiDs).
Crucially, biochemical and structural studies have demonstrated that the (S)-enantiomer exhibits a significantly higher binding affinity for CRBN—approximately 10-fold stronger than the (R)-enantiomer .[5] This enhanced binding of (S)-thalidomide leads to more efficient degradation of IKZF1 and IKZF3, and is also linked to its teratogenic effects.[5]
Figure 1: Differential binding and downstream effects of (S)- and (R)-thalidomide.
Comparative Data Summary
The following table summarizes the key differential activities and properties of the thalidomide enantiomers.
| Feature | (S)-(-)-Thalidomide | (R)-(+)-Thalidomide | Reference(s) |
| Primary Biological Effect | Teratogenic, Anti-inflammatory (TNF-α inhibition), Anti-myeloma | Sedative, Hypnotic | [3],[1],[5] |
| Binding Affinity to Cereblon (CRBN) | High (~10-fold stronger) | Low | [5] |
| IKZF1/3 Degradation | High | Low | [5] |
| Clinical Application | Component of racemic mixture used in cancer therapy (multiple myeloma) and leprosy | Component of racemic mixture; desired for sedative properties | [4] |
| Key Toxicity | Teratogenicity (limb malformations) | Generally considered non-teratogenic in its pure form, but converts to (S)-form in vivo | [3],[4] |
Experimental Protocols for Assessing Enantioselective Activity
To rigorously evaluate the differential activity of this compound derivatives, specific and validated assays are required. The choice of protocol must account for the potential of in vivo racemization.
Protocol 1: Cereblon (CRBN) Binding Affinity Assay
This protocol describes a competitive binding assay to determine the relative affinity of each enantiomer for the CRBN protein.
Objective: To quantify the binding affinity (e.g., IC50 or Kd) of (R)- and (S)-enantiomers to CRBN.
Methodology:
-
Reagents and Materials:
-
Recombinant human CRBN-DDB1 protein complex.
-
A high-affinity fluorescent probe known to bind to the thalidomide-binding pocket of CRBN.
-
(R)- and (S)-enantiomers of the test compound. Note: To prevent interconversion during the assay, deuterium-substituted enantiomers can be synthesized and used.[5]
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
384-well microplates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Prepare a serial dilution of each enantiomer in the assay buffer.
-
In a microplate, add the fluorescent probe at a fixed concentration.
-
Add the serially diluted enantiomers to the wells.
-
Initiate the binding reaction by adding the recombinant CRBN-DDB1 protein complex.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor (enantiomer) concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each enantiomer.
-
Expected Outcome: The (S)-enantiomer of a thalidomide-like compound is expected to show a significantly lower IC50 value, indicating higher binding affinity to CRBN.
Protocol 2: Ikaros (IKZF1) Degradation Assay in Cell Culture
This protocol measures the ability of each enantiomer to induce the degradation of the neo-substrate Ikaros in a relevant cell line (e.g., MM.1S multiple myeloma cells).
Objective: To determine the enantiomer-specific efficacy in inducing proteasomal degradation of IKZF1.
Methodology:
-
Cell Culture:
-
Culture MM.1S cells in RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Procedure:
-
Seed MM.1S cells in a 6-well plate at a density of 1 x 10^6 cells/mL.
-
Treat the cells with varying concentrations of the (R)- and (S)-enantiomers for a set time period (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a BCA assay.
-
Perform Western blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against IKZF1.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
-
Data Analysis: Quantify the band intensity for IKZF1 and the loading control using densitometry software. Normalize the IKZF1 signal to the loading control. Calculate the percentage of IKZF1 degradation relative to the vehicle-treated control for each concentration and enantiomer.
Figure 2: Workflow for the IKZF1 degradation assay.
Conclusion and Future Directions
The study of this compound derivatives offers a profound lesson in the significance of stereochemistry in drug action. The case of thalidomide has moved from a historical tragedy to a cornerstone of modern pharmacology, illustrating how enantiomers can possess entirely different, and sometimes opposing, biological activities. The (S)-enantiomer's higher affinity for cereblon dictates its potent teratogenic and anti-myeloma effects, while the (R)-enantiomer is associated with sedation.[3][5] The challenge of in vivo racemization further complicates the therapeutic application of a single enantiomer, a factor that must be considered in drug design.[3]
For researchers and drug developers, the key takeaway is that the chiral nature of these compounds cannot be ignored. Rigorous enantioselective synthesis, purification, and biological evaluation are not merely regulatory hurdles but are fundamental to ensuring the safety and efficacy of new chemical entities. Future research may focus on developing non-racemizing analogues or exploring the distinct therapeutic potentials of each enantiomer in different disease contexts, armed with the knowledge of their specific molecular interactions.
References
- 1. The Asymmetry of Harm: Thalidomide and the Power of Molecular Shape | OpenOChem Learn [learn.openochem.org]
- 2. mdpi.com [mdpi.com]
- 3. Thalidomide - Wikipedia [en.wikipedia.org]
- 4. Understanding the Thalidomide Chirality in Biological Processes by the Self-disproportionation of Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of thalidomide enantiomer binding to cereblon - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Phthalimidopropionic Acid: A Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Phthalimidopropionic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle. This document moves beyond mere compliance, offering a framework for understanding the rationale behind each procedural step, ensuring the protection of personnel and the environment.
Hazard Identification and Risk Assessment
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This compound (CAS No. 19506-87-7) is a solid organic compound with the following key hazard classifications according to the Globally Harmonized System (GHS).[1][2]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2]
Notably, this compound is insoluble in water and is not classified as environmentally hazardous based on available data.[1][2] However, its toxicological profile necessitates that it be treated as hazardous waste. Thermal decomposition can produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1][3][4]
| Hazard Classification | GHS Category | Description | Source |
| Acute Oral Toxicity | Category 3 | H301 - Toxic if swallowed | [1][2] |
| Skin Corrosion/Irritation | Category 2 | H315 - Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | Category 2 | H319 - Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 - May cause respiratory irritation | [1][2] |
Personal Protective Equipment (PPE)
Given the identified hazards, the following minimum PPE must be worn when handling this compound waste:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) are required.[4] Always inspect gloves for integrity before use and wash hands thoroughly after handling.
-
Body Protection: A standard laboratory coat is sufficient for handling small quantities.[4]
-
Respiratory Protection: Waste handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust particles.[1][5]
Waste Segregation and Collection
Proper segregation is the cornerstone of safe and compliant chemical waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions.
Step-by-Step Collection Protocol:
-
Designate a Waste Stream: Establish a dedicated hazardous waste container for solid, non-halogenated organic waste. This compound waste should be placed in this container.
-
Incompatible Materials: Do not mix this compound waste with strong oxidizing agents.[4][5] It is also crucial to store it separately from acids and bases to prevent any potential reactions.[6]
-
Waste Types:
-
Solid Waste: This includes unused or expired this compound, contaminated weigh boats, and disposable lab equipment (e.g., pipette tips, contaminated gloves).
-
Contaminated Labware: Non-disposable glassware should be decontaminated as described in Section 5.
-
Spill Cleanup Debris: Any materials used to clean up a spill of this compound must be disposed of as hazardous waste.[7]
-
Waste Containerization and Labeling
All hazardous waste must be accumulated in appropriate containers and correctly labeled to ensure safe handling and disposal.[7]
Container Requirements:
-
Compatibility: The container must be compatible with the chemical waste. For solid this compound, a high-density polyethylene (HDPE) container with a screw-top lid is recommended.[6][7]
-
Condition: The container must be in good condition, free from leaks or cracks.[7]
-
Closure: The container must be kept securely capped at all times, except when adding waste.[6][7] This prevents the release of vapors and protects the contents from contamination.
Labeling Protocol:
A hazardous waste label must be affixed to the container as soon as the first particle of waste is added. The label must include the following information:
-
The words "HAZARDOUS WASTE" [7]
-
Chemical Name: "this compound" (avoiding abbreviations or chemical formulas)
-
Composition: List all constituents of the waste, including any solvents used for decontamination, with their approximate percentages.[7]
-
Hazard Identification: Check the appropriate hazard boxes (e.g., Toxic).
Decontamination of Empty Containers and Labware
Empty containers of this compound must be properly decontaminated before being discarded as regular trash.[8]
Triple Rinsing Procedure:
-
First Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) that can dissolve any remaining residue. This first rinsate is considered hazardous and must be collected and added to the appropriate hazardous waste container (e.g., non-halogenated solvent waste).[9]
-
Subsequent Rinses: Perform two additional rinses with the solvent. These rinsates must also be collected as hazardous waste.[9]
-
Drying: Allow the container to air-dry completely in a well-ventilated area, such as a fume hood.[8]
-
Defacing: Before disposal in the regular trash, completely remove or deface the original chemical label to prevent misidentification.[9][10]
Storage and Disposal Workflow
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
Storage Guidelines:
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[8]
-
Segregation: Store the this compound waste container with other compatible solid organic wastes. Ensure it is segregated from incompatible materials like strong oxidizers, acids, and bases.[6][11]
-
Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[11]
Disposal Request:
Once the waste container is full or has been in storage for a designated period (check with your institution's Environmental Health and Safety department), arrange for its collection by a licensed hazardous waste disposal company.[10] Do not attempt to transport hazardous waste yourself.[10]
Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound waste.
Emergency Procedures: Spills and Exposures
In Case of a Spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill of the solid material. Avoid generating dust.[1]
-
Clean-up: Carefully sweep or scoop up the spilled material and place it in a labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your laboratory, ensuring that your groundbreaking research does not come at the cost of personal or environmental well-being.
References
- 1. fishersci.ie [fishersci.ie]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. vumc.org [vumc.org]
- 11. nswai.org [nswai.org]
A Strategic Guide to Personal Protective Equipment for Handling 2-Phthalimidopropionic Acid
As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to conduct your work not only with precision but with the utmost safety. Handling chemical reagents like 2-Phthalimidopropionic acid, a common building block in synthetic chemistry, requires a foundational understanding of its potential hazards to implement effective safety protocols. This guide moves beyond a simple checklist, offering a comprehensive, risk-based strategy for selecting and using Personal Protective Equipment (PPE), ensuring every step is grounded in scientific causality.
The Safety Data Sheet (SDS) for this compound classifies it with several key hazard statements: it is toxic if swallowed (H301), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] These classifications are not mere formalities; they are the data-driven basis for the engineering controls and PPE we must employ to mitigate risk.
Core Principles of Exposure Prevention
Before we address specific PPE, it's crucial to remember that PPE is the last line of defense.[3] The primary methods for exposure control are elimination, substitution, and engineering controls. When handling a solid powder like this compound, the most significant engineering control is proper ventilation.
Engineering Control: The Chemical Fume Hood Given its potential to cause respiratory irritation, all weighing and transfer operations involving this compound powder should be performed within a certified chemical fume hood or a similar ventilated enclosure.[3][4] This containment system is critical for preventing the inhalation of fine particulates that can become airborne during manipulation.[4]
Hazard-Specific PPE Protocols
Our PPE strategy is directly derived from the compound's identified hazards. The following table outlines the necessary equipment, linking each piece to the specific risk it mitigates.
| Hazard Classification | Route of Exposure | Required PPE / Control | Rationale |
| Serious Eye Irritation (Category 2) [5] | Ocular (Eyes) | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Standard safety glasses are insufficient. Fine powders can easily circumvent the gaps in safety glasses. Goggles provide a full seal around the eyes, preventing airborne particulates from making contact and causing severe irritation.[1][6] |
| Skin Irritation (Category 2) [5] | Dermal (Skin) | Nitrile Gloves & Lab Coat | Prevents direct contact with the skin, which can cause irritation. A lab coat protects the arms and torso from incidental spills or dust.[7][8] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[6] |
| Respiratory Irritation (STOT SE 3) [1][5] | Inhalation (Lungs) | Chemical Fume Hood | As the primary control, a fume hood minimizes airborne dust. If a fume hood is unavailable or if significant dust is generated, respiratory protection is mandatory. |
| Respiratory Irritation (STOT SE 3) [1][5][9] | Inhalation (Lungs) | NIOSH-approved Respirator | For situations with potential for high dust exposure (e.g., large-scale transfers, cleaning spills), a half-mask respirator with P100 (or N95 for non-oil aerosols) particulate filters is required.[1][10] |
| Acute Oral Toxicity (Category 3) [1][2] | Ingestion (Mouth) | Administrative Controls | Never eat, drink, or smoke in the laboratory.[6][11] This, combined with proper hand hygiene after handling, prevents accidental ingestion of chemical residues. |
Operational and Disposal Plans
A safe workflow involves more than just wearing the right gear; it requires procedural discipline from start to finish.
Step-by-Step Handling Protocol
-
Preparation : Before handling the chemical, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
Donning PPE : Put on PPE in the correct order to ensure proper fit and coverage. The sequence is critical to avoid contamination.
-
Handling : Carefully weigh and transfer the this compound deep within the fume hood to minimize the escape of dust.[3] Use tools like spatulas and weigh boats appropriate for handling powders.[4]
-
Post-Handling : Securely close the primary container. Decontaminate the workspace by wiping it down with a damp cloth to capture any residual dust.
-
Doffing PPE : Remove PPE in an order that minimizes self-contamination. This is arguably the most critical step in preventing exposure.
-
Hygiene : Immediately wash your hands and forearms thoroughly with soap and water after all work is complete.[7]
The following diagram illustrates the logical workflow for donning and doffing PPE to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
Disposal Plan
-
Chemical Waste : Unused this compound and any reaction waste must be disposed of as hazardous waste.[1] Collect it in a clearly labeled, sealed, and compatible waste container.[3][12]
-
Contaminated PPE : Used gloves, weigh boats, and any absorbent material used for cleaning spills should be considered contaminated. Place them in a sealed bag or container and dispose of them as hazardous chemical waste.[12]
Emergency Response: First Aid
In the event of an accidental exposure, immediate and correct action is vital.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9][11]
-
Skin Contact : Remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][9][11]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][11]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[1][2]
By understanding the specific hazards of this compound and implementing this structured approach to safety, you can confidently and securely advance your research.
References
- 1. fishersci.ie [fishersci.ie]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. support.hpe.com [support.hpe.com]
- 7. gz-supplies.com [gz-supplies.com]
- 8. sams-solutions.com [sams-solutions.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. realsafety.org [realsafety.org]
- 11. fishersci.com [fishersci.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
